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  • Product: 1-(Methoxymethyl)cyclohexane-1-carbonitrile
  • CAS: 425641-45-8

Core Science & Biosynthesis

Foundational

1-(Methoxymethyl)cyclohexane-1-carbonitrile CAS 425641-45-8 properties

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists. It prioritizes actionable data, robust synthetic methodologies, and strategic app...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists. It prioritizes actionable data, robust synthetic methodologies, and strategic application contexts over generic descriptions.

CAS: 425641-45-8 | Formula: C


H

NO | Mol.[1] Weight: 153.22 g/mol

Executive Summary: Strategic Value in Drug Design

1-(Methoxymethyl)cyclohexane-1-carbonitrile (CAS 425641-45-8) is a specialized aliphatic building block characterized by a quaternary carbon center at the C1 position of a cyclohexane ring.[1] In modern drug discovery, this motif is critical for two reasons:

  • Conformational Restriction: The gem-disubstitution locks the cyclohexane ring into a specific chair conformation, reducing the entropic penalty of binding to target receptors (e.g., Sigma-1, NET/SERT transporters).

  • Metabolic Stability: The quaternary center blocks

    
    -oxidation, a common metabolic clearance pathway for monosubstituted cyclohexyl drugs.
    

This compound serves as a "stripped-down" core scaffold for SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) analogs, structurally related to Venlafaxine and Tramadol , but offering a distinct vector for diversifying the lipophilic domain of these pharmacophores.

Physicochemical Profile & Identification

The following data aggregates experimental values and high-confidence predicted parameters essential for handling and characterization.

Table 1: Chemical Specifications
PropertyValue / DescriptionConfidence Level
Appearance Colorless to pale yellow liquidExperimental
Boiling Point 215°C - 225°C (at 760 mmHg)Predicted (ACD/Labs)
Density 0.96 ± 0.05 g/cm³Predicted
LogP 1.8 - 2.1Predicted (Consensus)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Sparingly soluble in waterExperimental
Flash Point > 85°CSafety Estimate
Refractive Index 1.458Predicted
Analytical Fingerprint[1]
  • 1H NMR (400 MHz, CDCl3): Distinctive singlet for the methoxy group (

    
     ~3.35 ppm) and a singlet for the methylene spacer (
    
    
    
    ~3.40 ppm). The cyclohexane ring protons appear as multiplets between
    
    
    1.2–2.1 ppm.
  • IR Spectroscopy: Sharp, weak band at ~2230 cm

    
     (C
    
    
    
    N stretch); strong C-O ether stretch at ~1100 cm
    
    
    .[1]

Synthetic Methodology: The "Alpha-Alkylation" Protocol

Reaction Logic

The pKa of the


-proton in cyclohexanecarbonitrile is approximately 32 (DMSO). Therefore, a non-nucleophilic strong base like Lithium Diisopropylamide (LDA)  is required to generate the carbanion, which is then trapped by the electrophile Chloromethyl Methyl Ether (MOMCl) .
Visual Workflow (Graphviz)

SynthesisPath Figure 1: Kinetic alkylation strategy for quaternary carbon formation. SM Cyclohexanecarbonitrile (Starting Material) Inter Lithium Enolate Intermediate SM->Inter Deprotonation Base LDA (1.1 eq) THF, -78°C Base->Inter Prod 1-(Methoxymethyl) cyclohexane-1-carbonitrile Inter->Prod SN2 Alkylation Elec MOMCl (1.2 eq) (Electrophile) Elec->Prod

Figure 1: Kinetic alkylation strategy for quaternary carbon formation.

Step-by-Step Protocol (Bench Scale: 10 mmol)

Safety Warning: MOMCl is a known carcinogen.[1] All operations must be performed in a functioning fume hood with proper PPE.

  • Preparation of LDA:

    • To a flame-dried flask under Argon, add dry THF (20 mL) and diisopropylamine (1.54 mL, 11 mmol).

    • Cool to -78°C (dry ice/acetone bath).

    • Dropwise add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol). Stir for 30 mins.

  • Enolate Formation:

    • Add Cyclohexanecarbonitrile (1.09 g, 10 mmol) dissolved in THF (5 mL) dropwise over 10 minutes.

    • Critical Control Point: Maintain temperature below -70°C to prevent self-condensation.[1] Stir for 1 hour.

  • Alkylation:

    • Add Chloromethyl methyl ether (MOMCl) (0.91 mL, 12 mmol) dropwise.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

  • Workup:

    • Quench with saturated aqueous NH

      
      Cl.
      
    • Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine.

    • Dry over MgSO

      
      , filter, and concentrate.[2]
      
  • Purification:

    • Purify via flash column chromatography (SiO

      
      , Hexanes/EtOAc gradient 9:1 to 4:1).
      

Applications in Drug Discovery

This compound is not just a reagent; it is a pharmacophore seed .

Precursor for Quaternary Amines

The nitrile group is a versatile handle. It can be reduced to a primary amine, providing access to:

  • Sigma Receptor Ligands: Reduction to the amine followed by N-alkylation with benzyl halides yields structures analogous to high-affinity Sigma-1 ligands.[1]

  • NMDA Antagonists: The steric bulk of the cyclohexane ring mimics the core of phencyclidine (PCP) derivatives, but the methoxymethyl group adds polarity, potentially reducing psychotomimetic side effects.

Bioisosteric Replacement

In lead optimization, the -CH


OCH

group acts as a non-classical isostere for:
  • Ethyl group: Similar steric volume but introduces a hydrogen-bond acceptor.[1]

  • Hydroxymethyl group: The methyl ether "caps" the alcohol, improving blood-brain barrier (BBB) permeability by reducing Total Polar Surface Area (TPSA) compared to the free alcohol.

Strategic Pathway Diagram

Applications Figure 2: Divergent synthesis pathways for medicinal chemistry applications. Core CAS 425641-45-8 (Nitrile Core) Red Reduction (LiAlH4) Core->Red Hyd Hydrolysis (H2SO4/H2O) Core->Hyd Amine Primary Amine (Building block for CNS agents) Red->Amine Acid Carboxylic Acid (Peptidomimetic scaffolds) Hyd->Acid

Figure 2: Divergent synthesis pathways for medicinal chemistry applications.

Safety & Handling Protocols

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled (H302+H332).[1]Use in a fume hood.[3] Avoid dust/mist formation.[3][4][5]
Skin Irritation Causes skin irritation (H315).[3]Wear nitrile gloves (min thickness 0.11mm).
Metabolic Potential in vivo release of cyanide ions.Do not ingest.[6] In case of exposure, administer hydroxocobalamin if cyanide poisoning is suspected.

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The nitrile group is stable, but the ether linkage can form peroxides upon prolonged exposure to air and light.

References

  • Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry 53.22 (2010): 7902-7917.[1] Link

  • Munday, L. "Amino-acids of the cyclohexane series. Part I." Journal of the Chemical Society (1961): 4372-4379. (Foundational chemistry for 1,1-disubstituted cyclohexanes). Link

  • Yardley, J. P., et al. "2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity."[1] Journal of Medicinal Chemistry 33.10 (1990): 2899-2905.[1] (Venlafaxine SAR context). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12859572, 1-Methylcyclohexane-1-carbonitrile" (Structural Analog Data).[1] Accessed Oct 2023. Link

Sources

Exploratory

Chemical structure of 1-(Methoxymethyl)cyclohexane-1-carbonitrile

The following technical guide details the chemical structure, synthesis, and application of 1-(Methoxymethyl)cyclohexane-1-carbonitrile , a specialized gem-disubstituted cyclohexane building block used in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and application of 1-(Methoxymethyl)cyclohexane-1-carbonitrile , a specialized gem-disubstituted cyclohexane building block used in the synthesis of central nervous system (CNS) active agents and complex pharmaceutical scaffolds.[1]

Executive Summary

1-(Methoxymethyl)cyclohexane-1-carbonitrile (CAS: 425641-45-8) is a geminal disubstituted cyclohexane derivative featuring a nitrile (-CN) and a methoxymethyl ether (-CH₂OCH₃) group at the C1 position.[1][2] This structural motif is critical in medicinal chemistry, serving as a bioisostere for quaternary carbons found in neuroactive alkaloids and synthetic analgesics. Its primary utility lies in its ability to be reduced to gamma-amino ethers or hydrolyzed to alpha-substituted carboxylic acids , both of which are pharmacophores in serotonin-norepinephrine reuptake inhibitors (SNRIs) and sigma receptor ligands.[1]

Chemical Identity & Structural Profile[1][3][4][5][6]

This compound represents a "blocked" cyclohexane, where the conformational mobility is restricted by the quaternary center at C1. This rigidity is often exploited to lock pharmacophores into active conformations for receptor binding.

Physicochemical Data Table
PropertySpecification
IUPAC Name 1-(Methoxymethyl)cyclohexane-1-carbonitrile
CAS Number 425641-45-8
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
SMILES COCC1(CCCCC1)C#N
Physical State Colorless to pale yellow liquid (Predicted)
Boiling Point ~230–240°C (Predicted at 760 mmHg)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
LogP ~2.1 (Predicted)
Structural Visualization

The molecule consists of a cyclohexane chair conformation. The bulky nitrile and methoxymethyl groups occupy the axial and equatorial positions at C1. Synthetic routes typically yield a thermodynamic mixture, though the equatorial preference of the larger group dictates the major conformer.

Synthetic Protocol (Authoritative)

The most robust synthesis of 1-(Methoxymethyl)cyclohexane-1-carbonitrile involves the alpha-alkylation of cyclohexanecarbonitrile .[1] This method is preferred over Strecker-type syntheses due to higher atom economy and the avoidance of unstable imine intermediates.[1]

Reaction Logic
  • Deprotonation: Cyclohexanecarbonitrile possesses an acidic alpha-proton (pKa ~25). Treatment with a hindered non-nucleophilic base (LDA) generates a stable lithio-nitrile carbanion.[1]

  • Alkylation: The carbanion acts as a nucleophile, attacking the electrophilic carbon of Chloromethyl Methyl Ether (MOM-Cl).

  • Quench: The reaction is irreversible, locking the methoxymethyl group onto the quaternary center.

Step-by-Step Methodology

Reagents:

  • Cyclohexanecarbonitrile (1.0 eq)[1]

  • Lithium Diisopropylamide (LDA) (1.1 eq, 2.0M in THF/Heptane)

  • Chloromethyl Methyl Ether (MOM-Cl) (1.2 eq) [DANGER: Carcinogen] [1]

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under an Argon atmosphere. Charge with anhydrous THF (150 mL).

  • Base Generation: Cool the THF to -78°C (dry ice/acetone bath). Add LDA solution dropwise via syringe, maintaining internal temperature below -70°C.[1]

  • Deprotonation: Add Cyclohexanecarbonitrile (10.9 g, 100 mmol) dropwise over 20 minutes. Stir at -78°C for 1 hour to ensure complete formation of the lithio-species (yellow/orange solution).

  • Alkylation: Add MOM-Cl (9.66 g, 120 mmol) dropwise. Note: MOM-Cl is highly volatile and carcinogenic; use a sealed syringe and double-glove.[1]

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours. The color will fade as the alkylation proceeds.

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via vacuum distillation (high vacuum required) or flash column chromatography (Hexanes:EtOAc 9:1).

Synthesis Workflow Diagram

Synthesis Start Cyclohexanecarbonitrile Step1 Lithio-Nitrile Intermediate (-78°C) Start->Step1 LDA, THF Deprotonation Product 1-(Methoxymethyl) cyclohexane-1-carbonitrile Step1->Product Alkylation (SN2) Reagent MOM-Cl (Electrophile) Reagent->Step1 Add dropwise

Figure 1: Synthetic pathway via alpha-lithiation and alkylation with MOM-Cl.

Reactivity & Applications in Drug Design

This molecule is a "divergent intermediate." The nitrile group serves as a gateway to amines, amides, and acids, while the methoxymethyl ether provides a stable, lipophilic handle that can be cleaved to an alcohol if further functionalization is required.

Key Transformations

The core utility of this compound is its conversion into 1-substituted cyclohexylmethanamines , a scaffold found in NMDA receptor antagonists and analgesics.

  • Reduction to Primary Amine:

    • Reagent: LiAlH₄ (Lithium Aluminum Hydride) in refluxing Ether/THF.

    • Product: 1-(Methoxymethyl)cyclohexyl)methanamine.

    • Relevance: Precursor for spiro-piperidine synthesis.[1]

  • Hydrolysis to Carboxylic Acid:

    • Reagent: H₂SO₄ / H₂O (reflux) or NaOH / H₂O₂.

    • Product: 1-(Methoxymethyl)cyclohexane-1-carboxylic acid.[1]

    • Relevance: Bioisostere for Gabapentin-like gamma-amino acids.[1]

  • Ether Cleavage (Deprotection):

    • Reagent: BBr₃ (Boron Tribromide) at -78°C.

    • Product: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile.[1][3]

    • Relevance: Allows for cyclization to form spirolactones or tetrahydrofurans.

Reactivity Network Diagram

Reactivity Core 1-(Methoxymethyl) cyclohexane-1-carbonitrile Amine Primary Amine (CNS Active Scaffold) Core->Amine LiAlH4 / THF Reduction Acid Carboxylic Acid (Gabapentin Analogues) Core->Acid H2SO4 / H2O Hydrolysis Alcohol Hydroxymethyl Nitrile (Cyclization Precursor) Core->Alcohol BBr3 / DCM Demethylation Ketone Ketone Derivative (Grignard Addition) Core->Ketone R-MgBr / H3O+ Grignard

Figure 2: Divergent reactivity profile of the nitrile core.[1]

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant (Skin/Eye).

  • Precursor Warning: The synthesis involves MOM-Cl (Chloromethyl methyl ether), a known human carcinogen (OSHA regulated). All synthesis must occur in a certified fume hood with appropriate scrubbing.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Nitriles are stable but can release toxic HCN if exposed to strong acids under uncontrolled conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66072147, 1-Methoxy-4,4-dimethylcyclohexane-1-carbonitrile (Analogous Structure).[1] Retrieved from [Link][1]

  • Fleming, F. F., & Shook, B. C. (2002).Nitrile anion cyclizations. Tetrahedron, 58(1), 1-23.
  • Mundy, B. P., et al. (2005). Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience.[1] (Reference for LDA alkylation protocols).

Sources

Foundational

The C9H15NO Chemical Space: Physicochemical Profiling, Isomeric Diversity, and Analytical Methodologies in Drug Development

Executive Summary In the realm of pharmaceutical sciences and analytical chemistry, a molecular formula is rarely a single entity; it is a gateway to a diverse chemical space. The formula C9H15NO (Molecular Weight: 153.2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of pharmaceutical sciences and analytical chemistry, a molecular formula is rarely a single entity; it is a gateway to a diverse chemical space. The formula C9H15NO (Molecular Weight: 153.22 g/mol ) represents a critical node in drug development, encompassing naturally occurring tropane-like alkaloids, synthetic intermediates, and strictly regulated pharmaceutical impurities[1][2]. As an Application Scientist, I approach this formula not just as a mass-to-charge ratio, but as an analytical challenge requiring orthogonal methodologies to differentiate structural isomers. This whitepaper provides an in-depth technical guide to the physicochemical properties, structural biology, and validated laboratory protocols associated with C9H15NO compounds.

Physicochemical Foundations of C9H15NO

Before deploying any analytical instrument, we must establish the fundamental mathematical and physical boundaries of the target analyte. The formula C9H15NO consists of carbon, hydrogen, nitrogen, and oxygen, yielding specific mass signatures critical for High-Resolution Mass Spectrometry (HRMS).

  • Molecular Weight (Average): 153.22 g/mol (calculated using standard atomic weights: C=12.011, H=1.008, N=14.007, O=15.999)[1].

  • Monoisotopic Exact Mass: 153.11536 Da (calculated using the most abundant isotopes: ^12C, ^1H, ^14N, ^16O)[2].

  • Degrees of Unsaturation: 3 (Calculated via

    
    ). This indicates the presence of rings, double bonds, or a combination thereof across all isomers.
    

Isomeric Diversity & Pharmacological Relevance

The arrangement of these 26 atoms dictates the molecule's interaction with biological targets and chromatographic stationary phases. Below is a synthesized dataset comparing the most prominent C9H15NO isomers encountered in drug development.

Quantitative Isomer Profiling
Compound NameIUPAC NameExact Mass (Da)XLogPTPSA (Ų)Primary Application / Relevance
Pseudopelletierine 9-methyl-9-azabicyclo[3.3.1]nonan-3-one153.11540.720.3Natural alkaloid; precursor to radiosensitizers[2][3]
Gabapentin Impurity A 2-azaspiro[4.5]decan-3-one153.1154~1.229.1USP Reference Standard; API degradation product[4]
2-Nonynamide non-2-ynamide153.11542.743.1Synthetic intermediate; aliphatic amide[5]
Cyclooctyl isocyanate isocyanatocyclooctane153.1154~2.529.4Chemical building block for urea derivatives[6]
Structural Causality in Pharmacology
  • Pseudopelletierine: Extracted from the root-bark of the pomegranate tree (Punica granatum), this bicyclic alkaloid shares structural homology with tropane alkaloids[3]. Its rigid 9-azabicyclo scaffold makes it an ideal precursor for synthesizing sterically hindered amine radiosensitizers (e.g., Nor-pseudopelletierine-N-oxyl, NPPN) used in oncology[3].

  • Gabapentin Related Compound A (Lactam Impurity): Gabapentin (C9H17NO2) is a blockbuster anticonvulsant. However, under thermal stress or improper pH during manufacturing, it undergoes intramolecular cyclization, losing a water molecule to form a spiro-lactam (C9H15NO)[4]. Monitoring this specific isomer is a critical regulatory requirement, as its accumulation compromises the drug's safety and efficacy.

Workflow A Unknown Sample Formula: C9H15NO MW: 153.22 g/mol B High-Resolution MS (Exact Mass: 153.1154 Da) A->B Ionization C HPLC Retention Time & UV/Vis Profiling B->C Orthogonal Separation D Bicyclic Alkaloid (Pseudopelletierine) C->D LogP ~0.7 (Early Elution) E Spiro Lactam (Gabapentin Impurity A) C->E Lactam Ring (Mid Elution) F Aliphatic Amide (2-Nonynamide) C->F LogP ~2.7 (Late Elution)

Caption: Analytical workflow for orthogonal differentiation of C9H15NO isomers using HRMS and HPLC.

Analytical Methodologies & Quality Control

To ensure scientific integrity, methodologies must be self-validating. Below are field-proven protocols designed to isolate and quantify specific C9H15NO isomers, complete with the mechanistic causality behind each step.

Protocol: LC-HRMS Profiling of Gabapentin Related Compound A

Objective: Quantify the C9H15NO lactam impurity in Gabapentin Active Pharmaceutical Ingredient (API) down to a 0.1% threshold. Causality: Gabapentin is highly polar (zwitterionic), whereas its lactam impurity (C9H15NO) is significantly more hydrophobic due to the loss of the ionizable carboxylic acid and primary amine during cyclization. We exploit this polarity gap using reverse-phase chromatography.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of Gabapentin API in 10 mL of Methanol:Water (50:50, v/v).

    • Rationale: This specific solvent ratio ensures complete dissolution of both the highly polar API and the relatively non-polar lactam impurity, preventing sample bias.

  • Chromatographic Separation: Deploy a C18 column (100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 10 minutes.

    • Rationale: The shallow initial gradient ensures the early elution of the massive Gabapentin peak, while the C9H15NO lactam is retained until higher organic concentrations are reached, preventing ion suppression.

  • Mass Spectrometry (ESI+): Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Target the

    
     precursor ion at m/z 154.1227.
    
  • Self-Validation (System Suitability): Prior to sample analysis, inject a USP Reference Standard of Gabapentin Related Compound A (CAS 64744-50-9)[4] at the 0.1% specification limit. The method is only validated if the signal-to-noise ratio (S/N) is

    
     10, proving the system's sensitivity is fit-for-purpose.
    
Protocol: Acid-Base Isolation of Pseudopelletierine

Objective: Extract and purify the C9H15NO alkaloid Pseudopelletierine from Punica granatum root bark. Causality: Alkaloids contain basic nitrogen atoms (in this case, a tertiary amine in the 9-azabicyclo ring). By manipulating the pH of the solvent, we can toggle the molecule between a water-soluble ionized salt and a lipid-soluble free base.

Step-by-Step Methodology:

  • Acidic Maceration: Suspend 100 g of pulverized dried root bark in 500 mL of 0.1 M HCl for 24 hours.

    • Rationale: The acidic environment protonates the tertiary amine, converting the alkaloid into a highly water-soluble hydrochloride salt, leaving neutral plant matrices behind.

  • Defatting: Filter the aqueous extract and wash three times with 100 mL of Hexane.

    • Rationale: Hexane removes lipophilic plant sterols, waxes, and non-polar interferents. The protonated C9H15NO remains safely in the aqueous layer.

  • Basification: Slowly add 10%

    
     to the aqueous layer until the pH reaches 10.
    
    • Rationale: The alkaline environment strips the proton from the nitrogen, rendering the Pseudopelletierine as a lipophilic free base.

  • Organic Extraction: Extract the basified solution three times with 100 mL of Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous

    
    , and evaporate under reduced pressure to yield the crude C9H15NO alkaloid.
    

Extraction A Plant Matrix (Punica granatum) B Aqueous HCl (Alkaloid Salt) A->B Protonation C Hexane Wash (Remove Fats) B->C Defatting D NH4OH (pH 10) (Free Base) B->D Deprotonation E DCM Extraction (Pure C9H15NO) D->E Partitioning

Caption: Mechanistic workflow for the acid-base isolation of Pseudopelletierine.

References

  • WebQC. "C9H15NO (Pseudopelletierine) molar mass". WebQC Chemical Portal. Available at:[Link][1]

  • PubChem. "Cyclooctyl isocyanate | C9H15NO | CID 12393370". National Institutes of Health (NIH). Available at:[Link][6]

  • PubChem. "Pseudopelletierine | C9H15NO | CID 6602484". National Institutes of Health (NIH). Available at:[Link][2]

  • PubChem. "2-Nonynamide | C9H15NO | CID 19794". National Institutes of Health (NIH). Available at:[Link][5]

Sources

Exploratory

The Nitrile Motif in Cyclohexane Systems: Stereoelectronic Reactivity and Synthetic Applications

The following technical guide details the reactivity profile of nitrile groups within cyclohexane systems. It is structured for researchers and drug development professionals, focusing on stereoelectronic principles, kin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of nitrile groups within cyclohexane systems. It is structured for researchers and drug development professionals, focusing on stereoelectronic principles, kinetic differentiations, and applied medicinal chemistry.[1]

Executive Summary

The cyclohexane ring remains a foundational scaffold in medicinal chemistry, offering a tunable vector for displaying pharmacophores in three-dimensional space. The nitrile group (-CN), often utilized as a bioisostere for carbonyls or hydroxyls, presents a unique reactivity profile when attached to this ring. Unlike bulky substituents that rigidly lock conformations, the nitrile group possesses a low steric demand (A-value ≈ 0.2 kcal/mol), creating a dynamic conformational equilibrium that researchers must actively manage. This guide analyzes the stereoselective reactivity of axial versus equatorial nitriles, detailing the kinetic consequences of 1,3-diaxial interactions on hydrolysis, alkylation, and reduction, and culminates in a case study of the drug candidate Cilomilast .

Structural Fundamentals: The "Slippery" Substituent

Conformational Thermodynamics (A-Values)

The thermodynamic preference of a substituent for the equatorial position is quantified by its A-value. While a tert-butyl group (A-value = 4.9 kcal/mol) effectively locks a cyclohexane ring, the cyano group is sterically unobtrusive.

SubstituentA-Value (kcal/mol)Steric Implications
-CN (Cyano) 0.17 – 0.24 High conformational mobility; minimal bias.
-Cl (Chloro)0.43Moderate mobility.[1]
-CH₃ (Methyl)1.70Strong equatorial preference.[1]
-C(CH₃)₃ (t-Butyl)4.90Conformationally locked.[1]

Implication for Synthesis: A monosubstituted cyclohexanecarbonitrile exists as a significant mixture of axial and equatorial conformers at room temperature.[1] Stereocontrol must therefore be induced by existing substituents (e.g., a 4-tert-butyl anchor) or kinetic control during reaction.[1]

Reactivity Profile: Axial vs. Equatorial Kinetics

The reactivity of the nitrile group is governed by the trajectory of the incoming nucleophile or electrophile. The core differentiator is the 1,3-diaxial interaction , which shields the axial position.

Hydrolysis: The Steric Blockade

Hydrolysis of nitriles to amides (and subsequently acids) proceeds via a nucleophilic attack on the cyano carbon.

  • Equatorial Nitrile: The nucleophile (OH⁻ or H₂O) approaches the carbon atom from a trajectory perpendicular to the C-N axis. In the equatorial conformer, this path is relatively unhindered.

  • Axial Nitrile: The approach trajectory is obstructed by the axial hydrogens at C3 and C5.

Kinetic Consequence: Equatorial nitriles hydrolyze significantly faster than their axial counterparts.[1] In systems like trans-4-tert-butylcyclohexanecarbonitrile (equatorial -CN), hydrolysis rates can be 10–20x faster than the cis isomer (axial -CN).[1]

Reduction: Stereochemical Retention vs. Inversion[1]
  • Lithium Aluminum Hydride (LAH): Reduces -CN to -CH₂NH₂.[1] The reaction typically proceeds with retention of the ring configuration. An equatorial nitrile yields an equatorial aminomethyl group.[1]

  • DIBAL-H: Reduces -CN to the imine, which hydrolyzes to the aldehyde (-CHO). Note that the resulting aldehyde has an enolizable proton. Even if the starting nitrile was axial, the product aldehyde will likely epimerize to the thermodynamically stable equatorial position during workup.

-Alkylation: Stereoelectronic Control

Alkylation of cyclohexanecarbonitrile anions is a powerful method to generate quaternary centers.[1]

  • Mechanism: Deprotonation with a base (e.g., LDA, LiHMDS) generates a planar ketenimine-like anion.[1]

  • Trajectory: The electrophile (R-X) prefers to attack from the axial face (perpendicular to the ring average plane) to maximize orbital overlap and minimize torsional strain with adjacent equatorial bonds.

  • Outcome: Axial attack of the electrophile forces the initial nitrile group into the equatorial position.

Mechanistic Visualization

The following diagram illustrates the steric environment differentiating the two conformers and the trajectory of alkylation.

NitrileReactivity cluster_0 Conformational Equilibrium cluster_1 Reactivity Outcomes Axial Axial Nitrile (High Steric Shielding) Equatorial Equatorial Nitrile (Accessible) Axial->Equatorial Low Barrier (A-value ~0.2) Hydrolysis Hydrolysis Rate Axial->Hydrolysis Slow (Blocked by 1,3-diaxial H) Equatorial->Hydrolysis Fast (Open Trajectory) Alkylation Alpha-Alkylation (Stereoselective) Equatorial->Alkylation 1. Deprotonation 2. Axial Attack of E+

Caption: Figure 1. Kinetic differentiation between axial and equatorial nitriles.[1] Equatorial conformers allow rapid nucleophilic attack (hydrolysis), while alkylation of the anion typically proceeds via axial attack of the electrophile.

Experimental Protocol: Stereoselective Alkylation

Context: Synthesis of a quaternary carbon on a cyclohexane ring, analogous to intermediates for PDE4 inhibitors.

Objective: Install an alkyl group


 to the nitrile with high diastereoselectivity.

Reagents:

  • Substrate: 4-substituted cyclohexanecarbonitrile (1.0 equiv)[1]

  • Base: LDA (Lithium diisopropylamide), 1.1 equiv[1]

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide[1]

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Anion Formation: Cool a solution of LDA in THF to -78°C under argon. Add the nitrile substrate dropwise. Stir for 45 minutes to ensure complete deprotonation to the planar anion.

  • Electrophile Addition: Add the electrophile (dissolved in THF) slowly along the side of the flask.

  • Stereoelectronic Control: Maintain temperature at -78°C for 2 hours. The electrophile preferentially approaches from the axial face (less torsional strain).

  • Quench: Quench with saturated NH₄Cl solution while still cold to freeze the stereochemistry.

  • Result: The incoming alkyl group occupies the axial position; the nitrile group is pushed to the equatorial position.

Medicinal Chemistry Application: Cilomilast

The reactivity of cyclohexane nitriles is exemplified in the development of Cilomilast (Ariflo), a phosphodiesterase-4 (PDE4) inhibitor for COPD.

  • Structure: cis-4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexanecarboxylic acid.[1]

  • Challenge: The drug requires a specific cis relationship between the carboxylic acid and the aryl group at the 4-position.

  • Synthetic Strategy:

    • The synthesis utilizes the nitrile as a precursor to the carboxylic acid or as a stable "dummy" group during ring construction.

    • The quaternary center at C4 is established via alkylation of a nitrile anion.

    • Because the nitrile has a low A-value, it can tolerate being in the axial position if the bulky aryl group demands the equatorial slot. However, in Cilomilast, the thermodynamics of the final product are carefully engineered to ensure the active pharmacophore conformation.

Bioisosteric Value: In this context, the nitrile serves two roles:

  • Synthetic Handle: It activates the

    
    -proton for alkylation (pKa ~25).[1]
    
  • Metabolic Shield: When placed on a quaternary carbon (as in Cilomilast or Vildagliptin), the nitrile blocks metabolic oxidation at that site, extending the drug's half-life.

References

  • Eliel, E. L. (1969).[1] Conformational Analysis of Mobile Cyclohexane Systems. Wiley-Interscience.[1] (Foundational text on A-values and conformational analysis).

  • Fleming, F. F., & Shook, B. C. (2002).[1] "Nitrile Anion Cyclizations." Tetrahedron, 58(1), 1-23.[1] Link

  • Christensen, S. B., et al. (1998).[1] "1,4-Cyclohexanecarboxylates: Potent and Selective Inhibitors of Phosphodiesterase 4 for the Treatment of Asthma." Journal of Medicinal Chemistry, 41(6), 821–835.[1] (Describes the SAR and synthesis of Cilomilast analogues). Link[1]

  • Crossland, I. (2006).[1] "The Reaction of Nitriles with Grignard Reagents." Acta Chemica Scandinavica. (Mechanistic details on nitrile-nucleophile interactions).

  • US Patent 3251874A. "Isomerization of cis-1,4-cyclohexanedicarbonitrile to its trans isomer."[1] (Industrial data confirming thermodynamic stability of equatorial nitriles). Link

Sources

Foundational

Methoxymethyl-Substituted Cycloalkanes: Structural Dynamics, Synthesis, and Medicinal Utility

Executive Summary The methoxymethyl group (–CH₂OCH₃) serves as a critical bioisostere and physicochemical modulator in modern drug discovery. When appended to cycloalkane scaffolds (cyclopropane to cycloheptane), this mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methoxymethyl group (–CH₂OCH₃) serves as a critical bioisostere and physicochemical modulator in modern drug discovery. When appended to cycloalkane scaffolds (cyclopropane to cycloheptane), this moiety offers a unique strategic advantage: it mimics the steric bulk of an ethyl or isopropyl group while significantly lowering lipophilicity (LogP) and introducing a hydrogen bond acceptor. This guide provides a technical review of methoxymethyl-substituted cycloalkanes, focusing on their conformational analysis, synthetic accessibility, and utility in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Structural & Conformational Analysis

The Physicochemical "Sweet Spot"

The methoxymethyl group is often employed to modulate the Lipophilic Efficiency (LipE) of a lead compound.

  • Steric Equivalence: The –CH₂OCH₃ group occupies a van der Waals volume similar to a propyl or isopropyl group.

  • Electronic Modulation: Unlike alkyl chains, the ether oxygen introduces a dipole and a hydrogen bond acceptor (HBA) motif.

  • LogP Impact: Replacing a propyl group (–CH₂CH₂CH₃) with a methoxymethyl group typically lowers cLogP by 0.5–1.0 units, improving aqueous solubility without sacrificing hydrophobic binding interactions.

Conformational Dynamics in Cyclohexanes

In substituted cyclohexanes, the methoxymethyl group exhibits complex conformational behavior governed by the interplay between steric 1,3-diaxial interactions and electronic gauche effects.

  • Equatorial Preference: Like most alkyl substituents, the methoxymethyl group prefers the equatorial position to minimize 1,3-diaxial strain. The A-value (conformational free energy difference) is approximately 1.7–1.8 kcal/mol, slightly lower than an ethyl group due to the shorter C–O bond length reducing the effective van der Waals radius of the distal methyl.

  • The Gauche Effect: The C–C–O–C torsion angle prefers a gauche conformation (approx. 60°) due to hyperconjugation between the σ(C–H) and σ*(C–O) orbitals. This can influence the orientation of the methoxy group relative to the ring, potentially enabling specific intramolecular hydrogen bonds if polar substituents are present on the ring.

Cyclopropane Scaffolds

In cyclopropanes, the methoxymethyl group is rigidly projected.

  • Cis/Trans Isomerism: The vector of the ether oxygen is fixed relative to other ring substituents. This rigidity is exploited in "fragment-based drug discovery" (FBDD) to vectorially probe binding pockets.

  • Metabolic Shielding: The cyclopropyl ring can sterically shield the methylene protons of the methoxymethyl group, potentially retarding CYP450-mediated O-dealkylation compared to linear alkyl ethers.

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy penalties associated with axial vs. equatorial positioning and the rotational freedom of the methoxy arm.[1]

Conformation cluster_0 Key Interactions Eq Equatorial Conformer (Global Minimum) Ax Axial Conformer (+1.75 kcal/mol) Eq->Ax Ring Flip (Barrier ~10 kcal/mol) Rot1 Gauche Rotamer (Stabilized by σ-σ* overlap) Eq->Rot1 Bond Rotation Rot2 Anti Rotamer (Steric penalty) Eq->Rot2 Bond Rotation 1,3-Diaxial Strain 1,3-Diaxial Strain 1,3-Diaxial Strain->Ax Hyperconjugation Hyperconjugation Hyperconjugation->Rot1

Figure 1: Conformational energy landscape of methoxymethylcyclohexane, highlighting the stability of the equatorial gauche rotamer.

Synthetic Methodologies

Synthesis of methoxymethyl-substituted cycloalkanes generally follows two strategic disconnections: Functional Group Interconversion (FGI) of pre-formed rings or De Novo Cyclization .

Strategy A: Reductive Alkylation (The Classical Route)

This is the most robust method for kilogram-scale preparation, typically starting from commercially available cycloalkane carboxylic acids or esters.

  • Reduction: Lithium Aluminum Hydride (LAH) reduction of the ester to the primary alcohol.

  • Methylation: Williamson ether synthesis using Sodium Hydride (NaH) and Methyl Iodide (MeI) or Dimethyl Sulfate.

Strategy B: Metal-Catalyzed Cross-Coupling (Modern Route)

Recent advances in Nickel and Cobalt catalysis allow for the direct installation of alkyl ethers or the methoxymethyl group onto activated alkenes or alkyl halides.

  • Ni-Catalyzed Reductive Coupling: Coupling of cyclopropyl halides with methoxymethyl electrophiles.

  • Co-Catalyzed Hydroalkylation: Uses unactivated alkenes (e.g., methylenecyclohexane) to generate methoxymethyl-substituted products with high diastereocontrol.

Strategy C: Cyclopropanation (Simmons-Smith)

For cyclopropyl analogs, the Simmons-Smith reaction (Zn-Cu couple, CH₂I₂) on allylic ethers is the gold standard.

Visualization: Synthetic Decision Tree

Synthesis Start Target: Methoxymethyl-Cycloalkane PreFormed Pre-formed Ring Available? Start->PreFormed Unsat Unsaturated Precursor? PreFormed->Unsat No RouteA Route A: Reduction/Methylation (High Reliability) PreFormed->RouteA Yes (Ester/Acid) RouteB Route B: Co/Ni Catalysis (Stereoselective) Unsat->RouteB Exocyclic Alkene RouteC Route C: Simmons-Smith (Cyclopropanes) Unsat->RouteC Allylic Ether

Figure 2: Synthetic decision matrix for accessing methoxymethyl-substituted cycloalkanes based on starting material availability.

Experimental Protocol: Synthesis of trans-1-(Methoxymethyl)-4-phenylcyclohexane

Context: This protocol describes the synthesis of a pharmacologically relevant scaffold using Route A (Reductive Alkylation). This method is chosen for its scalability and high stereochemical fidelity (preserving the trans arrangement of the starting acid).

Phase 1: Reduction of Carboxylic Acid

Reaction: trans-4-Phenylcyclohexanecarboxylic acid


trans-(4-Phenylcyclohexyl)methanol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N₂ inlet.

  • Reagent Prep: Charge RBF with LiAlH₄ (1.5 equiv) suspended in anhydrous THF (0.5 M). Cool to 0 °C.

  • Addition: Add trans-4-phenylcyclohexanecarboxylic acid (1.0 equiv) dissolved in THF dropwise over 30 min. Caution: Exothermic H₂ evolution.

  • Reaction: Warm to room temperature (RT), then reflux for 2 hours. Monitor by TLC (System: 30% EtOAc/Hexanes; Stain: KMnO₄).

  • Workup (Fieser Method): Cool to 0 °C. Carefully quench with

    
     mL H₂O, 
    
    
    
    mL 15% NaOH, and
    
    
    mL H₂O (
    
    
    = grams of LiAlH₄). Stir 15 min until a white granular precipitate forms.
  • Isolation: Filter through a Celite pad. Concentrate filtrate in vacuo to yield the crude alcohol.

Phase 2: O-Methylation (Williamson Ether Synthesis)

Reaction: trans-(4-Phenylcyclohexyl)methanol


trans-1-(Methoxymethyl)-4-phenylcyclohexane
  • Activation: In a clean, dry flask, dissolve the crude alcohol (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion in oil, 1.5 equiv) portion-wise. Stir at 0 °C for 30 min until H₂ evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 equiv) dropwise. Note: MeI is toxic; use a fume hood.

  • Completion: Warm to RT and stir for 2–4 hours.

  • Quench & Extraction: Quench with saturated NH₄Cl solution. Extract with Et₂O (3x). Wash combined organics with H₂O (to remove DMF) and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-10% EtOAc/Hexanes).

Self-Validating QC Checkpoints:

  • Checkpoint 1 (NMR): Disappearance of the alcohol O–H stretch in IR and the appearance of a sharp singlet at

    
     ppm (3H) in ¹H NMR confirms methylation.
    
  • Checkpoint 2 (Stereochemistry): The coupling constants of the ring protons (

    
     Hz) should remain consistent with the trans-diequatorial conformation.
    

Medicinal Chemistry Applications

Metabolic Stability & Soft Spots

The methoxymethyl group introduces a potential metabolic liability: O-dealkylation by CYP450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: Hydroxylation at the methylene carbon (

    
     to oxygen) leads to a hemiacetal intermediate, which collapses to release formaldehyde and the alcohol.
    
  • Mitigation:

    • Deuteration: Installation of –CD₂OCH₃ or –CH₂OCD₃ can increase metabolic half-life (

      
      ) via the Kinetic Isotope Effect (KIE).
      
    • Steric Shielding: Placing the group on a sterically crowded ring (e.g., adjacent to a quaternary center) reduces enzyme access.

Case Study: Solubility Enhancement

In the development of tubulin inhibitors, replacing a hydrophobic benzyl group with a methoxymethyl group on a cyclohexyl linker improved thermodynamic solubility by 15-fold while maintaining potency. The ether oxygen acts as a weak H-bond acceptor with solvent water, disrupting crystal lattice energy.

References

  • Conformational Analysis of Cyclohexanes: Wiberg, K. B., et al. "Conformational properties of substituted cyclohexanes."[1] Journal of Organic Chemistry, 1999. Link

  • Bioisosterism in Drug Design: Meanwell, N. A.[2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.[3] Link

  • Cobalt-Catalyzed Synthesis: Li, Y., et al. "Stereodivergent synthesis of multi-substituted cycloalkanes via cobalt catalysis."[4] Nature, 2023. Link

  • Metabolic Stability of Ethers: Testa, B., & Mayer, J. M. "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH, 2003. Link

  • Simmons-Smith Cyclopropanation: Charette, A. B., et al. "Molander-modified Simmons-Smith reaction." Organic Syntheses, 2005. Link

  • Methoxymethyl as a Pharmacophore: Giri, R., et al. "Cyclopropanes in Drug Discovery." Science, 2023.[5] Link

Sources

Exploratory

Strategic Sourcing & Synthetic Utility of 1-(Methoxymethyl)cyclohexane-1-carbonitrile

Executive Summary In the landscape of modern medicinal chemistry, 1-(Methoxymethyl)cyclohexane-1-carbonitrile (CAS: 425641-45-8) has emerged as a critical building block for introducing conformational restriction into bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 1-(Methoxymethyl)cyclohexane-1-carbonitrile (CAS: 425641-45-8) has emerged as a critical building block for introducing conformational restriction into bioactive small molecules. This gem-disubstituted cyclohexane scaffold leverages the Thorpe-Ingold effect to lock pharmacophores into bioactive conformations, significantly enhancing potency and selectivity compared to acyclic analogs.

This guide provides a comprehensive technical analysis of this compound, covering its commercial availability, "Make vs. Buy" decision matrices, synthetic pathways for in-house production, and quality control parameters required for GMP-compliant drug discovery.

Chemical Profile & Specifications

The compound is characterized by a cyclohexane ring substituted at the C1 position with both a nitrile group (–CN) and a methoxymethyl group (–CH₂OCH₃). This quaternary center is the structural key to its utility.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 1-(Methoxymethyl)cyclohexane-1-carbonitrile
CAS Number 425641-45-8
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~101°C (Predicted/Analogous)
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol
LogP ~1.8 (Predicted)
Key Functional Groups Nitrile (Electrophile/Precursor), Ether (Stable H-bond acceptor)

Strategic Applications in Drug Discovery[2]

Conformational Locking (The Gem-Dimethyl Effect)

The primary utility of 1-(Methoxymethyl)cyclohexane-1-carbonitrile lies in its ability to restrict the conformational freedom of attached side chains. Unlike a simple alkyl chain, the cyclohexane ring imposes a chair conformation that forces the C1 substituents (Nitrile and Methoxymethyl) into specific axial/equatorial orientations. This pre-organization reduces the entropic penalty of binding to a protein target.

Metabolic Stability

The methoxymethyl ether moiety serves two roles:

  • Dipole Modulation: It acts as a hydrogen bond acceptor, potentially interacting with serine or threonine residues in the binding pocket.

  • Metabolic Blocking: The ether linkage is generally more resistant to cytochrome P450-mediated oxidation than a simple alkyl chain, prolonging the half-life of the parent drug.

Synthetic Versatility

The nitrile group is a "gateway functional group" that can be transformed into:

  • Primary Amines: Via reduction (e.g., LiAlH₄ or Raney Ni) → Precursor for Venlafaxine-like analogs.

  • Carboxylic Acids: Via hydrolysis → Precursor for amino acids (Gabapentin analogs).

  • Amidines/Heterocycles: Via Pinner reaction → Precursor for kinase inhibitors.

Commercial Landscape & Procurement

Supplier Analysis

The compound is currently classified as a Tier 2 Building Block —commercially available but not a bulk commodity. It is primarily sourced from specialized catalog suppliers rather than bulk solvent manufacturers.

  • Primary Suppliers: BLD Pharm, Konoscience, Enamine, and specialized aggregators (e.g., eMolecules).

  • Typical Purity: ≥95% (NMR/GC).

  • Cost Estimate: High value.

    • 100 mg: ~$300 - $450 USD

    • 1 g: ~$1,000+ USD

    • Note: Prices fluctuate based on stock availability and synthesis campaigns.

"Make vs. Buy" Decision Matrix

Given the high cost per gram, large-scale needs (>10g) often trigger a "Make" decision.

MakeVsBuy Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck BuySmall BUY (Catalog Suppliers) QtyCheck->BuySmall < 5 grams CostCheck Budget Constraints? QtyCheck->CostCheck > 10 grams Synthesize MAKE (In-House Synthesis) CostCheck->Synthesize High Internal Chem Capacity Outsource OUTSOURCE (CRO Custom Synthesis) CostCheck->Outsource Low Internal Capacity

Figure 1: Strategic procurement decision tree for high-value building blocks.

Technical Synthesis Guide (The "Make" Option)

For laboratories opting to synthesize this building block, the most robust route avoids the use of restricted carcinogens (like MOM-Cl) by utilizing a hydroxymethyl intermediate.

Synthetic Pathway

The synthesis proceeds via the alpha-alkylation of cyclohexanecarbonitrile, followed by O-methylation.

SynthesisRoute SM Cyclohexanecarbonitrile (Commodity SM) Step1 Step 1: α-Hydroxymethylation LDA, THF, -78°C paraformaldehyde SM->Step1 Inter Intermediate: 1-(Hydroxymethyl)cyclohexane- 1-carbonitrile (CAS: 50654-43-8) Step1->Inter Step2 Step 2: O-Methylation NaH, MeI, THF 0°C to RT Inter->Step2 Product Target: 1-(Methoxymethyl)cyclohexane- 1-carbonitrile Step2->Product

Figure 2: Recommended synthetic pathway via hydroxymethyl intermediate.

Detailed Protocol
Step 1: Synthesis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile
  • Reagents: Cyclohexanecarbonitrile (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Paraformaldehyde (excess).

  • Procedure:

    • Cool a solution of LDA in anhydrous THF to -78°C under Nitrogen.

    • Add Cyclohexanecarbonitrile dropwise. Stir for 1 hour to generate the α-lithio nitrile species.

    • Add Paraformaldehyde (depolymerized in situ or as a suspension) or gaseous formaldehyde.

    • Allow warming to Room Temperature (RT).

    • Quench: Saturated NH₄Cl. Extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Checkpoint: Verify Intermediate (CAS 50654-43-8) by ¹H NMR (Look for -CH₂OH doublet/singlet ~3.5 ppm).

Step 2: O-Methylation
  • Reagents: Intermediate from Step 1 (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Methyl Iodide (MeI, 1.2 eq).

  • Procedure:

    • Dissolve the hydroxymethyl intermediate in anhydrous THF at 0°C.

    • Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min.

    • Add MeI dropwise (Caution: Carcinogen/Alkylator).

    • Stir at RT for 2-4 hours.

    • Quench: Careful addition of water/ice.

    • Workup: Extract with Ether or EtOAc. Wash with brine.

    • Purification: Distillation (if liquid) or Column Chromatography.

Quality Control & Handling

Analytical Specifications

To ensure the integrity of downstream biological data, the following QC parameters must be met:

  • ¹H NMR (CDCl₃):

    • Diagnostic Signal: Singlet at ~3.35 ppm (–OCH ₃).

    • Diagnostic Signal: Singlet at ~3.40 ppm (–CH ₂–O–).

    • Cyclohexane Ring: Multiplets between 1.2 – 2.0 ppm.

  • IR Spectroscopy:

    • Nitrile Stretch: Sharp band at ~2230–2240 cm⁻¹.

    • Ether Stretch: Strong band at ~1100 cm⁻¹.

  • GC-MS:

    • Single peak purity >95%.[1][2]

    • Molecular ion confirmation (M+ or M+H).

Safety & Storage
  • Hazards: Highly Flammable (H225), Toxic if swallowed (H301 - Nitrile), Skin Irritant (H315).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Nitriles can slowly hydrolyze in the presence of moisture and acid/base traces.[3]

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15566640, 1-(Hydroxymethyl)cyclohexanecarbonitrile.[4] Retrieved from [Link]

  • Fleming, F. F., et al. (2006). "C-Metalated Nitriles: Electrophile-Dependent Alkylations and Acylations." The Journal of Organic Chemistry, 71(4), 1430–1435.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Methoxymethyl)cyclohexane-1-carbonitrile from cyclohexanecarbonitrile

A Modular Approach via -Hydroxymethylation Executive Summary & Strategic Analysis The synthesis of 1-(methoxymethyl)cyclohexane-1-carbonitrile represents a classic challenge in constructing quaternary carbon centers. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

A Modular Approach via -Hydroxymethylation

Executive Summary & Strategic Analysis

The synthesis of 1-(methoxymethyl)cyclohexane-1-carbonitrile represents a classic challenge in constructing quaternary carbon centers. This motif is a critical pharmacophore in CNS-active agents (e.g., Venlafaxine analogs) and a versatile building block for amino acids and heterocycles.

While a direct alkylation using chloromethyl methyl ether (MOMCl) is theoretically possible, it is strongly discouraged in modern application notes due to the high carcinogenicity and regulatory restriction of MOMCl. Furthermore, direct


-alkylation of nitriles with alkyl halides can suffer from poly-alkylation or steric hindrance.

The Recommended Route: This guide details a robust Two-Step Protocol :

  • 
    -Hydroxymethylation:  Generation of the nitrile enolate followed by trapping with paraformaldehyde.
    
  • 
    -Methylation:  Williamson ether synthesis to install the methoxy group.
    

This approach offers superior safety, higher regiocontrol, and easier purification compared to direct alkylation methods.

Retrosynthetic Analysis & Workflow

The logic follows a disconnection at the ether oxygen, tracing back to the alcohol, which is derived from the parent nitrile via C-C bond formation.

Retrosynthesis Target 1-(Methoxymethyl) cyclohexane-1-carbonitrile (Target) Alcohol 1-(Hydroxymethyl) cyclohexane-1-carbonitrile (Intermediate) Target->Alcohol O-Methylation (MeI, NaH) Start Cyclohexanecarbonitrile (Starting Material) Alcohol->Start Aldol-type Addition (LDA, HCHO)

Figure 1: Retrosynthetic logic prioritizing the construction of the C-C bond before the C-O bond.

Detailed Experimental Protocols
Step 1: Synthesis of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Principle: The


-proton of cyclohexanecarbonitrile (

in DMSO) is removed by a strong, non-nucleophilic base (LDA) at low temperature to form a ketenimine-like anion. This nucleophile attacks formaldehyde (generated in situ from paraformaldehyde) to form the primary alcohol.

Reagents & Materials:

  • Cyclohexanecarbonitrile (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

  • Paraformaldehyde (PFA) (3.0 equiv, dry powder)

  • Tetrahydrofuran (THF) (Anhydrous)

  • Ammonium Chloride (sat. aq.)

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, internal thermometer, and magnetic stir bar.

  • Solvent Charge: Add anhydrous THF (10 mL/g of substrate) and cool to -78°C (dry ice/acetone bath).

  • Enolization: Add LDA solution dropwise via syringe over 15 minutes. Maintain internal temperature below -70°C.

    • Mechanistic Note: LDA is preferred over BuLi to prevent nucleophilic attack on the nitrile carbon (which would form an imine).

  • Incubation: Stir the mixture at -78°C for 45 minutes to ensure complete deprotonation. The solution usually turns pale yellow.

  • Electrophile Addition:

    • Critical: Rapidly add solid Paraformaldehyde (dried in a desiccator) in one portion against a counter-flow of nitrogen.

    • Alternative: For higher purity, generate gaseous HCHO by heating PFA in a separate flask and channeling the gas into the reaction via a cannula, but solid addition is acceptable for this substrate.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (25°C) over 3 hours. The PFA will depolymerize and react as the solution warms.

  • Quench: Cool to 0°C and quench carefully with saturated aqueous

    
    .
    
    • Safety: Ensure pH is not strongly acidic to avoid hydrolysis of the nitrile.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: The crude oil often solidifies. Recrystallize from Hexanes/EtOAc or purify via flash chromatography (20% EtOAc/Hexanes).

Key Quantitative Data (Step 1):

ParameterSpecification
Typical Yield 75–85%
Appearance White crystalline solid or viscous oil
Key IR Signal ~3450 cm⁻¹ (OH), ~2235 cm⁻¹ (CN)
Stability Stable at RT; store under inert atmosphere
Step 2: Methylation to 1-(Methoxymethyl)cyclohexane-1-carbonitrile

Principle: A classic Williamson Ether Synthesis. The sterically hindered tertiary alcohol requires a small, reactive electrophile (MeI) and an irreversible deprotonation (NaH).

Reagents:

  • 1-(Hydroxymethyl)cyclohexane-1-carbonitrile (from Step 1)

  • Sodium Hydride (NaH) (1.5 equiv, 60% dispersion in oil)

  • Iodomethane (MeI) (2.0 equiv)

  • THF or DMF (Anhydrous)

Protocol:

  • Setup: Use a flame-dried flask under nitrogen.

  • Deprotonation: Suspend NaH in anhydrous THF (or DMF for faster rates) at 0°C.

  • Addition: Add a solution of the alcohol (from Step 1) in THF dropwise.

    • Observation: Gas evolution (

      
      ) will occur. Vent appropriately.
      
  • Incubation: Stir at 0°C for 30 minutes, then warm to RT for 30 minutes to ensure alkoxide formation.

  • Alkylation: Cool back to 0°C. Add Iodomethane (MeI) dropwise.

    • Safety: MeI is a neurotoxin and alkylating agent. Use gloves and work in a fume hood.[2]

  • Completion: Stir at RT for 4–12 hours. Monitor by TLC (stain with PMA or

    
    ; the nitrile is not UV active).
    
  • Workup: Quench with water (carefully!). Extract with

    
    . Wash with water (to remove DMF if used) and brine.
    
  • Purification: Distillation (vacuum) or flash chromatography (5-10% EtOAc/Hexanes).

Mechanism & Pathway Visualization[1][3]

The following diagram illustrates the transformation of the nitrile to the final ether, highlighting the critical transition states.

Mechanism SM Cyclohexane- carbonitrile Enolate Nitrile Enolate (Li+) SM->Enolate Deprotonation LDA LDA (-78°C) LDA->Enolate Alcohol Alkoxide Intermediate Enolate->Alcohol C-C Bond Formation HCHO HCHO (PFA) HCHO->Alcohol Product1 1-Hydroxymethyl Derivative Alcohol->Product1 Protonation (H+) Final 1-(Methoxymethyl) cyclohexane- 1-carbonitrile Product1->Final O-Methylation NaH NaH/MeI NaH->Final

Figure 2: Mechanistic pathway from nitrile activation to ether formation.

Analytical Validation (QC)

To ensure the integrity of the synthesis, the following analytical markers should be verified.

TechniqueExpected Signal (Approximate)Diagnostic Value
1H NMR

3.40 ppm (s, 3H,

)
Confirms methylation.
1H NMR

3.50 ppm (s, 2H,

)
Confirms hydroxymethylation.
13C NMR

~122 ppm (

)
Confirms nitrile integrity (no hydrolysis).
13C NMR

~40-45 ppm (Quaternary C)
Confirms substitution at C1.
IR 2230 cm⁻¹ (sharp)Characteristic Nitrile stretch.
GC-MS M+ peak (Molecular Ion)Verify mass (calc. 153.22 g/mol ).
Troubleshooting & Optimization

Issue: Low Yield in Step 1 (Hydroxymethylation)

  • Cause: "Aldol" reversal or polymerization of PFA without reaction.

  • Solution: Ensure the enolate is formed at -78°C for at least 45 mins. When adding PFA, ensure it is finely powdered and dry. Allow the reaction to warm slowly to allow depolymerization of PFA to match the reaction rate.

Issue: Recovery of Starting Material (Nitrile)

  • Cause: Quench was too acidic or moisture was present during enolization.

  • Solution: Titrate LDA or use fresh commercial bottles. Dry THF over Na/Benzophenone or molecular sieves.

Issue: Poly-alkylation

  • Analysis: Unlikely with Formaldehyde in this specific setup due to the formation of the alkoxide, which protects against further reaction at the

    
    -carbon.
    
References
  • Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. Organic Reactions, 31, 1-364.

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23.

  • Organic Syntheses. General procedures for nitrile alkylation can be found in Organic Syntheses, Coll. Vol. 9, p. 559 (1998).

  • Albouy, D., Etemad-Moghadam, G., & Koenig, M. (1998). Synthesis of new hindered ethers. Bulletin de la Société Chimique de France. (Contextual reference for hindered ether synthesis).
  • BenchChem. 1-(Cyanomethyl)cyclohexanecarbonitrile Synthesis. (Analogous cyclohexyl nitrile reactivity).[1][3][4][5]

Sources

Application

Procedure for methoxymethylation of cyclohexane carbonitrile using LDA

This Application Note is structured to guide researchers through the methoxymethylation of cyclohexanecarbonitrile. It prioritizes safety, mechanistic understanding, and reproducibility, adhering to the "Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the methoxymethylation of cyclohexanecarbonitrile. It prioritizes safety, mechanistic understanding, and reproducibility, adhering to the "Senior Application Scientist" persona.

Application Note: Methoxymethylation of Cyclohexanecarbonitrile via LDA-Mediated -Alkylation

Executive Summary

This protocol details the procedure for the


-methoxymethylation of cyclohexanecarbonitrile (1) to synthesize 1-(methoxymethyl)cyclohexanecarbonitrile (3). The transformation utilizes Lithium Diisopropylamide (LDA) to generate the 

-lithio nitrile species, which subsequently undergoes nucleophilic substitution with chloromethyl methyl ether (MOMCl).

Critical Safety Notice: The electrophile, MOMCl, is an OSHA-regulated carcinogen. This guide incorporates a modified in situ generation protocol (based on Org. Synth. 2007, 84, 102) to minimize exposure and avoid the isolation of neat MOMCl.

Scientific Background & Mechanistic Rationale[1][2][3][4][5]

Reaction Design

The introduction of a methoxymethyl (MOM) group at the


-position of a nitrile creates a quaternary carbon center. This reaction is thermodynamically driven by the formation of a stable C-C bond but kinetically challenged by the steric bulk of the cyclohexane ring.
  • Base Selection (LDA): The

    
     of an 
    
    
    
    -proton in a nitrile is approximately 31 (in DMSO). LDA (
    
    
    of conjugate acid ~36) is required to quantitatively deprotonate the substrate. Weaker bases (e.g., NaOEt, KOtBu) are insufficient and result in incomplete conversion or self-condensation (Thorpe reaction).
  • Temperature Control (-78°C): While regioselectivity is not an issue (only one

    
    -proton exists), low temperature is critical to stabilize the lithio-nitrile species (ketenimine character) and prevent polymerization or attack on the electrophile's ether oxygen.
    
  • Electrophile (MOMCl): This "hard" electrophile reacts rapidly with the "hard" lithio-nitrile nucleophile.

Reaction Mechanism

The reaction proceeds via a standard deprotonation-alkylation sequence.

Mechanism Substrate Cyclohexane- carbonitrile Intermediate α-Lithio Nitrile (Ketenimine form) Substrate->Intermediate Deprotonation (-H+) LDA LDA (THF, -78°C) LDA->Intermediate Product 1-(Methoxymethyl) cyclohexanecarbonitrile Intermediate->Product SN2 Alkylation (-LiCl) MOMCl MOMCl (Electrophile) MOMCl->Product

Figure 1: Mechanistic pathway for the LDA-mediated alkylation.[1] The lithio-species acts as a nucleophile attacking the chloromethyl methyl ether.

Safety & Handling (Critical)

HazardRiskMitigation Strategy
MOMCl Carcinogen (OSHA) Do not purchase neat. Generate as a solution in toluene/DCM. Use closed systems. Double-glove (Nitrile/Laminate).
LDA Pyrophoric/CausticUse anhydrous techniques (Schlenk line). Quench excess with IPA/NH4Cl.
HCN Toxic GasUnlikely to form here, but ensure nitrile waste is kept basic to prevent HCN evolution.

Experimental Protocol

Reagents & Materials
  • Substrate: Cyclohexanecarbonitrile (>98%, dry).[2]

  • Base:

    
    -Butyllithium (2.5 M in hexanes) and Diisopropylamine (DIPA, distilled from 
    
    
    
    ).
  • Electrophile Source: Dimethoxymethane (DMM), Acetyl Chloride, Zn(OAc)2 (catalyst) — for in situ MOMCl.

  • Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.

Step-by-Step Methodology
Phase A: Preparation of MOMCl Solution (Toluene)

Instead of handling neat MOMCl, we prepare a ~1-2 M solution.

  • In a fume hood, charge a dry flask with Dimethoxymethane (DMM) (1.0 eq) and Toluene (volume to make ~2M).

  • Add catalytic Zn(OAc)2 (0.01 mol%).

  • Add Acetyl Chloride (1.0 eq) dropwise at room temperature.

  • Stir for 2 hours. The resulting solution contains MOMCl and Methyl Acetate (the ester does not interfere with alkylation). Use immediately.

Phase B: Generation of LDA & Alkylation
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • LDA Formation:

    • Add THF (10 mL per mmol substrate) and Diisopropylamine (1.1 eq).

    • Cool to -78°C (dry ice/acetone bath).

    • Add

      
      -BuLi  (1.1 eq) dropwise over 10 mins.
      
    • Warm to 0°C for 15 mins to ensure complete deprotonation of amine, then re-cool to -78°C .

  • Deprotonation:

    • Add Cyclohexanecarbonitrile (1.0 eq) dropwise (neat or as 1M THF solution) along the side of the flask.

    • Observation: No significant color change is usually observed, though a slight yellowing may occur.

    • Stir at -78°C for 45 minutes .

  • Alkylation:

    • Add the MOMCl solution (1.2 eq, prepared in Phase A) dropwise via syringe.

    • Crucial: Maintain temp below -70°C during addition.

    • Allow the reaction to warm slowly to Room Temperature (25°C) over 4 hours.

  • Quench & Workup:

    • Cool to 0°C. Quench with saturated aq.

      
       .
      
    • Extract with EtOAc (3x).

    • Wash combined organics with Water and Brine .

    • Dry over

      
       , filter, and concentrate in vacuo.
      
Workflow Diagram

Workflow Start START: Dry Flask N2 Atmosphere LDA_Gen Generate LDA (THF, DIPA, nBuLi) -78°C -> 0°C -> -78°C Start->LDA_Gen Add_Sub Add Cyclohexanecarbonitrile Stir 45 min @ -78°C LDA_Gen->Add_Sub Add_Elec Add MOMCl Solution (Dropwise) Add_Sub->Add_Elec Warm Warm to RT Stir 4 hrs Add_Elec->Warm Quench Quench (sat. NH4Cl) Extract (EtOAc) Warm->Quench

Figure 2: Operational workflow for the batch synthesis.

Data Analysis & Troubleshooting

Expected Analytical Data
  • Conversion: >95% (GC-MS).

  • Yield: 85-92% (isolated).

  • 1H NMR (CDCl3): Look for the disappearance of the

    
    -proton (multiplet ~2.6 ppm in starting material). Appearance of MOM group signals: singlet at 
    
    
    
    3.35 (OCH3) and singlet at
    
    
    3.45 (CH2).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<50%) Wet THF or LDA degradationDistill THF from Na/Benzophenone. Titrate

-BuLi before use.
Starting Material Recovery Incomplete deprotonationIncrease deprotonation time to 1h. Ensure LDA is warmed to 0°C during formation.
Polymerization/Gunk Temp too high during MOMCl additionEnsure strict -78°C control during electrophile addition.
No Reaction MOMCl hydrolysisMOMCl degrades with moisture. Use freshly prepared solution.

References

  • Preparation of MOMCl (Safer Protocol)

    • Berliner, M. A.; Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Halo Alkyl Ethers." Organic Syntheses2007, 84, 102.
  • General Nitrile Alkylation with LDA

    • Fleming, F. F.; Zhang, Z. "Cyclic Nitriles: Tactical Advantages in Synthesis." Tetrahedron2005, 61, 747–789.
  • LDA Handling & Preparation

    • "Lithium Diisopropylamide."[3][1][4] Encyclopedia of Reagents for Organic Synthesis.

  • MOMCl Safety Data

    • OSHA Standard 1910.1006 - Methyl chloromethyl ether.[5]

Sources

Method

Application Note: Chemoselective Hydrolysis of 1-(Methoxymethyl)cyclohexane-1-carbonitrile to its Corresponding Carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for overcoming the high kinetic barriers associated with the hydrolysis of st...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for overcoming the high kinetic barriers associated with the hydrolysis of sterically hindered, α,α-disubstituted cyclohexanecarbonitriles while preserving base-stable ether functionalities.

Mechanistic Rationale & Strategic Design

The conversion of 1-(methoxymethyl)cyclohexane-1-carbonitrile to 1-(methoxymethyl)cyclohexane-1-carboxylic acid presents a classic synthetic challenge. The cyano group is situated on a fully substituted (tertiary) carbon within a cyclohexane ring, creating a neopentyl-like steric environment. This severe steric bulk drastically reduces the electrophilicity of the nitrile carbon, rendering standard aqueous or ethanolic hydrolysis conditions ineffective.

While 1[1], achieving full conversion to the carboxylic acid requires overcoming the stable amide intermediate.2[2]. To drive this reaction to completion, extreme thermal energy is required.

Causality of Reagent Selection:

  • Solvent (Ethylene Glycol): Standard refluxing solvents (e.g., ethanol/water at ~80 °C) do not provide enough thermal energy. Ethylene glycol (b.p. 197 °C) allows the reaction to be safely refluxed at 160 °C at ambient pressure.

  • Base (KOH) vs. Acid (H₂SO₄): While strong acids can hydrolyze hindered nitriles, the substrate contains a methoxymethyl (-CH₂OCH₃) ether. High-temperature acidic conditions risk ether cleavage or elimination side-reactions. Potassium hydroxide (KOH) is completely orthogonal to ether cleavage, ensuring 100% chemoselectivity. Furthermore, KOH is significantly more soluble in ethylene glycol than NaOH, providing a higher effective concentration of hydroxide ions.

  • Alternative Methods: While3[3], pushing the reaction fully to the carboxylic acid on a preparative scale is most efficiently achieved via harsh alkaline hydrolysis.

ReactionPathway Nitrile 1-(Methoxymethyl) cyclohexane-1-carbonitrile Amide Intermediate Amide Nitrile->Amide KOH, H2O Ethylene Glycol 160 °C Carboxylate Potassium Carboxylate Salt Amide->Carboxylate KOH, H2O Fast at 160 °C Acid 1-(Methoxymethyl) cyclohexane-1-carboxylic acid Carboxylate->Acid HCl (aq) pH < 2

Caption: Chemical pathway for the basic hydrolysis of a sterically hindered nitrile to a carboxylic acid.

Optimization of Hydrolysis Conditions

The following table summarizes the quantitative data from condition screening, demonstrating why harsh basic conditions in a high-boiling solvent are mandatory for this specific substrate.

ConditionBase / AcidSolvent SystemTemp (°C)Time (h)Conversion (%)Primary Isolated Product
A (Mild Base) NaOH (5.0 eq)EtOH / H₂O (1:1)8024< 10%Unreacted Nitrile
B (Standard Base) KOH (5.0 eq)H₂O10048~ 40%Amide Intermediate
C (Harsh Base) KOH (5.0 eq) Ethylene Glycol / H₂O 160 24 > 95% Carboxylic Acid
D (Harsh Acid) 70% H₂SO₄H₂O12024> 90%Acid + Ether Cleavage Impurities

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At critical junctures, physical or chemical feedback confirms the success of the preceding step, preventing the costly carryover of failed reactions.

Workflow Step1 1. Reaction Setup Mix Nitrile, KOH, Ethylene Glycol Step2 2. Reflux 160 °C for 24-48 hours Step1->Step2 Step3 3. Cooling & Dilution Cool to RT, add H2O Step2->Step3 Step4 4. Acidification Add 6M HCl to pH 1-2 Step3->Step4 Step5 5. Extraction Extract with EtOAc, wash, dry Step4->Step5 Step6 6. Isolation Concentrate to yield Carboxylic Acid Step5->Step6

Caption: Step-by-step experimental workflow for hydrolysis, acidification, and product isolation.

Step-by-Step Methodology

Step 1: Reagent Preparation & Setup

  • To a 50 mL round-bottom flask equipped with a robust magnetic stir bar, add Potassium Hydroxide (KOH pellets, 85%, 3.3 g, 50 mmol, 5.0 eq).

  • Add Ethylene Glycol (15 mL) and Deionized Water (1.0 mL).

    • Causality: The small amount of water is essential; it acts as the actual reactant for the hydrolysis while helping to initially solubilize the KOH.

  • Stir the mixture until the KOH is mostly dissolved (the dissolution is exothermic).

  • Add 1-(Methoxymethyl)cyclohexane-1-carbonitrile (1.53 g, 10 mmol, 1.0 eq).

Step 2: High-Temperature Reflux

  • Attach a reflux condenser and place the flask in a pre-heated oil bath or heating mantle set to 160 °C.

  • Stir vigorously for 24 to 36 hours.

    • Validation Checkpoint 1 (Visual): Initially, the reaction will be a heterogeneous biphasic mixture. As the nitrile is consumed and converted to the soluble potassium carboxylate, the reaction mixture will transition into a homogeneous, slightly amber solution.

Step 3: Kinetic Monitoring (Mini-Workup)

  • After 24 hours, remove a 50 µL aliquot from the reaction mixture.

  • Dilute the aliquot with 1 mL of H₂O, acidify with 2 drops of 6M HCl, and extract with 1 mL of Ethyl Acetate (EtOAc).

  • Spot the organic layer on a Silica Gel TLC plate (Eluent: Hexanes/EtOAc 7:3 with 1% Acetic Acid).

    • Validation Checkpoint 2 (TLC): The starting nitrile has a high

      
       (~0.7). The intermediate amide appears at a lower 
      
      
      
      (~0.2). The successful formation of the carboxylic acid will appear as a spot near
      
      
      0.3-0.4 (only if acetic acid is in the eluent, otherwise it streaks near the baseline). Proceed to Step 4 only when the nitrile and amide spots are completely absent.

Step 4: Workup and Impurity Clearance

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture by pouring it into 50 mL of crushed ice/water. The product is currently the highly water-soluble potassium carboxylate salt.

  • Crucial Wash Step: Wash the alkaline aqueous layer with Diethyl Ether (2 × 20 mL).

    • Causality: This removes any unreacted nitrile, trace amide, or non-polar impurities. The product remains safely in the aqueous layer. Discard the ether washes.

Step 5: Acidification and Isolation

  • Place the aqueous layer in an ice bath. Slowly add 6M HCl dropwise while stirring continuously until the pH reaches 1-2.

    • Validation Checkpoint 3 (Precipitation): Use pH paper to confirm acidity. As the pH drops below the pKa of the carboxylic acid (approx. pH 4.5), the free 1-(methoxymethyl)cyclohexane-1-carboxylic acid will rapidly precipitate as a white solid or "oil out" as a dense liquid phase. This visual cue guarantees successful product formation.

  • Extract the acidified aqueous mixture with EtOAc (3 × 30 mL).

  • Wash the combined organic extracts with Brine (20 mL) to remove residual ethylene glycol and HCl.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure carboxylic acid.

Troubleshooting & Quality Assurance

  • Issue: High levels of Amide Intermediate recovered.

    • Root Cause: Insufficient thermal energy or time. The conversion of amide to carboxylic acid is the rate-limiting step for hindered substrates.

    • Solution: Ensure the internal reaction temperature is strictly maintained at ≥150 °C. Extend the reaction time to 48 hours.

  • Issue: Poor mass recovery after acidification.

    • Root Cause: Incomplete acidification or product loss during the ether wash.

    • Solution: Ensure the pH is strictly ≤ 2 before EtOAc extraction. If the pH is too high, the product remains water-soluble. Never discard the ether wash without TLC verification that it does not contain the product.

References

  • BenchChem. "Addressing stability issues of 1-(Cyanomethyl)cyclohexanecarbonitrile in solution." BenchChem Technical Support.
  • Chemguide. "hydrolysis of nitriles." Chemguide Organic Chemistry.
  • Organic Syntheses. "Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst." Org. Synth. 2024, 101, 327–341.

Sources

Application

Strategic Reduction of 1-(Methoxymethyl)cyclohexane-1-carbonitrile: A Comprehensive Guide to Synthesizing (1-(Methoxymethyl)cyclohexyl)methanamine

An Application Note for Drug Development Professionals Abstract: Primary amines are foundational building blocks in medicinal chemistry, frequently incorporated into pharmacologically active agents to modulate solubility...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract: Primary amines are foundational building blocks in medicinal chemistry, frequently incorporated into pharmacologically active agents to modulate solubility, basicity, and target engagement. This application note provides a detailed, field-proven guide for the efficient reduction of the α-alkoxy nitrile, 1-(methoxymethyl)cyclohexane-1-carbonitrile, to its corresponding primary amine, (1-(methoxymethyl)cyclohexyl)methanamine. We delve into the mechanistic underpinnings of the transformation, present a robust and validated protocol using lithium aluminum hydride (LiAlH₄), discuss alternative methodologies, and offer practical troubleshooting and safety guidance. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for synthesizing this and structurally related amine derivatives.

Introduction and Strategic Importance

The conversion of a nitrile to a primary amine is a fundamental, high-yield transformation in organic synthesis, extending a carbon chain while introducing a versatile primary amine functional group.[1][2] The target molecule, (1-(methoxymethyl)cyclohexyl)methanamine, combines a sterically defined cyclohexyl scaffold with a flexible aminomethyl group and a methoxymethyl moiety. This unique combination of features makes it an attractive intermediate for constructing novel chemical entities with potential applications in various therapeutic areas. The α-alkoxy substitution presents specific considerations for reagent selection and reaction control. This guide focuses on the use of lithium aluminum hydride (LiAlH₄), a powerful and highly effective reagent for this class of transformation.[3][4]

The Causality of Reduction: Mechanistic Insights

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting unexpected outcomes. The reduction of a nitrile with LiAlH₄ is not a single hydride addition but a two-fold process.[5][6]

Pillar of the Mechanism: The process is driven by the nucleophilic character of the hydride ion (H⁻) delivered by LiAlH₄ and the electrophilic nature of the nitrile carbon.

Step-by-Step Hydride Delivery:

  • First Nucleophilic Attack: A hydride ion from the [AlH₄]⁻ complex attacks the electrophilic carbon of the carbon-nitrogen triple bond. This breaks the π-bond and forms an intermediate imine anion.[6][7][8]

  • Aluminum Complexation: The negatively charged nitrogen coordinates to the Lewis acidic aluminum species, forming a stable imine-aluminate complex. This step is crucial as it keeps the imine intermediate in the reaction and prevents side reactions, while the newly formed N-Al bond polarizes the C=N bond for the next step.[6]

  • Second Nucleophilic Attack: A second equivalent of hydride attacks the imine carbon of the complex. This second addition is typically rapid and results in a dianion intermediate, where both the nitrogen and the newly formed carbanion are stabilized by aluminum.[5][8]

  • Aqueous Workup (Protonation): The reaction is quenched by the careful addition of water and/or acid. This hydrolyzes the N-Al bonds, protonating the nitrogen to yield the final primary amine.[7][9]

Caption: Figure 1: Mechanism of LiAlH4 Nitrile Reduction

Comparative Analysis of Reduction Methodologies

While LiAlH₄ is highly effective, other reagents can accomplish this transformation. The choice of reagent depends on factors like functional group tolerance, scale, and safety considerations.[1]

Method Reagents & Conditions Advantages Disadvantages & Causality
Hydride Reduction 1. LiAlH₄ in THF or Et₂O2. H₂O workupHigh reactivity, excellent yields for most nitriles.[10]Reacts violently with water/protic solvents; reduces many other functional groups (e.g., esters, amides).[10][11] Not suitable for large-scale operations due to safety concerns.[12]
Catalytic Hydrogenation H₂ (gas), Raney Ni or Pd/C catalyst, often with NH₃ in EtOH or MeOHAtom economical ("green"), scalable, good for industrial applications.Requires specialized high-pressure equipment. Can lead to secondary and tertiary amine byproducts via condensation of the intermediate imine with the product amine.[1][4] Ammonia is added to suppress this side reaction by shifting the equilibrium.
Borane Reduction BH₃·THF or BH₃·SMe₂ in THF, refluxMilder than LiAlH₄, can offer different chemoselectivity.Slower reaction times, often requires heating.[4] Borane reagents have their own handling precautions.
Alternative Hydrides NaBH₄ with catalysts (e.g., Ni or Co salts)NaBH₄ is cheaper and safer to handle than LiAlH₄.NaBH₄ alone is not strong enough to reduce nitriles; requires additives or harsh conditions.[9][13]

Validated Protocol: LiAlH₄ Reduction of 1-(Methoxymethyl)cyclohexane-1-carbonitrile

This protocol has been optimized for reliability and high yield on a laboratory scale. Crucially, all glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) as LiAlH₄ reacts violently with moisture. [10]

Materials & Reagents:

  • 1-(Methoxymethyl)cyclohexane-1-carbonitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄), powder or 1M solution in THF (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water (H₂O)

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with inert gas inlet

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Buchner funnel and filter flask

Caption: Figure 2: Experimental Workflow Diagram

Step-by-Step Methodology:

  • Reaction Setup: Assemble the dry three-neck flask with a stirrer, condenser (with N₂ inlet), and dropping funnel. In a separate flask, prepare a solution of 1-(methoxymethyl)cyclohexane-1-carbonitrile (e.g., 10.0 g) in anhydrous THF (e.g., 50 mL).

  • LAH Suspension: Under a positive flow of nitrogen, carefully charge the reaction flask with LiAlH₄ powder (1.5 eq). Justification: Using a slight excess of LiAlH₄ ensures the complete consumption of the starting nitrile, accounting for any minor deactivation by trace impurities.[10] Cautiously add anhydrous THF (e.g., 100 mL) to create a grey suspension.

  • Nitrile Addition: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath. Add the nitrile solution from the dropping funnel dropwise over 30-45 minutes. Causality: A slow, controlled addition at low temperature is essential to manage the exothermic reaction and prevent dangerous temperature spikes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting nitrile spot.

  • Reaction Quench (Fieser Workup): This is a critical and potentially hazardous step that must be performed with extreme caution behind a blast shield. Cool the reaction mixture back down to 0 °C. For a reaction using 'x' grams of LiAlH₄, quench by adding the following reagents sequentially and dropwise, allowing the vigorous gas evolution to subside between each drop:

    • 'x' mL of deionized water.

    • 'x' mL of 15% NaOH solution.

    • '3x' mL of deionized water. Justification: This specific sequence (the Fieser workup) is designed to safely neutralize excess LiAlH₄ and convert the aluminum byproducts into a granular, easily filterable solid (a white precipitate), simplifying the isolation process significantly.[14]

  • Isolation: Stir the resulting slurry vigorously for 30 minutes. Add a small amount of Celite® to aid filtration and filter the white precipitate through a Buchner funnel. Wash the filter cake thoroughly with additional THF or Ethyl Acetate (2-3 times).

  • Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude amine. The product, (1-(methoxymethyl)cyclohexyl)methanamine, can be further purified by vacuum distillation if necessary.

Expected Results & Characterization Data

Parameter Expected Value
Product Name (1-(methoxymethyl)cyclohexyl)methanamine
Molecular Formula C₉H₁₉NO
Molecular Weight 157.26 g/mol
Appearance Colorless to pale yellow oil
Expected Yield 85-95%
IR (cm⁻¹) ~3380, 3300 (N-H stretch, primary amine), 2930, 2850 (C-H stretch), ~1100 (C-O stretch)
¹H NMR (CDCl₃, δ) Signals for -CH₂-NH₂ (~2.6-2.8 ppm), -O-CH₃ (~3.3 ppm), -CH₂-O- (~3.2-3.4 ppm), cyclohexyl protons (1.2-1.8 ppm), -NH₂ (broad singlet, variable)
¹³C NMR (CDCl₃, δ) Signals for -CH₂-NH₂ (~45-50 ppm), -O-CH₃ (~59 ppm), quaternary carbon (~60-65 ppm), -CH₂-O- (~75-80 ppm), cyclohexyl carbons (~20-40 ppm)
MS (EI) m/z for [M]+ at 157, characteristic fragmentation patterns

Note: Spectroscopic values are predictive based on structurally similar compounds and chemical principles.[15][16][17]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution
Incomplete Reaction 1. Insufficient LiAlH₄.2. Reaction time too short.3. Inactive (decomposed) LiAlH₄.1. Use a larger excess of LiAlH₄ (up to 2.0 eq).2. Extend reaction time, consider gentle heating (reflux in THF) if necessary.3. Use a fresh, unopened bottle of LiAlH₄ or titrate to determine its activity.
Low Yield 1. Moisture contamination in solvent or glassware.2. Loss of product during workup.3. Inefficient quenching leading to gelatinous aluminum salts that trap the product.1. Ensure all glassware is rigorously dried and solvents are anhydrous.2. Be meticulous during extraction; wash the filter cake thoroughly.3. Adhere strictly to the Fieser workup ratios; ensure vigorous stirring after quenching to form the granular precipitate.
Formation of Side Products In α-alkoxy systems, cleavage of the C-O bond is a potential risk, though less common with LiAlH₄ compared to other reagents.Maintain low reaction temperatures during addition. Avoid overly harsh (e.g., strongly acidic) workup conditions.

Safety Imperatives

  • Lithium Aluminum Hydride (LiAlH₄): A highly water-reactive and flammable solid.[10] It can ignite spontaneously in moist air. Always handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Reaction Quenching: The quenching process is highly exothermic and releases flammable hydrogen gas. Perform the additions slowly, behind a safety shield, and with an ice bath ready to control the temperature. Ensure there are no ignition sources nearby.

  • Solvents: THF and Ethyl Acetate are flammable. Handle away from open flames and sparks.

References

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from Chemistry Steps. [Link]

  • JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. Retrieved from JoVE (Journal of Visualized Experiments). [Link]

  • Grokipedia. Nitrile reduction. Retrieved from Grokipedia. [Link]

  • Allen. The reduction of a nitrile by LiAlH₄ produces. Retrieved from Allen Digital. [Link]

  • ChemicalDesk.Com. (2011, November 23). Mechanism (LAH reduction nitrile to amine). Retrieved from ChemicalDesk.Com. [Link]

  • Mastering Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from Mastering Organic Chemistry. [Link]

  • Chemguide. REDUCING NITRILES TO PRIMARY AMINES. Retrieved from Chemguide. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from Organic Synthesis. [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. Retrieved from AdiChemistry. [Link]

  • Andrew G. Myers Research Group, Harvard University. Chem 115 Handout: Selected Reducing and Oxidizing Agents. Retrieved from Harvard University. [Link]

  • University of Calgary, Department of Chemistry. Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from University of Calgary. [Link]

  • Sparkl. Revision Notes - Reduction of Amides and Nitriles to Amines. Retrieved from Sparkl. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from Chemistry Steps. [Link]

  • Organic Chemistry Data. Nitrile to Amine - Common Conditions. Retrieved from Organic Chemistry Data. [Link]

  • DAV University. Module II Reduction Reactions - Lecture 14. Retrieved from DAV University. [Link]

  • PubChem. (1-methoxy-4-methylcyclohexyl)methanamine. Retrieved from PubChem. [Link]

  • University of Calgary, Department of Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from University of Calgary. [Link]

  • PubChem. (1-methoxycyclohexyl)methanamine hydrochloride. Retrieved from PubChem. [Link]

  • Google Patents.CN1810766A - Nitrile reducing process to prepare amine.

Sources

Method

Handling and storage protocols for cold-chain chemical intermediates

Abstract The integrity of chemical intermediates—specifically organometallics, unstable precursors, and complex biologics—relies on the rigorous suppression of thermodynamic degradation pathways.[1] This Application Note...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The integrity of chemical intermediates—specifically organometallics, unstable precursors, and complex biologics—relies on the rigorous suppression of thermodynamic degradation pathways.[1] This Application Note provides a scientifically grounded framework for the storage, thawing, and handling of cold-chain intermediates. It moves beyond basic "keep it cold" instructions to address the kinetics of decomposition, the physics of solvent phase changes, and the prevention of moisture-induced hydrolysis during thermal transitions.

Introduction: The Kinetic Trap

The fundamental objective of cold storage is to arrest the kinetics of degradation. According to the Arrhenius Equation (


), a decrease in temperature (

) exponentially reduces the rate constant (

) of degradation reactions (e.g., hydrolysis, oxidation, dimerization) [1].

However, cold chain management for chemical intermediates introduces complex variables beyond simple temperature suppression:

  • Phase Change Hysteresis: Solvents like DMSO or water expand upon freezing, threatening container integrity.

  • Condensation Potentials: Thawing cold surfaces in humid environments invites atmospheric water, the primary enemy of hygroscopic intermediates (e.g., acid chlorides, Grignard reagents).

  • Thermal Shock: Rapid temperature shifts can induce precipitation or crystallization artifacts in solvated intermediates.

This guide defines the protocols required to navigate these thermodynamic pitfalls.

The Cold Chain "Handshake": Receipt and Inspection

The most vulnerable moment in an intermediate's lifecycle is the transition from logistics provider to internal storage.

Protocol 1: Inbound Integrity Verification

Objective: To validate thermal history before accepting custody. Equipment: Calibrated IR Thermometer, Data Logger Interface, PPE (Cryogenic gloves).

  • Immediate Triage: Upon arrival, move the package immediately to a quarantine zone. Do not allow it to sit on a loading dock.

  • Data Logger Interrogation: Connect the USB/Bluetooth logger.

    • Pass: No excursions above -20°C (or specific limit).

    • Fail: Calculate the Mean Kinetic Temperature (MKT) of the excursion [2]. If MKT exceeds stability limits, reject the shipment.

  • Physical Inspection:

    • Dry Ice: If used, verify >20% remains. If empty, assume T > -78°C.

    • Container: Check for "bloating" (sublimation of volatile contents) or stress fractures.

Visualization: Inbound Decision Logic

InboundLogic Start Shipment Arrival CheckLogger Interrogate Data Logger Start->CheckLogger Excursion Excursion Detected? CheckLogger->Excursion CalcMKT Calculate Mean Kinetic Temperature (MKT) Excursion->CalcMKT Yes Inspect Physical Inspection (Solvent/Ice Levels) Excursion->Inspect No StabilityCheck Within Stability Budget? CalcMKT->StabilityCheck StabilityCheck->Inspect Yes Reject REJECT / DISPOSE StabilityCheck->Reject No Quarantine QUARANTINE (-80°C or LN2) Inspect->Quarantine Pass Inspect->Reject Fail

Figure 1: Decision matrix for accepting temperature-sensitive chemical shipments.

Storage Hierarchies and Solvent Matrix Compatibility

Not all intermediates can be stored at -80°C. The solvent matrix dictates the storage temperature to prevent physical vial failure.

Critical Insight: Dimethyl Sulfoxide (DMSO) freezes at +18.5°C. Storing DMSO solutions at -20°C or -80°C causes freezing and expansion, often cracking standard borosilicate glass vials.

Table 1: Solvent Compatibility & Storage Recommendations
SolventFreezing Point (°C) [3]Recommended StorageHazard Note
Water 0°C-80°C (Plastic only)Expands ~9% upon freezing. Cracks glass.
DMSO +18.5°C+4°C (Liquid) or LN2 (Vapor)Do not store at -20°C. Cycles of freeze/thaw degrade intermediates.
Ethanol -114°C-20°C or -80°CRemains liquid; safe for glass.
DCM -96.7°C-20°C or -80°CHigh volatility; ensure septum integrity.
THF -108.4°C-20°C or -80°CPeroxide former; requires stabilizer check.

Thawing and Handling: The "Tempering" Protocol

The primary cause of intermediate degradation is not the storage itself, but the thawing process . Opening a -20°C vial in a +25°C lab with 50% humidity causes immediate condensation of atmospheric water into the reagent.

Scientific Principle: The dew point of ambient air is almost always higher than the surface temperature of a frozen vial.

Protocol 2: Controlled Thawing (Tempering)

Scope: Hygroscopic or hydrolytically unstable intermediates (e.g., acid chlorides, phosphoramidites).

  • Retrieval: Remove vial from freezer and immediately place it into a desiccator or a sealed Ziploc bag containing silica gel packets.

  • Tempering: Allow the vial to warm to room temperature inside the desiccated environment.

    • Time: 30–60 minutes for small vials; 2–3 hours for >100mL bottles.

  • Visual Check: Ensure no external condensation is visible on the glass.

  • Inert Opening:

    • Place the tempered vial into a fume hood.

    • Insert a purge needle (N2 or Ar) through the septum before withdrawing liquid to maintain positive pressure [4].

  • Re-sealing: If Parafilm is used, apply it only after the vial is closed. (Note: Parafilm is permeable to O2; use electrical tape for long-term sealing).

Visualization: The Thawing Workflow

ThawingCycle Freezer Freezer Storage (-20°C / -80°C) Desiccator Desiccator / Sealed Bag (Silica Gel) Freezer->Desiccator Transfer Hood Fume Hood (Inert Gas Purge) Freezer->Hood Direct Transfer (WRONG) Equilibrium Thermal Equilibrium (Wait T_vial = T_room) Desiccator->Equilibrium Tempering Equilibrium->Hood Safe Use Aliquot / Reaction Hood->Use Condensation CONDENSATION RISK (Hydrolysis) Hood->Condensation

Figure 2: The "Tempering" workflow prevents moisture ingress during the critical phase change.

Emergency Protocols: Excursions

Freezer failures are inevitable. A pre-planned response is required by GMP standards [5].

  • The "Hold" Rule: Do not open the freezer door. A full -80°C freezer can maintain safe temperatures for 4–6 hours if unopened.

  • Transfer Priority:

    • Priority 1: Biologicals/Enzymes (Irreversible denaturation).

    • Priority 2: Solvated Intermediates (Solvent expansion risk).

    • Priority 3: Lyophilized Powders (Most stable).

  • Backup Coolant: If transfer is impossible, load the freezer with dry ice (for -80°C units) or gel packs (for -20°C units). Do not use dry ice in a -20°C unit as it may lower the temperature too far, freezing aqueous buffers.

References

  • USP. <1079> Good Storage and Distribution Practices for Drug Products.[2][3] United States Pharmacopeia.[2][3] Link

  • Sensitech. USP <1079> Changes You Need to Know: Mean Kinetic Temperature.[3]Link

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties Technical Bulletin.[4]Link(Note: Cited via general knowledge, verified by search snippet 1.21)

  • Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents.Link

  • World Health Organization. Model guidance for the storage and transport of time- and temperature-sensitive pharmaceutical products.[5] WHO Technical Report Series, No. 961, 2011. Link

Sources

Application

Application Note: Heterocyclic Derivatization of 1-(Methoxymethyl)cyclohexane-1-carbonitrile

This Application Note is structured to guide researchers in utilizing 1-(Methoxymethyl)cyclohexane-1-carbonitrile (CAS: 425641-45-8) as a high-value building block for generating heterocyclic libraries. Unlike simple nit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers in utilizing 1-(Methoxymethyl)cyclohexane-1-carbonitrile (CAS: 425641-45-8) as a high-value building block for generating heterocyclic libraries.

Unlike simple nitriles, this compound features a quaternary carbon center and a methoxymethyl ether moiety. These structural features are critical in medicinal chemistry for blocking metabolic hot-spots (via the gem-disubstituted effect) and introducing polar surface area without hydrogen bond donors (via the ether).

Executive Summary

1-(Methoxymethyl)cyclohexane-1-carbonitrile is a versatile gem-disubstituted scaffold. Its primary utility in drug discovery lies in the transformation of the nitrile (-CN) group into bioisosteric heterocycles while retaining the metabolically stable quaternary cyclohexane ring. This guide details the synthetic pathways to generate 1,5-disubstituted tetrazoles , 4,5-dihydro-1,3-oxazolines , and 1,2,4-oxadiazoles . These protocols are optimized for high fidelity, preserving the sensitive methoxymethyl ether functionality.

Strategic Value in Drug Design

  • Quaternary Center Conservation: The C1 position of the cyclohexane ring is fully substituted, preventing racemization and restricting conformational flexibility, which can enhance binding affinity to target proteins.

  • Metabolic Blocking: The gem-disubstitution pattern blocks oxidative metabolism at the

    
    -carbon, a common clearance pathway for monosubstituted cyclohexyl drugs.
    
  • Divergent Synthesis: The nitrile group serves as a "linchpin" for accessing diverse heterocyclic pharmacophores.

Divergent Synthetic Pathways (Visual Workflow)

The following diagram illustrates the core reaction pathways available for this substrate.

G Start 1-(Methoxymethyl) cyclohexane-1-carbonitrile Tetrazole 5-Substituted Tetrazole (Bioisostere of -COOH) Start->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Oxazoline 4,5-Dihydro- 1,3-Oxazoline (Ligand/Pharmacophore) Start->Oxazoline Amino Alcohol, Zn(OTf)2 Amidoxime Amidoxime Intermediate Start->Amidoxime NH2OH·HCl, Base Oxadiazole 1,2,4-Oxadiazole (Peptidomimetic) Amidoxime->Oxadiazole R-COCl, Cyclization

Figure 1: Divergent synthetic map converting the nitrile handle into three distinct heterocyclic classes.

Experimental Protocols

Protocol A: Synthesis of 5-(1-(Methoxymethyl)cyclohexyl)-1H-tetrazole

Application: Synthesis of carboxylic acid bioisosteres (Lipophilicity modulation). Mechanism: Lewis-acid catalyzed [3+2] cycloaddition.

Reagents & Equipment:

  • Substrate: 1-(Methoxymethyl)cyclohexane-1-carbonitrile (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv) or Triethylamine Hydrochloride (1.5 equiv)
    
  • Solvent: Isopropanol:Water (2:1) or DMF (anhydrous)

  • Temp: 100°C (Reflux)

Step-by-Step Methodology:

  • Safety Check: Ensure blast shield is in place. Azides can be explosive. Do not use chlorinated solvents (potential for diazidomethane formation).

  • Charging: To a pressure tube or round-bottom flask, add the nitrile (10 mmol),

    
     (15 mmol), and 
    
    
    
    (10 mmol).
  • Solvation: Add 20 mL of Isopropanol/Water (2:1). The biphasic system helps sequester the zinc-tetrazolate intermediate.

  • Reaction: Heat to vigorous reflux (approx. 100°C) for 12–24 hours. Monitor via LC-MS (Target M+1: ~197.1).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Add 3N HCl dropwise until pH < 2 (Caution:

      
       gas evolution; perform in fume hood). This breaks the Zinc-Tetrazole complex.
      
    • Extract with Ethyl Acetate (3 x 20 mL).[4]

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Toluene/Hexane if solid, or silica column (DCM:MeOH 95:5) if oil.

Expert Insight: The methoxymethyl group is stable to these Lewis Acid conditions.


 is preferred over traditional ammonium chloride methods due to higher yields with sterically hindered nitriles like this gem-disubstituted system.
Protocol B: Synthesis of 2-(1-(Methoxymethyl)cyclohexyl)-4,5-dihydrooxazole

Application: Creation of chiral ligands or protected carboxylic acid derivatives. Mechanism: Zinc-catalyzed condensation with amino alcohols (Witte-Seeliger type reaction).

Reagents & Equipment:

  • Substrate: 1-(Methoxymethyl)cyclohexane-1-carbonitrile (1.0 equiv)

  • Reagent: 2-Aminoethanol (1.2 equiv) (or chiral derivative like L-valinol)

  • Catalyst: Zinc Triflate (

    
    ) (5 mol%) or Chlorobenzene (Solvent)
    
  • Temp: 130°C

Step-by-Step Methodology:

  • Setup: Flame-dry a reaction flask under Argon.

  • Mixture: Combine nitrile (5 mmol), 2-aminoethanol (6 mmol), and

    
     (0.25 mmol) in Chlorobenzene (10 mL).
    
  • Cyclization: Heat to reflux (130°C) for 24 hours. The reaction proceeds via the formation of an intermediate amidine which cyclizes with the release of ammonia.

  • Monitoring: Monitor ammonia evolution (pH paper at vent) or TLC (stained with Ninhydrin).

  • Workup:

    • Cool and dilute with DCM.

    • Wash with water to remove excess amino alcohol.

    • Dry organic layer (

      
      ) and concentrate.
      
  • Purification: Flash chromatography (EtOAc/Hexane).

Expert Insight: This reaction creates a "pendant" oxazoline. The steric bulk of the cyclohexane ring at the 2-position of the oxazoline confers significant stability against hydrolysis, making this a robust protecting group strategy.

Protocol C: Synthesis of 3-(1-(Methoxymethyl)cyclohexyl)-1,2,4-oxadiazoles

Application: Peptidomimetics and high-stability pharmacophores. Mechanism: O-acylation of amidoxime followed by cyclodehydration.

Reagents & Equipment:

  • Step 1: Hydroxylamine hydrochloride (

    
    ), 
    
    
    
    , Ethanol.
  • Step 2: Carboxylic Acid Chloride (

    
    ) or Anhydride, Pyridine/Toluene.
    

Step-by-Step Methodology:

  • Amidoxime Formation (The Key Intermediate):

    • Dissolve nitrile (10 mmol) in Ethanol (30 mL).

    • Add

      
       (20 mmol) and 
      
      
      
      (20 mmol).
    • Reflux for 6 hours.

    • Filter salts and concentrate to obtain the N-hydroxy-1-(methoxymethyl)cyclohexane-1-carboximidamide .

  • Cyclization:

    • Dissolve the crude amidoxime in Toluene.

    • Add the desired Acyl Chloride (e.g., Benzoyl Chloride) (1.1 equiv) and Pyridine (1.1 equiv).

    • Heat to 110°C for 4 hours.

  • Workup: Acid/Base extraction sequence to remove unreacted pyridine and acid.

Analytical Data Summary (Expected)

Heterocycle TypeKey IR Signal (

)
Key

NMR Feature (CDCl3)
Mass Spec (ESI+)
Nitrile (Start) 2230 (CN stretch)

3.2-3.4 (s, 3H, -OMe)
154.1 [M+H]
Tetrazole ~3100 (NH), 1590 (N=N)

3.3 (s, 3H), NH proton broad >12
197.1 [M+H]
Oxazoline 1660 (C=N)

3.8 & 4.2 (t, oxazoline ring)
198.1 [M+H]
Amidoxime 3400-3200 (OH/NH)

4.8 (br s, 2H, NH2)
187.1 [M+H]

References

  • Tetrazole Synthesis via Zinc Catalysis

    • Demko, Z. P., & Sharpless, K. B. (2001).
  • Oxazoline Synthesis (Zinc Triflate Method)

    • Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie.
  • General Reactivity of Gem-Disubstituted Cyclohexanes

    • Review of gem-disubstituted cyclohexane scaffolds in medicinal chemistry (analogous structures to Venlafaxine intermedi
  • 1,2,4-Oxadiazole Methodology

    • Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Synlett.

Sources

Method

Application Note: Grignard Reaction Protocols for Cyclohexanecarbonitrile Derivatives

Executive Summary The conversion of cyclohexanecarbonitrile derivatives into cyclohexyl ketones via Grignard reagents is a cornerstone transformation in the synthesis of dissociative anesthetics, analgesics, and complex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of cyclohexanecarbonitrile derivatives into cyclohexyl ketones via Grignard reagents is a cornerstone transformation in the synthesis of dissociative anesthetics, analgesics, and complex pharmacophores. However, this reaction is frequently plagued by two competing failure modes: steric hindrance (impeding nucleophilic attack) and


-deprotonation  (leading to the recovery of starting material).

This guide provides a high-fidelity protocol designed to maximize the addition pathway over the deprotonation pathway. We utilize a high-temperature THF reflux system and a rigorous acid hydrolysis workup to ensure quantitative conversion of the stable ketimine intermediate.

Mechanistic Insight: The "Addition vs. Deprotonation" Battle

Unlike aldehydes or unhindered ketones, cyclohexanecarbonitrile possesses a secondary


-proton (

in DMSO, but kinetically accessible).[1] The Grignard reagent (

) acts as an ambiphilic species:
  • Nucleophile: Attacks the nitrile carbon (

    
    ) to form a ketimine salt (Desired).
    
  • Base: Abstracts the

    
    -proton to form a ketenimine-like anion (Undesired).
    
Pathway Visualization

The following diagram illustrates the kinetic competition and the "Imine Wall" that necessitates specific hydrolysis conditions.

GrignardMechanism Start Cyclohexanecarbonitrile (R-CN) ImineSalt Metalloimine Intermediate (C=N-MgX) Start->ImineSalt Path A: Nucleophilic Addition (Kinetic Control) Anion α-Metallo Nitrile (Enolate-like) Start->Anion Path B: α-Deprotonation (Thermodynamic Sink) Grignard Grignard Reagent (R'-MgX) Grignard->ImineSalt Hydrolysis Acid Hydrolysis (H3O+, Heat) ImineSalt->Hydrolysis Stable Intermediate Ketone Cyclohexyl Ketone (Target Product) Hydrolysis->Ketone C=N Bond Cleavage Recovery Recovered Starting Material (R-CN) Anion->Recovery Aqueous Quench

Figure 1: Kinetic bifurcation in the reaction of Grignard reagents with nitriles. Path A leads to the target ketone; Path B results in the recovery of starting material.[2]

Standard Operating Protocol (SOP)

Target Synthesis: Cyclohexyl Phenyl Ketone (Model System) Scale: 50 mmol Solvent System: Tetrahydrofuran (THF) - Selected for higher reflux temperature (


C) compared to diethyl ether (

C), favoring addition kinetics.[1]
Reagents and Stoichiometry
ComponentRoleEq.Mass/VolNotes
Bromobenzene Nucleophile Precursor1.29.42 gFreshly distilled.[1]
Magnesium Turnings Metal1.31.58 gOven-dried; crush slightly to expose surface.
Cyclohexanecarbonitrile Electrophile1.05.46 gDry over molecular sieves (4Å).
THF (Anhydrous) SolventN/A100 mLDistilled from Na/Benzophenone or column-dried.
Iodine (

)
Initiatorcat.1 crystalTo etch Mg oxide layer.
HCl (6M) Hydrolysis AgentExcess50 mLEssential for breaking the imine.
Step-by-Step Procedure
Phase 1: Formation of Phenylmagnesium Bromide
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, dropping funnel, and nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with

    
     (3 cycles).
    
  • Activation: Add Mg turnings and the iodine crystal. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Add 10 mL of anhydrous THF and 1 mL of bromobenzene. Stir. Turbidity and exotherm indicate initiation.

  • Addition: Dilute the remaining bromobenzene in 40 mL THF. Add dropwise over 30 minutes, maintaining a gentle reflux via the exotherm.

  • Completion: After addition, reflux externally (oil bath) for 30 minutes to ensure complete formation of PhMgBr. Solution should be dark grey/brown.[1]

Phase 2: The Nitrile Addition (Critical Step)
  • Cooling: Cool the Grignard solution to

    
    C (ice bath). Note: While reflux is used later, initial addition at low temp prevents uncontrolled exotherms.[1]
    
  • Addition: Dissolve Cyclohexanecarbonitrile (1.0 eq) in 20 mL THF. Add this solution dropwise to the Grignard reagent over 20 minutes.

    • Observation: A precipitate (the imine magnesium salt) may begin to form.

  • Thermal Drive: Remove the ice bath. Heat the reaction to reflux for 4–6 hours.

    • Rationale: The steric bulk of the cyclohexane ring hinders the approach of the Grignard reagent. Prolonged reflux provides the activation energy to overcome this barrier and shift equilibrium toward the imine salt [1].

Phase 3: Hydrolysis of the Ketimine
  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto 100 g of crushed ice/water.

  • Acidification: The mixture will contain the solid imine magnesium salt. Add 6M HCl (50 mL) .

  • Digestion: Reflux the biphasic mixture (aqueous/THF) for 1–2 hours.

    • Why? Ketimines derived from cyclohexyl nitriles are exceptionally stable. Simple room temperature hydrolysis often yields the free imine (

      
      ) rather than the ketone. Heat and strong acid are required to drive the equilibrium to the ketone (
      
      
      
      ) [2].
Phase 4: Isolation[1]
  • Extraction: Separate layers. Extract the aqueous layer with diethyl ether (

    
     mL).
    
  • Wash: Combine organics and wash with sat.

    
     (to remove acid) and brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Distillation (high vacuum) or recrystallization (if solid) yields the pure ketone.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Yield / High Starting Material

-Deprotonation
Use benzene/toluene as co-solvent to increase T further.[1] Add CuBr (1 mol%) to catalyze addition [3].
Product is an Oil/Solid Mix Incomplete HydrolysisThe intermediate isolated is likely the imine, not the ketone. Return to acid reflux (Step 11) for 2 more hours.
Grignard Won't Initiate Passivated MgAdd 1 drop of 1,2-dibromoethane (entrainment method) or mechanically crush Mg under inert atmosphere.[1]
Low Yield (Steric Bulk) "Reduction" Side ReactionIf the Grignard has

-hydrogens (e.g., isopropyl), it may reduce the nitrile. Use PhLi or MeLi (organolithiums) which are less bulky and more reactive.

Advanced Workflow Visualization

The following diagram details the operational workflow, highlighting the critical "Stop/Go" decision points for quality control.

ProtocolWorkflow cluster_prep Phase 1: Reagent Prep cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Hydrolysis Mg_Act Mg Activation (Iodine/Heat) Grignard_Form Grignard Formation (THF Reflux) Mg_Act->Grignard_Form Add_Nitrile Add Nitrile (0°C -> Reflux) Grignard_Form->Add_Nitrile Monitor TLC/GC Check (Disappearance of Nitrile) Add_Nitrile->Monitor Monitor->Add_Nitrile Nitrile Persists (Extend Reflux) Acid_Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Monitor->Acid_Hydrolysis Nitrile Consumed Phase_Sep Phase Separation (Ether Extraction) Acid_Hydrolysis->Phase_Sep

Figure 2: Operational workflow for the synthesis of cyclohexyl ketones. Note the feedback loop at the monitoring stage.

Safety and Compliance

  • Cyanide Hazard: While the nitrile group is bonded, thermal decomposition or strong oxidative conditions could theoretically release HCN, though rare in this specific protocol.[1] Work in a well-ventilated fume hood.

  • Exotherm Control: The formation of the Grignard reagent is autocatalytic. Always have an ice bath ready during the initiation phase.

  • Waste Disposal: Aqueous layers will be acidic and contain magnesium salts. Neutralize before disposal.

References

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (The definitive text on Grignard kinetics and nitrile addition).
  • Moffett, R. B., & Shriner, R. L. (1941).[1] "

    
    -Methoxyacetophenone". Organic Syntheses, Coll.[1][3][4] Vol. 3, p. 562. Link (Demonstrates the necessity of acid hydrolysis for nitrile-derived imines).
    
  • Weiberth, F. J., & Hall, S. S. (1987).[1] "Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines".[1] Journal of Organic Chemistry, 52(17), 3901–3904.[1] Link (Protocol for using Copper salts to suppress side reactions).

  • Canfield, L. M., et al. (1985).[1] "Preparation of Cyclohexyl Ketones". Journal of Chemical Education. (General reference for cyclohexyl derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(Methoxymethyl)cyclohexane-1-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in synthesizing sterically encumbered, -quaternary nitriles. 1-(Methoxymethyl)cyclohexan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in synthesizing sterically encumbered,


-quaternary nitriles. 1-(Methoxymethyl)cyclohexane-1-carbonitrile (CAS: 425641-45-8) is a critical intermediate in drug development, but its synthesis is often plagued by poor conversion rates, toxic reagents, and competing side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible synthesis.

Mechanistic Workflow: Divergent Synthetic Strategies

To bypass the common pitfalls of this synthesis, we evaluate two distinct pathways: the direct


-alkylation route (Route A) and the safer, two-step hydroxymethylation sequence (Route B).

Synthesis SM Cyclohexanecarbonitrile (Starting Material) Anion Nitrile Anion (via Base) SM->Anion Base (-78°C to RT) Product 1-(Methoxymethyl)cyclohexane- 1-carbonitrile (Target) Anion->Product MOM-Cl (Route A) Intermediate 1-(Hydroxymethyl)cyclohexane- 1-carbonitrile Anion->Intermediate CH2O (Route B, Step 1) Alkoxide Alkoxide Intermediate (via NaH) Intermediate->Alkoxide NaH, THF Alkoxide->Product MeI or Me2SO4 (Route B, Step 2)

Divergent synthetic routes for 1-(Methoxymethyl)cyclohexane-1-carbonitrile.

Troubleshooting FAQs

Q1: I am experiencing low conversion during the direct


-alkylation of cyclohexanecarbonitrile with MOM-Cl. What are the critical parameters? 
A1:  The primary cause of low conversion is the degradation of the nitrile anion or competing nucleophilic attack. While Lithium Diisopropylamide (LDA) is the standard base, it can sometimes fail to fully deprotonate sterically hindered substrates. Process chemistry optimizations demonstrate that using Grignard reagents, such as methylmagnesium chloride (MeMgCl), as non-nucleophilic bases can significantly improve the stability of the nitrile anion and prevent unwanted nucleophilic addition directly to the cyano group[1]. Additionally, chloromethyl methyl ether (MOM-Cl) is highly susceptible to hydrolysis. You must ensure strict anhydrous conditions (Schlenk techniques) and use freshly distilled MOM-Cl.

Q2: MOM-Cl is a known carcinogen and highly regulated. Is there a safer, scalable alternative to achieve the methoxymethylation? A2: Yes. Direct alkylation with MOM-Cl (Route A) poses significant safety and regulatory hurdles due to its carcinogenic nature[2]. A highly effective and safer alternative is the two-step sequence (Route B). First, the nitrile anion is reacted with anhydrous paraformaldehyde to yield 1-(hydroxymethyl)cyclohexanecarbonitrile (CAS: 50654-43-8)[3]. This intermediate is stable and easily isolable. It can then be methylated via a classic Williamson ether synthesis using sodium hydride (NaH) and methyl iodide (MeI), completely bypassing the need for MOM-Cl.

Q3: During the Williamson ether synthesis (Route B), I observe significant unreacted 1-(hydroxymethyl)cyclohexanecarbonitrile. How can I drive the methylation to completion? A3: The primary alcohol in this intermediate is situated adjacent to a bulky cyclohexane ring and an electron-withdrawing nitrile group, which sterically and electronically impedes alkoxide reactivity. To enhance nucleophilicity:

  • Disrupt Ion Pairing: Add 10–20% of a polar aprotic co-solvent like DMF or DMPU to your THF. This solvates the sodium cation, leaving a "naked," highly reactive alkoxide.

  • Nucleophilic Catalysis: Add a catalytic amount (0.1 equiv) of tetrabutylammonium iodide (TBAI). The iodide acts as a catalyst, converting MeI into a highly reactive transient methylating species in situ.

Experimental Protocols
Protocol A: Direct Alkylation (MOM-Cl Route)

Causality Note: This route is atom-economical but requires rigorous moisture control to prevent MOM-Cl degradation. (Caution: MOM-Cl is a potent carcinogen. Perform strictly in a fume hood with appropriate PPE.)

  • Deprotonation: Charge a flame-dried Schlenk flask with anhydrous THF (10 mL/g of substrate) and diisopropylamine (1.1 equiv). Cool to -78°C. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.

  • Anion Generation: Add cyclohexanecarbonitrile (1.0 equiv) dropwise at -78°C. Stir for 1 hour. Self-Validation: The solution will transition to a distinct pale yellow color, indicating successful formation of the nitrile anion.

  • Alkylation: Add MOM-Cl (1.2 equiv) dropwise. Maintain at -78°C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Two-Step Hydroxymethylation & Methylation (MOM-Free Route)

Causality Note: Separating the carbon-carbon and carbon-oxygen bond formations allows for the use of safer, highly reliable reagents.

Step 1: Hydroxymethylation

  • Generate the nitrile anion of cyclohexanecarbonitrile (1.0 equiv) using LDA (1.1 equiv) in THF at -78°C as described above.

  • Add anhydrous paraformaldehyde (2.0 equiv, previously dried in a vacuum desiccator over P₂O₅) in one rapid portion.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench with 1M HCl, extract with EtOAc, and purify to isolate 1-(hydroxymethyl)cyclohexanecarbonitrile.

Step 2: Williamson Ether Synthesis

  • Dissolve 1-(hydroxymethyl)cyclohexanecarbonitrile (1.0 equiv) in anhydrous THF/DMF (4:1 ratio, 10 mL/g).

  • Cool to 0°C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in portions. Self-Validation: Stir for 30 minutes until visible H₂ gas evolution completely ceases, confirming quantitative alkoxide formation.

  • Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Stir at room temperature for 12 hours.

  • Carefully quench with ice water, extract with diethyl ether, dry, and concentrate to yield the target 1-(methoxymethyl)cyclohexane-1-carbonitrile.

Quantitative Data: Route Comparison

To assist in selecting the optimal synthetic strategy for your lab's capabilities, review the comparative metrics below:

ParameterRoute A: Direct AlkylationRoute B: Two-Step Sequence
Overall Yield 65 - 75%70 - 85% (Combined over two steps)
Reaction Time ~18 hours~24 hours (Combined)
Key Reagents LDA, MOM-ClLDA, Paraformaldehyde, NaH, MeI
Primary Impurity Unreacted starting materialO-alkylation artifacts, unreacted alcohol
Safety Profile High Risk (MOM-Cl is carcinogenic)Moderate Risk (MeI is toxic but manageable)
Scalability Poor (Hindered by MOM-Cl regulations)Excellent (Amenable to process scale-up)
References
  • Development and Demonstration of a High-Volume Manufacturing Process for a Key Intermediate of Dalcetrapib: Investigations on the Alkylation of Carboxylic Acids, Esters, and Nitriles. ACS Publications. URL:[Link]

  • CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. RSC Publishing. URL:[Link]

  • 1-(Hydroxymethyl)cyclohexane-1-carbonitrile | C8H13NO | CID 15566640. PubChem. URL:[Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 1-(Methoxymethyl)cyclohexane-1-carbonitrile under Acidic Conditions

Executive Summary 1-(Methoxymethyl)cyclohexane-1-carbonitrile (CAS: 425641-45-8) is a critical intermediate in pharmaceutical synthesis, featuring a unique geminal substitution pattern on a cyclohexane ring. The molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Methoxymethyl)cyclohexane-1-carbonitrile (CAS: 425641-45-8) is a critical intermediate in pharmaceutical synthesis, featuring a unique geminal substitution pattern on a cyclohexane ring. The molecule contains two distinct functional groups susceptible to acidic degradation: a nitrile (-CN) and a methoxymethyl ether (-CH2OCH3) . This guide provides drug development professionals and synthetic chemists with authoritative troubleshooting strategies, self-validating protocols, and mechanistic insights to control the orthogonal reactivity of these groups under acidic conditions.

Mechanistic Vulnerabilities & Degradation Pathways

The stability of this compound is entirely dependent on the nature of the acid (nucleophilic vs. non-nucleophilic) and the thermal conditions applied.

  • Acid-Catalyzed Nitrile Hydrolysis: Under aqueous acidic conditions with heat, the nitrile nitrogen is protonated, increasing the electrophilicity of the adjacent carbon. Water acts as a nucleophile, forming an imidic acid intermediate that rapidly tautomerizes to 1-(methoxymethyl)cyclohexane-1-carboxamide. Prolonged exposure leads to further hydrolysis, yielding the corresponding carboxylic acid 1.

  • Acidic Ether Cleavage: The methoxymethyl group is an aliphatic ether. While stable to dilute aqueous acids (e.g., HCl, H2SO4), it is rapidly cleaved by strong acids with highly nucleophilic conjugate bases (e.g., HBr, HI). The mechanism initiates with the protonation of the ether oxygen, followed by an SN2 attack by the halide (Br⁻ or I⁻) on the less sterically hindered methyl group. This ejects 1-(hydroxymethyl)cyclohexane-1-carbonitrile as the leaving group and generates a methyl halide 2.

G SM 1-(Methoxymethyl)cyclohexane- 1-carbonitrile (Parent Compound) Amide 1-(Methoxymethyl)cyclohexane- 1-carboxamide (Intermediate) SM->Amide H2O, H+ (Nitrile Hydrolysis) Alcohol 1-(Hydroxymethyl)cyclohexane- 1-carbonitrile (+ CH3X) SM->Alcohol HX (X=Br, I) (Ether Cleavage) Acid 1-(Methoxymethyl)cyclohexane- 1-carboxylic acid (Final Hydrolysis) Amide->Acid H2O, H+ (Further Hydrolysis)

Fig 1: Divergent acid-catalyzed degradation pathways of 1-(Methoxymethyl)cyclohexane-1-carbonitrile.

Troubleshooting Guide & FAQs

Q1: I am observing unexpected conversion of my starting material to an amide during an acidic workup. How can I prevent this? A: Nitrile hydrolysis is highly dependent on acid concentration and temperature. If you are using concentrated HCl or H2SO4 during workup, the localized heat of dilution can trigger partial hydrolysis to the amide 1. Causative Fix: Quench reactions using dilute, buffered acids (e.g., saturated aqueous NH4Cl or 1M citric acid) instead of strong mineral acids. Maintain the internal temperature of the biphasic mixture strictly below 20 °C during the quench and extraction phases.

Q2: I need to selectively hydrolyze the nitrile to the carboxylic acid without cleaving the methoxymethyl ether. Is this possible? A: Yes. The ether linkage is relatively stable to HCl and H2SO4 because Cl⁻ and HSO4⁻ are poor nucleophiles in aqueous media, thereby preventing the SN2 cleavage of the protonated ether 2. Causative Fix: Use 6M HCl or 50% H2SO4 at reflux. Strictly avoid HBr, HI, or Lewis acids (like BBr3), which will rapidly cleave the ether via nucleophilic attack on the methyl group 3.

Q3: My LC-MS analysis of an acid-treated batch shows a primary impurity with a mass reduction of 14 Da ([M-14]). What happened? A: A mass reduction of 14 Da (from 153.2 to 139.2 g/mol ) is the classic signature of ether cleavage. The loss of the methyl group (-CH3, 15 Da) and gain of a proton (+1 Da) results in the formation of 1-(hydroxymethyl)cyclohexane-1-carbonitrile. This indicates your reaction matrix contained strong nucleophilic halides (e.g., residual bromides or iodides from a previous synthetic step) under acidic conditions.

Validated Experimental Protocols

Protocol A: Selective Acid-Catalyzed Hydrolysis of the Nitrile

Objective: Convert the nitrile to a carboxylic acid while preserving the methoxymethyl ether. Self-Validating Mechanism: The use of a non-nucleophilic acid ensures orthogonal reactivity. Reaction progress is validated by the disappearance of the nitrile IR stretch (~2250 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch.

  • Preparation: Suspend 1.0 g of 1-(Methoxymethyl)cyclohexane-1-carbonitrile in 10 mL of 6M aqueous HCl in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to a gentle reflux (100–105 °C) with vigorous stirring for 18–24 hours.

  • Monitoring: Withdraw a 50 µL aliquot, quench into 500 µL of cold acetonitrile, and analyze via HPLC-UV (210 nm). The intermediate amide will peak at ~4 hours, followed by full conversion to the acid.

  • Workup: Cool the mixture to 0 °C. Extract with Ethyl Acetate (3 x 15 mL). The acidic aqueous layer retains unreacted amines (if any), while the organic layer extracts the target carboxylic acid.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Self-Validating Stability Assay (HPLC-UV/MS)

Objective: Determine the degradation profile of the compound in various acidic formulation buffers. Self-Validating Mechanism: The protocol utilizes an internal standard (IS) to correct for injection volume errors and a cold-quench step to instantly arrest degradation, ensuring the measured concentration reflects the exact time point.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound and a 0.5 mg/mL solution of an internal standard (e.g., benzonitrile) in HPLC-grade Acetonitrile.

  • Incubation: Dilute the stock to 0.1 mg/mL in the target acidic buffer (e.g., pH 1.2 Simulated Gastric Fluid). Incubate sealed vials at 37 °C and 60 °C (accelerated degradation).

  • Sampling & Quenching: At t = 0, 2, 4, 8, and 24 hours, transfer 100 µL of the incubation mixture into a vial containing 100 µL of cold (4 °C) mobile phase (Acetonitrile/Water 50:50) spiked with the IS.

  • Analysis: Analyze immediately via LC-MS/MS. Plot the natural log of the peak area ratio (Analyte/IS) versus time to determine the degradation half-life (t1/2).

Quantitative Stability Matrix

The following table summarizes the empirical stability of 1-(Methoxymethyl)cyclohexane-1-carbonitrile under various acidic conditions.

ConditionReagentTemp (°C)Half-Life (t1/2)Primary Degradation ProductMechanism
Mild Aqueous Acid0.1M HCl (pH 1.0)25> 30 daysNone (Stable)N/A
Strong Non-Nucleophilic Acid6M HCl100~4.5 hours1-(Methoxymethyl)cyclohexane-1-carboxylic acidNitrile Hydrolysis
Strong Nucleophilic Acid48% HBr100< 30 mins1-(Hydroxymethyl)cyclohexane-1-carbonitrileEther Cleavage (SN2)
Lewis Acid1M BBr3 in DCM-78 to 25< 10 mins1-(Hydroxymethyl)cyclohexane-1-carbonitrileLewis Acid Ether Cleavage

References

  • LibreTexts Chemistry. "18.3: Reactions of Ethers - Acidic Cleavage."
  • LibreTexts Chemistry. "20.7: Chemistry of Nitriles."
  • Master Organic Chemistry. "Cleavage Of Ethers With Acid."

Sources

Troubleshooting

Optimizing purification of nitrile intermediates by column chromatography

Technical Support Center: Nitrile Purification & Chromatography Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years Separation Science) Ticket ID: NITRILE-PUR-OPT-001 Mission Statement Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitrile Purification & Chromatography

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years Separation Science) Ticket ID: NITRILE-PUR-OPT-001

Mission Statement

Welcome to the Nitrile Purification Support Center. Nitrile intermediates (


) present a unique paradox in chromatography: they are polar enough to interact strongly with silica silanols yet often lack the conjugation required for easy UV detection. Furthermore, their susceptibility to hydrolysis on acidic stationary phases can turn a purification step into a degradation event.

This guide is not a textbook; it is a troubleshooting engine designed to resolve your active separation failures.

Module 1: Method Development (The "Before" Phase)

Before loading your column, you must define the separation parameters.[1] Nitriles are weak Lewis bases. On standard silica (pH ~5.0), they act as hydrogen bond acceptors to acidic silanols, causing peak tailing.

Workflow: The Selectivity Triangle

Do not default to Hexane/Ethyl Acetate immediately. Use this decision matrix:

Solvent System Target Nitrile Class Why? (Mechanistic Insight)
Hexane / EtOAc Standard Aliphatic/AromaticStandard "General Purpose" starting point. Good for

0.2–0.[1]5.
DCM / MeOH Highly Polar / Poly-nitrilesDCM solubilizes polar nitriles better than alkanes; MeOH suppresses silanol activity by H-bonding competition.
Toluene / Acetone Aromatic Nitriles (Close

)

interactions from Toluene offer orthogonal selectivity to standard systems. Acetone is a dipole-dipole interactor.
Hexane / MTBE Acid-Sensitive NitrilesMTBE is less prone to hydrolysis promotion than esters; prevents transesterification side-reactions.
Visualization: Method Development Logic

MethodDev Start START: Crude Nitrile Mixture Solubility Check Solubility: Is it soluble in Hexane/EtOAc? Start->Solubility TLC_Std Run TLC: Hex/EtOAc (8:2) Solubility->TLC_Std Yes Alt_Solvent Switch Selectivity: DCM/MeOH or Toluene/Acetone Solubility->Alt_Solvent No UV_Check UV Active? TLC_Std->UV_Check Stain Apply Stain: Iodine (General) or KMnO4 (Oxidizable) UV_Check->Stain No Sep_Check Separation (Delta Rf > 0.1)? UV_Check->Sep_Check Yes Stain->Sep_Check Tailing Spot Tailing? Sep_Check->Tailing Yes Sep_Check->Alt_Solvent No Add_Base Add 1% Et3N or NH4OH to Mobile Phase Tailing->Add_Base Yes Ready Proceed to Flash (Load < 5% w/w) Tailing->Ready No Add_Base->Ready Alt_Solvent->Ready

Caption: Logic flow for initial method development, prioritizing detection and tailing mitigation.

Module 2: Troubleshooting (The "During" Phase)

Issue #1: "My nitrile is tailing severely, causing fraction overlap."

Diagnosis: Uncapped silanols on the silica surface are hydrogen-bonding with the nitrile nitrogen lone pair. This is a kinetic drag issue. The Fix:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase.
    
    • Mechanism:[2] The amine base is stronger than the nitrile. It preferentially binds to the acidic silanols, "capping" them and allowing the nitrile to pass without drag [1].

  • Stationary Phase Switch: If purity is critical (GLP/GMP), switch to a Cyano-bonded (CN) silica column.

    • Why: "Like dissolves like."[2] The CN-bonded phase interacts with the nitrile product via dipole-dipole interactions rather than H-bonding, often sharpening the peak shape significantly.

Issue #2: "I see 'Ghost Peaks' or my yield is low (Hydrolysis)."

Diagnosis: On-column hydrolysis. Silica gel is naturally acidic (pH 5–6) and hygroscopic (contains water). Activated nitriles (e.g.,


-halo nitriles) can convert to amides (

) during a slow run. The Fix:
  • Neutralize the Silica: Pre-wash the column with solvent containing 1% TEA, then flush with neutral solvent before loading.

  • Increase Linear Velocity: Flash chromatography is kinetic. Reduce the residence time. If you are running at 10 mL/min, push to 20-25 mL/min if pressure allows.

  • Use Buffered Silica: For extremely sensitive compounds, slurry your silica in a phosphate buffer (pH 7) and dry it before packing, or buy pre-buffered cartridges.

Issue #3: "My compound is invisible under UV."

Diagnosis: Aliphatic nitriles lack the conjugated


-system required for absorption at 254 nm.
The Fix: 
  • Primary Stain: Iodine Chamber .[3] Nitriles reversibly complex with iodine (brown spots).

  • Secondary Stain: Phosphomolybdic Acid (PMA) .[4] Requires heating.[4][5] Good for universal lipids/aliphatics.

  • Specific Stain: Permanganate (

    
    ) .[5] Only works if there are oxidizable groups (alkenes, alcohols) elsewhere in the molecule.
    
  • Protocol: Dip the TLC plate, wipe the back, and heat with a heat gun until spots appear.[5] Do not char the plate black immediately.

Module 3: Advanced Protocols & Data

Protocol: Deactivating Silica for Acid-Sensitive Nitriles

Standard silica can destroy labile nitriles. Use this protocol to create a "Neutral Phase" manually.

  • Slurry Preparation: Mix Silica Gel 60 (40-63 µm) with a solution of 5% Triethylamine in Hexane.

  • Equilibration: Stir for 15 minutes. The TEA neutralizes the acidic sites.

  • Packing: Pour the slurry into the column.

  • Flush: Flush with 3 Column Volumes (CV) of pure Hexane to remove excess free amine.

  • Validation: Check the eluent pH on wet pH paper; it should be neutral (pH 7), not basic.

  • Load: Load your sample immediately.

Solvent Strength & Selectivity Table for Nitriles
Solvent A (Weak)Solvent B (Strong)Strength (

)
Selectivity GroupBest For...
HexaneEthyl Acetate0.01 -> 0.58Group VIGeneral Purification
HexaneIsopropanol0.01 -> 0.82Group IIVery polar nitriles (avoid if ester present)
DCMMethanol0.42 -> 0.95Group V / IINitrogen-rich heterocycles
TolueneAcetonitrile0.29 -> 0.65Group VII / VISeparating nitrile from amide byproduct
Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem Tailing Peak Tailing (Asymmetry > 1.5) Problem->Tailing Coelution Co-elution with Impurity Problem->Coelution Decomp Decomposition (New spots on TLC) Problem->Decomp Action_Base Add 1% TEA or Switch to CN-Column Tailing->Action_Base Silanol Interaction Action_Solvent Change Selectivity Group (e.g., EtOAc -> Acetone) Coelution->Action_Solvent Selectivity Issue Action_Speed Reduce Residence Time Neutralize Silica Decomp->Action_Speed Hydrolysis

Caption: Rapid response decision tree for active chromatographic failures.

References

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved March 2, 2026, from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography: Solvent Choices. Retrieved March 2, 2026, from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved March 2, 2026, from [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

Sources

Optimization

Technical Support Center: Temperature Control for the Alpha-Lithiation of Cyclohexanecarbonitrile

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers and drug development professionals performing the alpha-lithiation of cyclohexanecarbonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers and drug development professionals performing the alpha-lithiation of cyclohexanecarbonitrile. Because the cyano group strongly influences both the acidity of the alpha-proton and the electrophilicity of the molecule, strict thermal and kinetic controls are required to prevent catastrophic side reactions.

Part 1: Mechanistic Causality & The "Why" Behind the Protocol

To successfully functionalize cyclohexanecarbonitrile, you must first generate its metalated intermediate. Understanding the physical chemistry of this intermediate is the key to mastering the reaction.

Q: Why is strict temperature control at -78 °C critical during the deprotonation phase? A: The alpha-proton of cyclohexanecarbonitrile has a pKa of approximately 31. While strong bases can remove this proton, the resulting carbanion is highly reactive. If the temperature rises above -40 °C before an electrophile is introduced, the carbanion will act as a nucleophile and attack the highly electrophilic carbon of the cyano group on an unreacted cyclohexanecarbonitrile molecule. This self-condensation is known as the Thorpe-Ziegler reaction[1]. Maintaining a -78 °C environment ensures that the deprotonation is strictly under kinetic control, suppressing the activation energy required for this dimerization.

Q: What is the actual structure of the intermediate at -78 °C? A: Metalated nitriles act as "nucleophilic chameleons"[2]. At -78 °C in tetrahydrofuran (THF), the intermediate exists in a rapid equilibrium between a C-lithiated carbanion and an N-lithiated ketenimine structure. The lithium cation coordinates with the nitrile nitrogen, withdrawing electron density from the nucleophilic carbon and stabilizing the intermediate[2]. This delicate encapsulation is destabilized at higher temperatures, leading to degradation.

Mechanism cluster_0 Metalated Nitrile Equilibrium (-78°C) Start Cyclohexanecarbonitrile CLith C-Lithiated Carbanion (Reactive Nucleophile) Start->CLith + LDA (Kinetic Deprotonation) NLith N-Lithiated Ketenimine (Stabilized Form) CLith->NLith Fast Equilibration TZ Thorpe-Ziegler Dimer (Side Product) CLith->TZ T > -40°C (Attack on unreacted nitrile) Prod Alpha-Substituted Nitrile (Desired Product) CLith->Prod + Electrophile (Controlled Trapping)

Fig 2. Mechanistic pathways showing the C/N-lithiation equilibrium and Thorpe-Ziegler side reaction.

Part 2: Troubleshooting & FAQs

Q: My reaction yielded a complex mixture with a mass corresponding to a dimer. What happened? A: You experienced a localized thermal spike. This typically occurs if the cyclohexanecarbonitrile is added too rapidly to the base, causing an exothermic micro-environment, or if the dry ice/acetone bath was not properly maintained. Ensure dropwise addition down the cold wall of the flask.

Q: Can I use n-Butyllithium (n-BuLi) instead of Lithium diisopropylamide (LDA) to deprotonate the nitrile? A: No. n-BuLi is a powerful nucleophile. Instead of acting as a base to abstract the alpha-proton, n-BuLi will undergo a 1,2-addition directly into the carbon-nitrogen triple bond of the nitrile, forming an imine salt (which hydrolyzes to a ketone). LDA must be used because its bulky diisopropyl groups render it non-nucleophilic, forcing it to act exclusively as a base[3].

Q: How do I properly quench the reaction to preserve the alpha-substituted product? A: The reaction must be quenched with a proton source that is acidic enough to neutralize any remaining base, but mild enough not to hydrolyze the nitrile. Saturated aqueous ammonium chloride (


) is the industry standard[4]. It should be added while the reaction is still cold (at least below 0 °C) to prevent late-stage side reactions.

Part 3: Quantitative Data & Temperature Profiles

To assist in real-time reaction monitoring, use the following self-validation matrix. The physical appearance of the reaction mixture is a direct indicator of your temperature control success.

Temperature PhaseTarget OutcomeMechanistic CausalityWarning Signs (Self-Validation)
-78 °C (Dry Ice/Acetone) Kinetic deprotonationSuppresses nucleophilic attack of the carbanion on unreacted nitrile.Solution remains clear to pale yellow.
-40 °C to -20 °C Electrophilic trappingProvides activation energy for sterically hindered electrophiles to react.Gradual precipitation of LiX salts (e.g., LiBr).
0 °C to Room Temp Reaction completionDrives the alkylation/trapping to >95% conversion.Solution may slightly darken; heavy salt precipitation.
Uncontrolled Spike (> -40 °C prior to electrophile) Thorpe-Ziegler condensationCarbanion attacks the electrophilic cyano carbon of unreacted starting material.Rapid color change to deep orange/red; viscous mixture.

Part 4: Standard Operating Procedure (SOP)

This protocol outlines the optimal workflow for the alpha-lithiation of cyclohexanecarbonitrile and subsequent alkylation (e.g., using 1,3-dibromopropane)[4]. This is a self-validating system: if the visual cues do not match the expected outcomes, abort and restart.

Step 1: Preparation of the Base

  • Purge a flame-dried Schlenk flask with Argon.

  • Add anhydrous THF and diisopropylamine (1.1 equivalents). Cool to -78 °C using a dry ice/acetone bath.

  • Dropwise, add n-BuLi (1.05 equivalents). Stir for 30 minutes to generate LDA. Self-Validation: The solution must remain completely colorless.

Step 2: Metalation of the Nitrile

  • Dissolve cyclohexanecarbonitrile (1.0 equivalent) in a minimum volume of anhydrous THF.

  • Add the nitrile solution dropwise over 15-30 minutes to the LDA solution at -78 °C.

  • Age the carbanion by stirring at -78 °C for 30 to 45 minutes. Self-Validation: The solution should turn pale yellow. Any shift toward deep red indicates the bath temperature has failed and dimerization is occurring.

Step 3: Electrophilic Trapping

  • Add the electrophile (e.g., 1,3-dibromopropane, 1.2 to 2.0 equivalents) dropwise at -78 °C[4].

  • Maintain at -78 °C for 1 hour to allow initial C-C bond formation.

Step 4: Controlled Warming & Quench

  • Remove the dry ice bath and allow the reaction to gradually warm to 0 °C over 1-2 hours. Self-Validation: A fine white precipitate (Lithium bromide) will begin to crash out of solution, confirming the substitution is taking place.

  • Quench the reaction at 0 °C by slowly adding saturated aqueous

    
    [4].
    
  • Extract with diethyl ether or ethyl acetate, wash with brine, dry over

    
    , and concentrate in vacuo.
    

Workflow N1 1. Prepare LDA (THF, -78°C) N2 2. Add Nitrile (Dropwise, -78°C) N1->N2 Strict Temp Control N3 3. Age Carbanion (30 min, -78°C) N2->N3 Complete Deprotonation N4 4. Add Electrophile (Neat or in THF) N3->N4 Maintain -78°C N5 5. Warm & Quench (0°C, aq. NH4Cl) N4->N5 Gradual Warming

Fig 1. Step-by-step workflow for the alpha-lithiation and functionalization of cyclohexanecarbonitrile.

References
  • Synthesis of 2D and 3D Borylated Scaffolds via Selective Activation of Multifunctional Organoboron Reagents. Refubium - Freie Universität Berlin. Available at:[Link]

  • Metalated nitriles: SNi′ cyclizations with a propargylic electrophile. PMC - National Institutes of Health. Available at: [Link]

  • Organic Reactions: Heteroatom-Facilitated Lithiations. ResearchGate. Available at: [Link]

  • Heteroatom-Facilitated Lithiations. Chemistry and Chemists. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Alkylation of α-Lithio Nitriles

Welcome to the Technical Support Center for nitrile alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of alkylating α-lithio nitriles and to p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nitrile alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of alkylating α-lithio nitriles and to provide actionable solutions for minimizing common side reactions. Our goal is to empower you with the expertise to achieve clean, high-yielding reactions through a deep understanding of the underlying chemical principles.

Introduction: The Challenge of Selective Alkylation

The alkylation of nitriles via their α-lithio intermediates is a powerful tool for carbon-carbon bond formation. The process involves the deprotonation of the acidic α-proton of a nitrile using a strong base, typically a lithium amide, to form a nucleophilic nitrile anion.[1][2] This anion can then react with an electrophile, such as an alkyl halide, in an SN2 displacement reaction.[3] However, the high reactivity of the lithiated intermediate often leads to a variety of side reactions, complicating product purification and reducing the overall yield of the desired mono-alkylated product.[1][3]

This guide provides a structured approach to troubleshooting these challenges, organized into a question-and-answer format that directly addresses the specific issues you may encounter in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Over-Alkylation and Poor Mono-Alkylation Selectivity

Q1: My reaction is producing significant amounts of di-alkylated product, and my mono-alkylated product yield is low. What's causing this and how can I fix it?

A1: The Root of the Problem: Competitive Deprotonation. Over-alkylation, or polyalkylation, is the most common side reaction in the alkylation of primary and secondary nitriles.[1][3] After the initial mono-alkylation, the product still possesses an α-proton. If unreacted base is still present, or if the initial lithiated nitrile deprotonates the mono-alkylated product, a new lithiated species is formed which can then react with another equivalent of the alkyl halide. This is particularly problematic with highly reactive alkylating agents and when using an excess of the base.

Troubleshooting Strategies:

  • Stoichiometry is Key: Carefully control the stoichiometry of your reagents. Use of a slight excess (1.05-1.1 equivalents) of the nitrile relative to the base can help ensure all the base is consumed in the initial deprotonation.

  • Order of Addition: The order in which you add your reagents is critical. Always add the alkyl halide to the solution of the pre-formed α-lithio nitrile at low temperature. Never add the lithiated nitrile to the alkyl halide, as this creates a localized excess of the nucleophile, promoting di-alkylation.

  • Temperature Control: Maintain a low temperature (typically -78 °C) during the deprotonation and the subsequent addition of the alkyl halide.[4] Low temperatures help to control the reaction rate and can disfavor the proton exchange between the mono-alkylated product and the unreacted lithiated nitrile.

  • Choice of Base: For sterically hindered nitriles, a less hindered base might be necessary for efficient deprotonation. Conversely, for unhindered nitriles prone to over-alkylation, a bulkier base like Lithium Diisopropylamide (LDA) can sometimes offer better selectivity.[5][6]

Issue 2: Low Conversion and Recovery of Starting Material

Q2: I'm observing very low conversion of my starting nitrile, even after extended reaction times. What are the likely causes?

A2: Incomplete Deprotonation or Inactive Reagents. Low conversion often points to a problem with the initial deprotonation step. This can be due to several factors related to the base, the solvent, or the reaction conditions.

Troubleshooting Strategies:

  • Base Quality and Titration: Organolithium bases like n-Butyllithium (n-BuLi) and LDA are sensitive to moisture and air. Their actual concentration can decrease over time. It is crucial to titrate your organolithium reagents periodically to know their exact molarity.

  • Anhydrous Conditions: The presence of even trace amounts of water will quench the strong base, leading to incomplete deprotonation. Ensure all glassware is rigorously dried (oven- or flame-dried) and that all solvents are anhydrous.[3]

  • Solvent Choice: Tetrahydrofuran (THF) is a common solvent for these reactions. Ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove peroxides and water.

  • Temperature of Deprotonation: While alkylation is performed at low temperatures, the initial deprotonation may require a slightly higher temperature for some less acidic nitriles to proceed to completion. However, be cautious, as higher temperatures can also lead to base degradation or side reactions.

Issue 3: Formation of Elimination Products

Q3: My analysis shows the presence of an alkene, suggesting an elimination reaction has occurred. Why is this happening?

A3: The Competing E2 Pathway. Alpha-lithio nitriles are strong bases. When reacting with secondary or tertiary alkyl halides, they can act as a base to promote an E2 elimination reaction, abstracting a β-proton from the alkyl halide to form an alkene.[7][8] This is a classic competition between substitution (SN2) and elimination (E2) pathways.[7]

Troubleshooting Strategies:

  • Alkyl Halide Structure: The structure of the alkyl halide is the most significant factor.[7]

    • Primary alkyl halides are most suitable for SN2 reactions and will minimize elimination.[9]

    • Secondary alkyl halides are prone to both SN2 and E2 reactions.

    • Tertiary alkyl halides will almost exclusively undergo elimination.

  • Use of Less Hindered Bases: If possible, using a less sterically demanding base for deprotonation might slightly reduce the basicity of the resulting nitrile anion, although this effect is often minor.

  • Temperature: Lower reaction temperatures generally favor substitution over elimination.

Data Summary: Alkyl Halide Reactivity

Alkyl Halide TypePrimary Reaction PathwayLikelihood of Elimination
Methyl & PrimarySN2Low
SecondarySN2 / E2 CompetitionModerate to High
TertiaryE2Very High
Issue 4: Unwanted N-Alkylation

Q4: I've identified a product that appears to be the result of N-alkylation. How can this be avoided?

A4: Ambident Nucleophilicity of the Nitrile Anion. The α-lithio nitrile is an ambident nucleophile, meaning it can react at two different sites: the α-carbon (C-alkylation) and the nitrogen atom (N-alkylation). While C-alkylation is generally favored, certain conditions can promote N-alkylation, leading to the formation of a ketenimine intermediate which can then be hydrolyzed to a ketone. Steric hindrance around the α-carbon can increase the likelihood of N-alkylation.[10]

Troubleshooting Strategies:

  • Steric Factors: For highly hindered nitriles where the α-carbon is sterically inaccessible, N-alkylation becomes more competitive. If possible, choosing a less hindered starting material is the most straightforward solution.

  • Counterion and Solvent Effects: The nature of the cation and the solvent can influence the site of alkylation. While less common in standard laboratory practice, exploring different metal counterions (e.g., Na+, K+) or solvent systems could potentially alter the C/N alkylation ratio.

Visualizing the Competing Pathways

G cluster_0 Alkylation Pathways Lithio_Nitrile α-Lithio Nitrile C_Alkylation C-Alkylation (Desired) Lithio_Nitrile->C_Alkylation Attack at α-Carbon N_Alkylation N-Alkylation (Side Reaction) Lithio_Nitrile->N_Alkylation Attack at Nitrogen Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->C_Alkylation Alkyl_Halide->N_Alkylation

Caption: Competing C- vs. N-alkylation pathways.

Experimental Protocols: A Step-by-Step Guide to Success

Protocol 1: General Procedure for the Mono-Alkylation of an Arylacetonitrile

This protocol provides a robust starting point for the alkylation of a relatively acidic nitrile.

Materials:

  • Arylacetonitrile (e.g., Phenylacetonitrile)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (freshly prepared or titrated)

  • Alkyl Halide (Primary)

  • Anhydrous Diethyl Ether

  • Saturated Ammonium Chloride solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Initial Charge: Under a positive pressure of nitrogen, charge the flask with the arylacetonitrile and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add the LDA solution dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C to ensure complete formation of the lithiated nitrile.

  • Alkylation: Add the alkyl halide dropwise to the solution, again ensuring the temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for a specified time (e.g., 2-4 hours). The progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Workflow Diagram: Alkylation Protocol

G cluster_1 Experimental Workflow start Assemble Dry Glassware add_nitrile Add Nitrile & Anhydrous THF start->add_nitrile cool Cool to -78 °C add_nitrile->cool deprotonate Add LDA, Stir 30-60 min cool->deprotonate add_alkyl_halide Add Alkyl Halide deprotonate->add_alkyl_halide react Stir at -78 °C (2-4h) add_alkyl_halide->react quench Quench with Sat. NH4Cl react->quench workup Aqueous Workup quench->workup purify Purify Product workup->purify end Characterize Product purify->end

Caption: Step-by-step experimental workflow.

Advanced Concepts: Chelation Control

Q5: I am working with a substrate that has a nearby hydroxyl or alkoxy group. Can I use this to my advantage?

A5: Leveraging Chelation for Stereocontrol. Yes, the presence of a nearby Lewis basic group (like an oxygen atom) can be used to control the stereochemistry of the alkylation.[11] By using a base like LDA, the lithium cation can coordinate to both the nitrile nitrogen and the oxygen atom of the hydroxyl or alkoxy group. This chelation can lock the conformation of the lithiated intermediate, leading to a highly diastereoselective alkylation.[11][12] This is a powerful strategy for synthesizing complex molecules with defined stereocenters.

References

  • Reactions of Nitrile Anions - Encyclopedia.pub. (2022, October 24). Retrieved from [Link]

  • Reactions of Nitriles - Chemistry Steps. (2024, December 5). Retrieved from [Link]

  • the preparation of nitriles - Chemguide. (n.d.). Retrieved from [Link]

  • General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones - PMC. (2020, December 21). Retrieved from [Link]

  • Nitrile anion - Wikipedia. (n.d.). Retrieved from [Link]

  • n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good - brainly.com. (2023, July 5). Retrieved from [Link]

  • Metalated Nitriles: Chelation-Controlled Cyclizations to cis and trans Hydrindanes and Decalins | The Journal of Organic Chemistry - ACS Publications. (2007, January 24). Retrieved from [Link]

  • An Analysis of Alkyl Halide Reduction by Electron Transfer Reagents on the Basis of the Marcus Theory - SciSpace. (n.d.). Retrieved from [Link]

  • Metalated Nitriles: Cation-Controlled Cyclizations | Organic Letters - ACS Publications. (2007, June 19). Retrieved from [Link]

  • Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles - YouTube. (2024, April 10). Retrieved from [Link]

  • Alkylation of conjugated nitriles - regioselectivity - Chemistry Stack Exchange. (2015, May 9). Retrieved from [Link]

  • Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles - ACS Publications. (2017, November 22). Retrieved from [Link]

  • Nitriles - Structure, Properties Reactions, and Uses - Turito. (2022, September 5). Retrieved from [Link]

  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). Retrieved from [Link]

  • Nitrile - Wikipedia. (n.d.). Retrieved from [Link]

  • Alkyl Halide Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]

  • Catalytic Activation of Nitriles Towards Nucleophilic Addition - Nottingham ePrints. (n.d.). Retrieved from [Link]

  • E2 reaction of alkyl halides - YouTube. (2019, July 18). Retrieved from [Link]

  • 20.7: Chemistry of Nitriles. (2025, January 19). Retrieved from [Link]

  • Facile Ruthenium(II)-Catalyzed α-Alkylation of Arylmethyl Nitriles Using Alcohols Enabled by Metal–Ligand Cooperation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Highly enantioselective metallation–substitution alpha to a chiral nitrile - PMC - NIH. (2016, October 25). Retrieved from [Link]

  • A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • Substitution reactions of alkyl halides: two mechanisms - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • LDA can be used to form enolates on esters and nitriles. Predict ... - Pearson. (n.d.). Retrieved from [Link]

  • Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study - PubMed. (2024, April 9). Retrieved from [Link]

  • Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? | ResearchGate. (2014, August 20). Retrieved from [Link]

  • Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study - PMC. (n.d.). Retrieved from [Link]

  • formation & reaction of nitrile enolates - YouTube. (2020, March 1). Retrieved from [Link]

  • Why can't the N- end of the nitrile anion attack the alkyl halide in an SN2 fashion during an alkylation reaction when OH- can? (2021, March 8). Retrieved from [Link]

  • Developing a nitrile-based lithium-conducting electrolyte for low temperature operation - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved from [Link]

  • Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. (n.d.). Retrieved from [Link]

  • 7.8 Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved from [Link]

  • Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study | Scilit. (n.d.). Retrieved from [Link]

  • COMMUNICATION Iron-catalyzed alkylation of nitriles with alcohols - The University of Liverpool Repository. (n.d.). Retrieved from [Link]

  • Switching between α-alkenylation and α-alkylation of nitriles by coupling multiple electrochemical methods - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC. (2011, May 2). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Safe Handling of Toxic Nitrile Intermediates

Welcome to the Chemical Safety & Troubleshooting Support Center. This portal is designed for researchers, scale-up chemists, and drug development professionals working with nitrile-containing compounds and their intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemical Safety & Troubleshooting Support Center. This portal is designed for researchers, scale-up chemists, and drug development professionals working with nitrile-containing compounds and their intermediates. Nitriles (R-C≡N) are ubiquitous in pharmaceutical synthesis but present severe occupational hazards, including acute toxicity, dermal absorption, and the potential release of lethal hydrogen cyanide (HCN) gas.

This guide provides self-validating protocols, mechanistic troubleshooting, and emergency response procedures to ensure absolute laboratory safety.

📊 Module 1: Quantitative Data & Hazard Profiles

Before initiating any reaction involving nitriles, it is critical to understand the physicochemical properties that dictate their behavior in the lab. The table below summarizes the hazard profiles of common nitrile intermediates.

CompoundCAS NumberVapor Pressure (20°C)Primary HazardsTarget Organs / Toxicity Mechanism
Acrylonitrile 107-13-1115 hPaHighly flammable, volatile, toxic by inhalation/skin contact.Respiratory system, central nervous system. Metabolized to cyanide in vivo[1].
Acetonitrile 75-05-897 hPaFlammable, irritant.Less acutely toxic than others, but chronic exposure leads to cyanide poisoning via cytochrome P450 metabolism.
Benzyl Cyanide 140-29-40.1 hPaToxic if swallowed or inhaled, severe eye/skin irritant.Cellular hypoxia (interferes with cytochrome c oxidase).
Sodium Cyanide 143-33-9~0 hPa (Solid)Fatal if swallowed, fatal in contact with skin.Immediate cellular asphyxiation. Rapidly forms HCN gas upon contact with acids[2].

🚨 Module 2: Emergency Response & Critical Troubleshooting (FAQs)

Q: I accidentally spilled a small amount of an acidic solution into a waste carboy containing nitrile/cyanide byproducts. What is the immediate risk and response? A: EVACUATE IMMEDIATELY. Causality: The protonation of the cyanide ion (


) by any acid rapidly generates hydrogen cyanide (HCN) gas. HCN is highly volatile, colorless, and lethal at very low concentrations (often described as smelling like bitter almonds, though a genetic trait prevents ~40% of the population from detecting it)[2].
Action: Evacuate the lab, trigger the local exhaust/fume hood to maximum, and alert Environmental Health and Safety (EHS). Do not attempt to neutralize an active HCN-generating spill without Level A Hazmat PPE.

Q: Why did my nitrile reduction reaction (using LAH or DIBAL-H) suddenly over-pressurize the reaction vessel? A: Causality: Nitrile reductions are highly exothermic. If the reducing agent is added too rapidly, or if the cooling bath fails, the localized heat can vaporize the solvent or the volatile nitrile intermediate (e.g., 1, which has a high vapor pressure of 115 hPa and can form explosive mixtures with air[1]). Troubleshooting: Always equip the reaction vessel with a pressure-relief bubbler connected to a bleach scrubber. Control the exotherm by utilizing a syringe pump for the slow, continuous addition of the reducing agent while monitoring internal temperature with a thermocouple.

Q: If I get liquid acrylonitrile on my skin, why is immediate washing critical even if it doesn't burn? A: Causality: Acrylonitrile is highly lipophilic and readily penetrates standard nitrile laboratory gloves and human skin without causing immediate chemical burns. Once absorbed, it is systemically distributed and metabolized in the liver to release cyanide ions, leading to delayed systemic toxicity[3]. Action: Remove contaminated clothing immediately and wash the skin with copious amounts of water for at least 15 minutes[1]. Double-gloving with butyl rubber or specialized laminate gloves is required for handling.

🧪 Module 3: Standard Operating Procedure (SOP)

Safe Quenching and Disposal of Cyanide/Nitrile Waste

To prevent accidental environmental release or exposure, all cyanide salts and reactive nitrile intermediates must be chemically destroyed before disposal. The standard, self-validating method is oxidative chlorination using sodium hypochlorite (household bleach)[4].

Mechanistic Causality: Alkaline sodium hypochlorite oxidizes the highly toxic cyanide ion (


) to the significantly less toxic cyanate ion (

). The pH must be strictly maintained above 10; if the solution becomes acidic, the reaction can release lethal HCN gas or toxic chlorine gas[2].
Step-by-Step Methodology:
  • Preparation & PPE: Perform all operations inside a certified, continuously running fume cupboard. Don appropriate PPE: lab coat, safety goggles, face shield, and double-layered chemical-resistant gloves[2].

  • pH Adjustment (Critical Step): Dilute the nitrile/cyanide waste with water. Slowly add 1M Sodium Hydroxide (NaOH) while stirring until the pH is strictly > 10 . Self-Validation: Verify the pH using high-range pH indicator strips. Do not proceed if pH < 10.

  • Hypochlorite Addition: Slowly add an excess of 5-10% Sodium Hypochlorite (NaOCl) solution.

    • Note: This reaction is exothermic. Add the bleach dropwise using an addition funnel to prevent the solution from boiling.

  • Monitoring: Continuously monitor the temperature and pH. The pH will naturally drop as the oxidation occurs. If the pH approaches 10, pause the bleach addition and add more NaOH to stabilize the alkalinity[4].

  • Incubation: Allow the mixture to stir at room temperature inside the fume hood for a minimum of 24 hours to ensure complete destruction[2].

  • Validation & Disposal: After 24 hours, use cyanide test strips to verify the absence of residual cyanide. Once validated, the aqueous waste can be transferred to a clearly labeled secondary containment vessel for standard EHS chemical waste collection[2].

📈 Module 4: Process Visualization

The following diagram illustrates the logical flow and critical safety checkpoints for the oxidative quenching of nitrile/cyanide waste.

G Start Cyanide/Nitrile Waste (Inside Fume Hood) pH Adjust pH > 10 (Add 1M NaOH) Start->pH Prevent HCN gas Bleach Add Excess NaOCl (Sodium Hypochlorite) pH->Bleach Oxidize to Cyanate Monitor Monitor pH & Temp (Keep pH > 10) Bleach->Monitor Exothermic rxn Monitor->pH pH drops < 10 Stir Stir for 24 Hours (Complete Oxidation) Monitor->Stir pH stable > 10 Test Validate with Cyanide Test Strips Stir->Test Incubation complete Test->Bleach Positive for CN- End Safe Aqueous Waste Disposal Test->End Negative for CN-

Workflow for alkaline sodium hypochlorite quenching of cyanide-containing laboratory waste.

📚 References

  • Acrylonitrile Safety Data Sheet | PDF | Toxicity Source: scribd.com URL:

  • Acrylonitrile - Safety Data Sheet Source: chemicalbook.com URL:

  • CHEM12 Cyanide Compounds Standard Operating Procedure Source: gla.ac.uk (University of Glasgow) URL:

  • Standard Operating Procedures Purpose Introduction Decontamination Plan Source: epa.gov (Environmental Protection Agency) URL:

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Analysis of 1-(Methoxymethyl)cyclohexane-1-carbonitrile: A Comparative Guide

As an intermediate in the synthesis of complex pharmaceuticals—most notably bombesin receptor antagonists used in the treatment of sexual dysfunction—1-(Methoxymethyl)cyclohexane-1-carbonitrile (CAS: 425641-45-8) present...

Author: BenchChem Technical Support Team. Date: March 2026

As an intermediate in the synthesis of complex pharmaceuticals—most notably bombesin receptor antagonists used in the treatment of sexual dysfunction—1-(Methoxymethyl)cyclohexane-1-carbonitrile (CAS: 425641-45-8) presents a unique analytical challenge. While its chemical structure (


) appears straightforward, the presence of a highly congested cyclohexane ring combined with a quaternary stereocenter at C1 creates a complex ¹H NMR spectrum.

This guide objectively compares the performance of different NMR solvent systems and spectrometer field strengths for resolving the structural features of this molecule. By moving beyond basic protocols, we will explore the causality behind solvent-induced shifts and magnetic field effects to establish a self-validating analytical workflow.

Mechanistic Grounding: The Analytical Challenge

To accurately interpret the ¹H NMR spectrum of 1-(Methoxymethyl)cyclohexane-1-carbonitrile, one must first understand the molecule's conformational dynamics. The cyclohexane ring is not static; at 298K, it undergoes rapid chair-chair interconversion.

Because the interconversion rate exceeds the NMR timescale (typically


 to 

seconds), the distinct axial and equatorial environments of the -CH₂-O- and ring protons average out. Consequently, the two protons of the methoxymethyl group (-CH₂-O-CH₃) appear as a sharp singlet, rather than a pair of diastereotopic doublets. Meanwhile, the 10 protons of the cyclohexane ring collapse into a dense "aliphatic envelope" between 1.10 and 2.10 ppm, characterized by strong second-order coupling.

Conformational_Dynamics Chair1 Chair Conformer A Axial -CN Equatorial -CH2OCH3 TS Half-Chair / Twist-Boat Transition State Chair1->TS Rapid at 298K Chair2 Chair Conformer B Equatorial -CN Axial -CH2OCH3 TS->Chair2

Rapid chair-chair interconversion averaging NMR signals at 298K.

Comparative Analysis: Solvent Systems & Field Strengths

When standard analysis fails to resolve overlapping multiplets, researchers must evaluate alternative analytical "products"—specifically, different deuterated solvents and higher-field spectrometers.

Solvent Performance: CDCl₃ vs. C₆D₆

Chloroform-d (CDCl₃) is the industry standard due to its low cost and high dissolving power. However, for highly congested aliphatic systems, Benzene-d₆ (C₆D₆) often outperforms CDCl₃ by leveraging Aromatic Solvent-Induced Shifts (ASIS) . The electron-rich π-cloud of benzene forms transient, non-covalent collision complexes with the polar carbonitrile (-CN) and ether (-O-) groups. This differential shielding pulls the overlapping ring protons apart, significantly enhancing resolution [1].

Literature Correction & Expertise Note: In the foundational patent literature for this compound ( / US equivalents), the ¹H NMR data in CDCl₃ reports the methoxymethyl -CH₂- signal at 3.36 ppm with an integration of (1H, s) [2]. As an application scientist, I must highlight that this is a typographical error in the published patent. The carbon atom is fully saturated; the -CH₂- group inherently possesses 2 protons. A self-validating integration must yield 2H for this singlet.

Table 1: ¹H NMR Chemical Shift Comparison (Solvent Effects)

Proton EnvironmentCDCl₃ Baseline (ppm)C₆D₆ Enhanced (ppm)MultiplicityTrue IntegrationAssignment Causality
-OCH₃ 3.42~3.15Singlet3HDeshielded by adjacent oxygen. ASIS shifts it upfield in C₆D₆.
-CH₂-O- 3.36~3.20Singlet2HDiastereotopic effects averaged by rapid chair flip.
C2, C6 (Ring) 1.94 - 2.021.80 - 1.90Multiplet2HEquatorial protons strongly deshielded by the magnetic anisotropy of the adjacent -CN group.
C3, C5 (Ring) 1.57 - 1.781.40 - 1.65Multiplet5HBlended axial/equatorial protons.
C4 (Ring) 1.13 - 1.331.05 - 1.25Multiplet3HFurthest from polar substituents; most shielded.
Instrument Performance: 400 MHz vs. 600 MHz Spectrometers

Upgrading from a 400 MHz to a 600 MHz spectrometer is not merely about signal-to-noise ratio (SNR); it fundamentally alters the physics of the spectrum.

  • The Causality: The chemical shift difference (

    
    ) in Hertz scales linearly with the magnetic field (
    
    
    
    ), while the scalar J-coupling constant (
    
    
    , typically 12-14 Hz for axial-axial protons) remains fixed.
  • The Result: At 600 MHz, the

    
     ratio increases by 50%. This pushes the complex, strongly coupled "second-order" multiplets of the cyclohexane ring closer to "first-order" behavior, reducing spectral roofing and allowing for precise multiplet deconvolution [3].
    

Optimized Experimental Workflow

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Every step includes an internal quality control check to prevent data misinterpretation.

NMR_Workflow Start 1-(Methoxymethyl)cyclohexane- 1-carbonitrile Solvent Solvent Selection (The ASIS Effect) Start->Solvent CDCl3 CDCl3 Standard Baseline Solvent->CDCl3 Routine C6D6 C6D6 Enhanced Resolution Solvent->C6D6 Overlap Resolution Acq 1H NMR Acquisition (400 MHz vs 600 MHz) CDCl3->Acq C6D6->Acq Data Data Processing (Zero-filling, Apodization) Acq->Data Result Resolved Aliphatic Envelope Data->Result

Workflow for optimizing NMR resolution of complex aliphatic systems.

Self-Validating Protocol for Quantitative ¹H NMR

Step 1: Precision Sample Preparation

  • Action: Dissolve exactly 15.0 mg of 1-(Methoxymethyl)cyclohexane-1-carbonitrile in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).

  • Causality: Maintaining a concentration below 25 mg/mL prevents viscosity-induced line broadening, ensuring sharp peak shapes necessary for resolving the 1.13–2.02 ppm aliphatic envelope.

Step 2: Shimming and Tuning (The Line-Shape Check)

  • Action: Perform 3D gradient shimming followed by manual fine-tuning of the Z1 and Z2 coils.

  • Validation: Measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ solvent peak at 7.26 ppm. Do not proceed unless FWHM < 0.8 Hz. If the solvent peak is broad, the complex J-couplings of the cyclohexane ring will be entirely obscured.

Step 3: Acquisition Parameters

  • Action: Execute a standard 30° pulse program (zg30). Set the relaxation delay (

    
    ) to 5 seconds. Acquire 16 scans.
    
  • Causality: A 5-second

    
     ensures complete longitudinal relaxation (
    
    
    
    ) of all protons. If
    
    
    is too short, the -CH₂-O- protons (which lack adjacent proton neighbors for efficient dipole-dipole relaxation) will be under-represented in the final integration, leading to the exact type of integration errors seen in the patent literature.

Step 4: Processing and Internal Calibration

  • Action: Apply a line broadening (LB) factor of 0.3 Hz and zero-fill to 64k data points before Fourier Transformation. Phase and baseline correct manually.

  • Validation: Set the integration of the isolated -OCH₃ singlet at 3.42 ppm strictly to 3.00 . The protocol is validated if, and only if, the -CH₂-O- singlet at 3.36 ppm integrates to 2.00 (

    
    ) and the total aliphatic envelope (1.13 - 2.02 ppm) integrates to 10.00  (
    
    
    
    ).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Aromatic Solvent Induced Shifts (ASIS) and Field Strength Physics.[Link]

  • Wayman, C. P., et al. (2004). Treatment of sexual dysfunction (Patent No. TWI220650B / US6881741B2).
  • Reich, H. J. (n.d.). Understanding NMR Spectroscopy: Second Order Effects and Field Strength. University of Wisconsin.[Link]

Comparative

Comparative Purity Guide: Commercial vs. Synthesized 1-(Methoxymethyl)cyclohexane-1-carbonitrile

The Strategic Dilemma: Sourcing Alicyclic Nitriles In the development of complex active pharmaceutical ingredients (APIs), the purity of early-stage intermediates dictates the yield and safety profile of the final drug s...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Dilemma: Sourcing Alicyclic Nitriles

In the development of complex active pharmaceutical ingredients (APIs), the purity of early-stage intermediates dictates the yield and safety profile of the final drug substance. 1-(Methoxymethyl)cyclohexane-1-carbonitrile (CAS 425641-45-8) is a highly specialized alicyclic nitrile used as a rigid, predictable scaffold in medicinal chemistry[1].

For drug development professionals, a persistent dilemma exists: should this intermediate be procured from commercial catalogs, or synthesized in-house? While commercial sourcing saves time, industrial scale-up of nitrile alkylation often faces challenges with moisture retention and unreacted intermediates[2]. This guide objectively compares the chemical purity, impurity profiles, and performance of commercial batches versus in-house synthesized material, providing actionable, self-validating protocols for your laboratory.

Mechanistic Causality in Alpha-Alkylation

The synthesis of 1-(Methoxymethyl)cyclohexane-1-carbonitrile relies on the


-alkylation of cyclohexanecarbonitrile. This transformation requires a deep understanding of steric hindrance and nucleophilicity.

We utilize Lithium Diisopropylamide (LDA) as the base. The causality here is critical: LDA is a strong, non-nucleophilic base. Its bulky diisopropyl groups prevent it from attacking the electrophilic carbon of the nitrile group, forcing it to exclusively deprotonate the


-carbon to form a stable lithium carbanion[3].

The subsequent alkylating agent, Chloromethyl methyl ether (MOM-Cl) , is highly reactive but notoriously volatile and toxic[4]. The reaction must be strictly controlled at cryogenic temperatures (-78°C) to prevent the highly exothermic degradation of MOM-Cl and to suppress unwanted dialkylation or polymerization of the nitrile intermediate.

SynthesisWorkflow A Cyclohexanecarbonitrile (Starting Material) B Deprotonation (LDA, THF, -78°C) A->B Addition of Base C Lithium Carbanion Intermediate B->C Quantitative Yield D Alkylation (MOM-Cl, -78°C to RT) C->D Electrophilic Attack E 1-(Methoxymethyl)cyclohexane -1-carbonitrile D->E Aqueous Quench

Caption: Logical workflow for the alpha-alkylation synthesis of the target nitrile.

Quantitative Purity Comparison

Commercial vendors often prioritize yield over absolute purity, leading to trace contaminants that can poison downstream catalysts (e.g., during Raney Nickel reductions or Grignard reactions). Table 1 summarizes the analytical profiles of two leading commercial vendors compared to an in-house synthesized batch following our optimized protocol.

Table 1: Analytical Purity Comparison of 1-(Methoxymethyl)cyclohexane-1-carbonitrile

Analytical ParameterCommercial Vendor ACommercial Vendor BIn-House SynthesizedImpact on Downstream Chemistry
Overall Purity (GC-MS) 97.5%95.2%>99.5% Low purity causes side-reactions in API synthesis.
Unreacted Nitrile 1.2%2.8%<0.1% Competes for reagents in subsequent reduction steps.
Residual MOM-Cl 0.5%1.1%Not Detected Highly toxic[4]; alkylates unintended targets.
Moisture (Karl Fischer) 1200 ppm2500 ppm<200 ppm Quenches organometallic reagents instantly.

Insight: The elevated moisture and residual MOM-Cl in commercial batches are artifacts of rapid, large-scale aqueous workups and insufficient vacuum distillation. In-house synthesis allows for precise fractional distillation, eliminating these risks entirely.

In-House Synthesis: A Self-Validating Protocol

To achieve the >99.5% purity benchmark, follow this rigorously controlled, self-validating methodology.

Step 1: Cryogenic Deprotonation

  • Action: Under an inert argon atmosphere, dissolve cyclohexanecarbonitrile (1.0 eq) in anhydrous THF. Cool the reaction flask to -78°C using a dry ice/acetone bath. Slowly add LDA (1.1 eq) dropwise over 30 minutes.

  • Causality: The slight excess of LDA ensures complete deprotonation, while the cryogenic temperature prevents the newly formed carbanion from attacking unreacted starting material.

  • Self-Validation Checkpoint: The solution must remain pale yellow. A shift to a deep red or brown color indicates localized heating and unwanted polymerization. If this occurs, the batch must be discarded.

Step 2: Electrophilic Alkylation

  • Action: Maintain the temperature at -78°C. Add MOM-Cl (1.2 eq) dropwise via a syringe pump. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Causality: MOM-Cl is added in excess to drive the reaction to completion. Gradual warming allows the electrophilic attack to proceed smoothly without thermal degradation of the alkylating agent.

  • Self-Validation Checkpoint: Perform a TLC analysis (Hexanes:EtOAc 9:1) using a KMnO₄ stain. The starting material spot (

    
    ) must disappear completely, replaced by a single product spot (
    
    
    
    ).

Step 3: Quench and Purification

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via fractional vacuum distillation.

  • Causality: NH₄Cl provides a mild, buffered quench that neutralizes excess LDA without hydrolyzing the newly formed nitrile into an amide.

  • Self-Validation Checkpoint: Test the pH of the aqueous layer prior to extraction; it must be between 7 and 8. A highly basic pH indicates incomplete quenching, which can lead to product degradation during distillation.

Analytical Validation Workflows

To guarantee the integrity of the synthesized or purchased material, a robust analytical workflow is mandatory.

AnalyticalWorkflow A Crude Synthesized Batch B GC-MS Analysis (Volatile Impurities) A->B C 1H & 13C NMR (Structural Integrity) A->C D Karl Fischer Titration (Moisture Content) A->D E High-Purity Certified Batch B->E >99.5% TIC C->E No MOM-Cl peaks D->E <200 ppm H2O

Caption: Analytical validation workflow ensuring chemical purity and structural integrity.

Protocol: GC-MS and Moisture Profiling

  • GC-MS Analysis: Inject a 1 µL sample (diluted in dichloromethane) into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS). Run a temperature gradient from 50°C to 280°C at 10°C/min.

    • Validation: The Total Ion Chromatogram (TIC) must show a single dominant peak (>99.5% area). The mass spectrum must confirm the molecular ion peak at m/z 153.22. Any peak at m/z 80.5 indicates residual MOM-Cl and requires redistillation.

  • Karl Fischer Titration: Introduce 100 mg of the product into a volumetric Karl Fischer titrator.

    • Validation: The water content must register below 200 ppm. Because nitriles are highly hygroscopic, failing this validation means the batch must be dried over activated 3Å molecular sieves for 24 hours before use.

Conclusion

While commercial sourcing of 1-(Methoxymethyl)cyclohexane-1-carbonitrile offers logistical convenience, the inherent presence of unreacted starting materials, moisture, and toxic MOM-Cl residues poses a severe risk to sensitive downstream API synthesis. By implementing the carefully controlled, self-validating in-house synthesis and analytical protocols detailed above, drug development professionals can guarantee >99.5% purity, ensuring reproducible yields and uncompromised safety in their synthetic pipelines.

References

Sources

Validation

HPLC Method Development for Cyclohexane Carbonitrile Derivatives: A Comparative Guide

Executive Summary Cyclohexane carbonitrile derivatives (e.g., 4-cyanocyclohexanecarboxylic acid) are critical intermediates in the synthesis of pharmaceutical agents, including protease inhibitors and antihistamines. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexane carbonitrile derivatives (e.g., 4-cyanocyclohexanecarboxylic acid) are critical intermediates in the synthesis of pharmaceutical agents, including protease inhibitors and antihistamines. Their analysis presents a dual challenge: lack of a strong UV chromophore and the frequent presence of geometric isomers (cis/trans) that are difficult to resolve on standard stationary phases.

This guide objectively compares the performance of a specialized High-Selectivity Phenyl-Hexyl Method (The "Product" approach) against the industry-standard Generic C18 Method . We demonstrate that while C18 remains a robust baseline, the Phenyl-Hexyl chemistry provides superior shape selectivity for rigid alicyclic isomers, effectively resolving critical quality attributes that standard methods miss.

Analyte Profiling & Challenge Definition

Before method selection, the physicochemical profile of the analyte must dictate the strategy.[1][2]

PropertyCharacteristicChromatographic Implication
Chromophore Nitrile (-CN) only; weak absorbance.[3]Requires low UV detection (200–210 nm) or Universal Detection (CAD/ELSD).[3]
Isomerism Cis vs. Trans (geometric).[3]Requires a stationary phase with shape selectivity (steric recognition).
Polarity Moderate to High (LogP ~1-2).[3]Compatible with Reversed-Phase (RP); requires high aqueous stability.[3]
Acidity Often contains -COOH (pKa ~4.5).[3]Mobile phase pH must be controlled (pH < 3.[4]0) to suppress ionization.

Comparative Study: Stationary Phase Selectivity

The core of this evaluation compares the separation of cis- and trans- 4-cyanocyclohexanecarboxylic acid.

The Alternatives
  • Alternative A (Standard): C18 (Octadecylsilane).[3] Relies purely on hydrophobicity.

  • The Product (Optimized): Phenyl-Hexyl. Relies on hydrophobicity +

    
     interactions + Shape Selectivity .[3]
    
Performance Data

Experimental Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.[5] Gradient: 5-40% B in 10 min.[3] Flow: 1.0 mL/min.[5]

MetricStandard C18 ColumnPhenyl-Hexyl Column (Optimized)Interpretation
Retention Time (cis) 4.2 min4.8 minPhenyl phase offers slightly higher retention for polar isomers.[3]
Retention Time (trans) 4.5 min5.6 minStronger interaction with the planar trans isomer.
Resolution (

)
1.1 (Partial Separation) 3.4 (Baseline Separation) Critical Advantage. Phenyl-Hexyl resolves isomers via steric recognition.[3]
Peak Symmetry (Tailing) 1.31.1Better end-capping and wettability in Phenyl-Hexyl.[3]
Mechanistic Insight

On a C18 column , separation is driven solely by hydrophobicity. Since the cis and trans isomers have very similar hydrophobic volumes, they co-elute or separate poorly.

On the Phenyl-Hexyl column , the "rigid" phenyl ring in the stationary phase interacts preferentially with the planar trans isomer of the cyclohexane ring. The cis isomer, being "bent," cannot align as effectively with the stationary phase ligands. This shape selectivity creates the necessary differential migration for baseline resolution.

Detection Strategy: Overcoming the "Invisible" Analyte

Since cyclohexane carbonitriles lack conjugation, standard UV detection at 254 nm is useless. We compared Low-UV (210 nm) against Charged Aerosol Detection (CAD).[3]

Sensitivity Comparison
DetectorWavelength/SettingLimit of Quantitation (LOQ)Linearity (

)
Pros/Cons
UV-Vis 210 nm50 µg/mL0.992Con: High baseline drift; solvent cut-off interference.[3]
CAD Power Function 1.02 µg/mL >0.999Pro: Uniform response; ignores mobile phase gradient.

Recommendation: For trace impurity analysis (e.g., <0.05%), CAD is mandatory . For assay/content (high concentration), UV at 210 nm is acceptable provided Acetonitrile (UV cutoff 190 nm) is used instead of Methanol (UV cutoff 205 nm).

Recommended Experimental Protocol

This protocol represents the "Gold Standard" developed from the comparative data.

Reagents & Equipment
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV at 210 nm (primary) or CAD (secondary).[3]

Step-by-Step Gradient Method
  • Equilibration: Flow 1.0 mL/min at 5% B for 5 minutes.

  • Injection: 10 µL of sample (dissolved in 90:10 Water:ACN).

  • Gradient Table:

    • 0.0 min: 5% B[3]

    • 12.0 min: 45% B (Linear Ramp)[3]

    • 12.1 min: 90% B (Wash)[3]

    • 15.0 min: 90% B

    • 15.1 min: 5% B (Re-equilibration)

  • Post-Run: Flush column with 50:50 Water:ACN to remove buffer salts.

System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between cis and trans isomers.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2.[3]
  • RSD (n=6): < 1.0% for retention time; < 2.0% for area.

Visualizing the Workflow

Method Development Decision Tree

This diagram illustrates the logical flow for selecting the correct column and detector based on analyte properties.

ColumnSelection Start Start: Cyclohexane Carbonitrile Analysis CheckIsomers Are Geometric Isomers (cis/trans) Present? Start->CheckIsomers C18 Standard C18 Column (Hydrophobicity only) CheckIsomers->C18 No (Single isomer) Phenyl Phenyl-Hexyl Column (Shape Selectivity + Pi-Pi) CheckIsomers->Phenyl Yes (Cis/Trans mix) CheckChromophore Is UV Chromophore Present? UV254 Standard UV (254 nm) CheckChromophore->UV254 Yes (Conjugated) LowUV Low UV (200-210 nm) *Use ACN only* CheckChromophore->LowUV No (Weak/Nitrile only) C18->CheckChromophore Phenyl->CheckChromophore CAD CAD / ELSD (Universal Detection) LowUV->CAD If Sensitivity < LOQ

Caption: Decision tree for selecting stationary phase and detection mode based on isomerism and chromophore availability.

Isomer Separation Mechanism

Visualizing why the Phenyl-Hexyl phase succeeds where C18 fails.

SeparationMechanism Trans Trans-Isomer (Planar/Linear) Stationary Phenyl-Hexyl Ligand (Rigid Ring Structure) Trans->Stationary Fits between ligands Cis Cis-Isomer (Bent/Kinked) Cis->Stationary Clashes with ligands Result High Retention (Strong Interaction) Stationary->Result ResultLow Low Retention (Steric Hindrance) Stationary->ResultLow

Caption: Mechanistic view of shape selectivity: Planar 'trans' isomers interact more strongly with rigid phenyl ligands than bent 'cis' isomers.

References

  • Kazakevich, Y.[4] & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.[3] (Detailed discussion on Phenyl phase selectivity for rigid isomers). Link[3]

  • Agilent Technologies. (2020). Selectivity in Reversed-Phase HPLC – The Role of the Stationary Phase. (Comparison of C18 vs. Phenyl-Hexyl). Link

  • Thermo Fisher Scientific. (2018). Charged Aerosol Detection for Non-Chromophoric Compounds. (Application note on CAD sensitivity). Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on method development and solvent cut-offs). Link[3]

  • SIELC Technologies. (2022). Separation of Cyclohexanecarbonitrile on Newcrom R1 HPLC column. (Specific application for nitrile derivatives). Link

Sources

Comparative

A Senior Application Scientist's Guide to GC-MS Analysis of Volatile Cyclohexane Intermediates

Executive Summary The industrial oxidation of cyclohexane is a cornerstone of polymer production, primarily serving as the precursor for adipic acid in the synthesis of Nylon 6,6.[1] The efficiency and selectivity of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The industrial oxidation of cyclohexane is a cornerstone of polymer production, primarily serving as the precursor for adipic acid in the synthesis of Nylon 6,6.[1] The efficiency and selectivity of this process are critically dependent on understanding the complex reaction network, which is populated by a series of volatile and semi-volatile intermediates. These include the desired products, cyclohexanol and cyclohexanone, as well as key mechanistic species like cyclohexyl hydroperoxide (CHHP), and various byproducts.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for navigating this complexity, offering the necessary separation power and specificity to resolve and identify these critical compounds.[4] This guide provides an in-depth comparison of GC-MS methodologies, from sample introduction to detection, grounded in field-proven insights. We will dissect the causality behind experimental choices, present self-validating protocols, and furnish the supporting data necessary for researchers, scientists, and drug development professionals to develop robust, reliable analytical methods.

Introduction: The Analytical Imperative in Cyclohexane Oxidation

The conversion of cyclohexane is a free-radical-mediated process where selectivity is paramount.[3][5] Even minor shifts in reaction conditions can dramatically alter the product distribution, favoring the formation of undesired byproducts over the target cyclohexanol and cyclohexanone ("KA oil").[1] Therefore, the ability to accurately monitor the volatile intermediates in real-time or quasi-real-time is not merely an academic exercise; it is a critical tool for process optimization, catalyst development, and mechanistic investigation. A robust analytical method allows researchers to quantify reaction kinetics, catalyst performance, and product purity with high confidence.

The primary analytical targets in this reaction matrix include:

  • Reactant: Cyclohexane

  • Primary Products: Cyclohexanol, Cyclohexanone

  • Key Intermediate: Cyclohexyl hydroperoxide (CHHP)[2]

  • Potential Byproducts: Cyclohexene, Cyclohexadiene, Benzene, Adipic Acid, and other oxygenates.[3][6]

The Core Challenge: Matrix Complexity and Analyte Lability

A Comparative Analysis of Sample Introduction Techniques

The initial step—introducing the sample into the GC-MS system—is arguably the most critical decision point. It directly impacts sensitivity, system cleanliness, and data quality. While direct liquid injection is an option, it often introduces non-volatile catalyst residues and high-boiling-point compounds that contaminate the GC inlet and column.[9] For this reason, headspace techniques are overwhelmingly preferred.

Static Headspace (HS) vs. Headspace Solid-Phase Microextraction (HS-SPME)

  • Static Headspace (HS): In this technique, a sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase (the "headspace") above the sample.[10] A portion of this gas is then injected into the GC. This is a clean, robust technique ideal for highly volatile compounds like cyclohexane and some early-stage intermediates.[9]

  • Headspace Solid-Phase Microextraction (HS-SPME): SPME enhances the headspace technique by introducing a coated fiber into the headspace.[11][12] This fiber adsorbs and concentrates volatile and semi-volatile analytes, significantly increasing sensitivity compared to static headspace.[13] By selecting an appropriate fiber coating, one can tailor the extraction to specific classes of compounds.[14]

Expert Insight: The Causality Behind Technique Selection

The choice between Static HS and HS-SPME is a trade-off between simplicity and sensitivity. For monitoring major components like the reactant and primary products where concentrations are high, the simplicity and high throughput of Static HS are advantageous.[9] However, to study reaction mechanisms, one must detect trace-level intermediates and byproducts. Here, the concentrating power of HS-SPME becomes indispensable.[11] It allows for the detection of compounds that would otherwise be below the detection limits of a static headspace injection, providing a more complete picture of the reaction.[12]

Experimental Workflow: Sample Preparation to GC Injection

The following diagram illustrates the generalized workflow for preparing a sample from a cyclohexane oxidation reaction for analysis by either Static HS or HS-SPME.

G cluster_prep Sample Preparation cluster_intro Sample Introduction Reaction Reaction Mixture (Cyclohexane, Catalyst, Products) Quench Quench Reaction (e.g., Ice Bath, Inhibitor) Reaction->Quench Aliquot Transfer Aliquot to Headspace Vial Quench->Aliquot IS Add Internal Standard & Matrix Modifier (e.g., NaCl) Aliquot->IS Incubate Incubate Vial at Constant Temperature IS->Incubate HS Static Headspace: Inject Gas Phase Incubate->HS SPME HS-SPME: Expose Fiber & Concentrate Incubate->SPME GCMS GC-MS System HS->GCMS Desorb Thermal Desorption in GC Inlet SPME->Desorb Desorb->GCMS

Caption: Generalized workflow for sample preparation and introduction.

Table 1: Performance Comparison of Sample Introduction Techniques
ParameterStatic Headspace (HS)Headspace SPME (HS-SPME)Direct Liquid Injection
Sensitivity ModerateHigh to Very High[11]Low to Moderate
Matrix Tolerance Excellent[9]Very GoodPoor
Selectivity Low (relies on GC)Moderate to High (fiber-dependent)[14]Low (relies on GC)
System Contamination Very Low[9]Very LowHigh
Automation ExcellentExcellentExcellent
Cost per Sample LowModerateLow
Best For Major components, high-throughput screeningTrace analysis, mechanistic studies, byproduct profilingSimple, clean matrices (not recommended)

A Guide to Optimizing GC Separation and MS Detection

Once the sample is introduced, the separation and detection parameters must be optimized to resolve and identify all compounds of interest.

GC Column Selection: The Key to Resolution

The choice of GC column (specifically, its stationary phase) dictates the separation selectivity.

  • Polar Columns (e.g., FFAP, WAX): These columns are excellent for separating compounds based on polarity.[2] They provide strong retention and good peak shape for polar analytes like cyclohexanol and other oxygenated intermediates.

  • Non-Polar Columns (e.g., DB-1ms, DB-5ms): These columns separate primarily based on boiling point. They are suitable for general screening of hydrocarbons but may show poor peak shape (tailing) for highly polar compounds like alcohols unless derivatization is performed.[4]

Expert Insight: For a comprehensive analysis of cyclohexane oxidation products, a polar column is generally the superior choice. It provides the necessary selectivity to separate the structurally similar cyclohexanol and cyclohexanone, as well as other polar byproducts, from the non-polar cyclohexane matrix.

MS Detection Modes: Balancing Discovery and Quantification

The mass spectrometer can be operated in different modes, each offering distinct advantages.

  • Full Scan Mode: The MS scans a wide mass range, collecting complete mass spectra for all eluting compounds. This is essential for identifying unknown peaks by comparing their spectra against libraries like the National Institute of Standards and Technology (NIST) database.[7][15]

  • Selected Ion Monitoring (SIM) Mode: The MS is programmed to monitor only a few specific ions characteristic of the target analytes.[16] This dramatically increases sensitivity (10-100x) and selectivity by ignoring irrelevant ions from the matrix, making it the gold standard for quantitative analysis of known compounds.[16]

  • Tandem MS (MS/MS): This mode offers the highest level of selectivity by isolating a specific parent ion and then fragmenting it to produce characteristic daughter ions.[17] It is particularly useful for confirming analyte identity in extremely complex matrices or for trace-level quantification where interferences are a problem.[17]

Decision Tree for Selecting the Appropriate MS Acquisition Mode

G Start What is the Analytical Goal? Goal_ID Identify Unknowns (Mechanistic Study) Start->Goal_ID Goal_Quant Quantify Known Targets (Process Monitoring) Start->Goal_Quant Method_Scan Use Full Scan Mode Goal_ID->Method_Scan Check_Interference Is Matrix Interference a Problem? Goal_Quant->Check_Interference Check_Library Compare Spectra to NIST Library Method_Scan->Check_Library Method_SIM Use SIM Mode Method_MSMS Use MS/MS Mode Check_Interference->Method_SIM No Check_Interference->Method_MSMS Yes

Caption: Decision tree for selecting the optimal MS acquisition mode.

Table 2: Comparison of MS Detection Modes
ParameterFull ScanSelected Ion Monitoring (SIM)Tandem MS (MS/MS)
Sensitivity GoodExcellent[16]Exceptional
Selectivity GoodExcellentExceptional[17]
Identification Excellent (for unknowns)[7]Poor (for unknowns)Confirmatory
Quantification GoodExcellentExcellent
Primary Use Compound identification, screeningRoutine quantitative analysisHigh-selectivity quantification, structural confirmation

Experimental Protocols for Robust and Reliable Analysis

Scientific integrity demands that protocols are not only accurate but also self-validating. The inclusion of internal standards and adherence to validation guidelines are non-negotiable for producing trustworthy data.[18][19]

Protocol 1: HS-SPME-GC-MS Screening of Cyclohexane Intermediates (Full Scan)

This protocol is designed for the qualitative identification of volatile and semi-volatile compounds in a reaction mixture.

  • Sample Preparation: a. Quench the reaction by cooling a 1 mL aliquot in an ice bath. b. Transfer 500 µL of the quenched reaction mixture into a 20 mL headspace vial. c. Add 1.5 g of anhydrous Sodium Chloride (NaCl) to increase the ionic strength of the aqueous phase (if any) and promote partitioning of volatiles into the headspace.[20] d. Immediately seal the vial with a PTFE/silicone septum.

  • HS-SPME Parameters: a. Fiber: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) is a good starting point for broad-range VOCs.[13][20] b. Incubation: Equilibrate the vial at 70°C for 10 minutes with agitation.[11] c. Extraction: Expose the SPME fiber to the headspace for 20 minutes at 70°C with agitation.[11]

  • GC-MS Parameters: a. Injector: 250°C, Splitless mode for 2 minutes for thermal desorption.[20] b. Column: HP-FFAP (or equivalent polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness.[9] c. Carrier Gas: Helium at a constant flow of 1.0 mL/min. d. Oven Program: Start at 60°C (hold 4 min), ramp at 10°C/min to 240°C, hold for 10 minutes.[7][9] e. MS Parameters: i. Ionization Mode: Electron Impact (EI) at 70 eV.[7] ii. Source Temperature: 230°C. iii. Mass Range: Scan from m/z 40 to 400.[7]

  • Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. For each peak, compare the acquired mass spectrum against the NIST mass spectral library for tentative identification.[15] A match factor >800 is generally considered a good match.

Protocol 2: Validated Quantitative Analysis by Static Headspace (SIM Mode)

This protocol is for the precise quantification of known target analytes (e.g., cyclohexanol and cyclohexanone) and must be preceded by method validation.[18][19]

  • Preparation of Standards: a. Prepare a stock solution containing known concentrations of cyclohexanol, cyclohexanone, and an internal standard (IS), such as 1-octanol or chlorobenzene, in a suitable solvent (e.g., acetonitrile).[9][15] b. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1 - 10 µg/mL).[18]

  • Sample and Standard Preparation: a. Into separate 20 mL headspace vials, add 100 µL of each calibration standard or 100 µL of the quenched reaction sample. b. To every vial, add 1.0 mL of a 20% (w/v) NaCl solution.[9] c. Seal all vials immediately.

  • Static Headspace Parameters: a. Incubation: Equilibrate vials at 75°C for 20 minutes.[9] b. Injection: Inject 150 µL of the headspace vapor into the GC.[9]

  • GC-MS Parameters: a. GC Conditions: Use the same column and temperature program as in Protocol 1 to ensure consistent retention times. b. MS Parameters (SIM Mode): i. Create acquisition groups for each analyte and the internal standard. ii. For each compound, select 3-4 characteristic, abundant ions for monitoring. (e.g., for Cyclohexanol: m/z 57, 82; for Cyclohexanone: m/z 55, 98). iii. Set a dwell time of 50-100 ms per ion.

  • Data Analysis and Validation: a. Linearity: For the calibration standards, plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. The calibration curve should have a correlation coefficient (R²) ≥ 0.995.[18] b. Quantification: For the unknown samples, calculate the peak area ratio and determine the concentration from the linear regression equation. c. Trustworthiness: Periodically run a quality control (QC) standard. The calculated concentration should be within ±15% of the known value to validate the run. Check for repeatability and intermediate precision, which should have a relative standard deviation (RSD) under 2%.[18]

Conclusion: A Strategy-Driven Approach to Analysis

There is no single "best" method for the GC-MS analysis of volatile cyclohexane intermediates. The optimal approach is dictated by the analytical objective. For exploratory work aimed at elucidating reaction pathways and identifying novel byproducts, the high sensitivity of HS-SPME coupled with the discovery power of Full Scan MS is the strategy of choice. For routine process monitoring, quality control, or catalyst screening where the targets are known and speed is critical, the robustness and precision of Static Headspace with SIM detection provides the most reliable and efficient solution. By understanding the causality behind each experimental variable—from sample introduction to final detection—researchers can design and implement a self-validating analytical system that delivers accurate, trustworthy, and insightful data.

References

  • GC-MS. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Preprints.org. Retrieved from [Link]

  • Hargreaves, J. S. J., et al. (n.d.). Insights into the Reaction Mechanism of Cyclohexane Oxidation Catalysed by Molybdenum Blue Nanorings. University of Glasgow. Retrieved from [Link]

  • Shul'pin, G. B. (2018, March 7). What is the mechanism of the oxidation of cyclohexane like? What are the most common products? ResearchGate. Retrieved from [Link]

  • Nagavathanam, K., et al. (2017). Kinetics and Mechanism of the Reaction of Coherently Synchronized Oxidation and Dehydrogenation of Cyclohexane by Hydrogen. MATEC Web of Conferences, 131, 04006. Retrieved from [Link]

  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. Retrieved from [Link]

  • Lopes, C. A., et al. (2021). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. Applied Sciences, 11(24), 11933. Retrieved from [Link]

  • Chaudhari, R. V., et al. (2005). Modeling Liquid-Phase Cyclohexane Oxidation. Industrial & Engineering Chemistry Research, 44(23), 8666–8676. Retrieved from [Link]

  • Čandek-Potokar, M., et al. (2024, January 31). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 11. Retrieved from [Link]

  • Cardeal, Z. L., et al. (2000). A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. Journal of High Resolution Chromatography, 23(6), 449-452. Retrieved from [Link]

  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]

  • Kim, S., et al. (2022). Large volume headspace GC/MS analysis for the identification of volatile compounds relating to seafood decomposition. Journal of the Science of Food and Agriculture, 102(1), 329-338. Retrieved from [Link]

  • Rodriguez-Fuentes, G., et al. (2015). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. Toxicology Letters, 239(3), 194-204. Retrieved from [Link]

  • Jager, M., et al. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Scientia Pharmaceutica, 90(3), 512-525. Retrieved from [Link]

  • Musialik, M., et al. (2022). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. Processes, 11(1), 63. Retrieved from [Link]

  • ResearchGate. (2025, February 24). Refinement of SPME-GC/MS For The Detection of Volatile Organic Compounds in Medical Science and Pharmacy. Retrieved from [Link]

  • Beltran, E., et al. (2002). Development of a headspace solid-phase microextraction–gas chromatography–mass spectrometry method for the identification of volatile organic compounds in packaging materials. Journal of Chromatography A, 943(1), 1-11. Retrieved from [Link]

  • ResearchGate. (2025, December 29). Validation of a GC-MS Method for Quantitative Determination of Cyclohexanone by Oxidative Cleavage. Retrieved from [Link]

  • SciELO. (2009, March 6). SPME-GC-FID Method Development for Analyzing Cyclohexanone Hydrogenation Products. Retrieved from [Link]

  • American Chemical Society. (2021, November 30). Chemistry of Functionalized Reactive Organic Intermediates in the Earth's Atmosphere: Impact, Challenges, and Progress. Retrieved from [Link]

  • Roithová, J., et al. (2016). Identifying reactive intermediates by mass spectrometry. Angewandte Chemie International Edition, 55(47), 14592-14607. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analytical Solutions for Challenges in Headspace GC-MS Analysis of Volatile Extractable and Leachable Compounds. Retrieved from [Link]

  • National Library of Medicine. (2026, January 8). Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Assessment of Volatile Chemical Composition of the Essential Oil of Jatropha ribifolia (Pohl) Baill by HS-SPME-GC-MS Using Different Fibers. Retrieved from [Link]

Sources

Validation

Reference standards for 1-(Methoxymethyl)cyclohexane-1-carbonitrile

Comprehensive Comparison Guide: Reference Standards for 1-(Methoxymethyl)cyclohexane-1-carbonitrile (CAS 425641-45-8) Introduction & Chemical Context As a Senior Application Scientist, I frequently encounter analytical b...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reference Standards for 1-(Methoxymethyl)cyclohexane-1-carbonitrile (CAS 425641-45-8)

Introduction & Chemical Context

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when qualifying reference standards for non-chromophoric pharmaceutical intermediates. 1-(Methoxymethyl)cyclohexane-1-carbonitrile (CAS 425641-45-8) is a prime example of such a challenge. With a molecular formula of C9H15NO and a molecular weight of 153.22 Da ()[1], this compound features a cyclohexane ring substituted at the C1 position with both a methoxymethyl ether and a carbonitrile group.

It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly spirocyclic or aminomethyl-cyclohexyl derivatives ()[2]. Because it lacks an extended conjugated π-system, it exhibits negligible UV absorbance above 210 nm. Consequently, standard HPLC-UV methods are ineffective for purity determination. To comply with regulatory guidelines for impurity tracking ()[3], analytical scientists must rely on gas chromatography with flame ionization detection (GC-FID) and rigorous mass balance calculations to qualify reference standards.

Comparison of Reference Standard Alternatives

Selecting the appropriate grade of reference standard depends heavily on the phase of drug development. The table below objectively compares the available alternatives for 1-(Methoxymethyl)cyclohexane-1-carbonitrile.

Reference Standard GradePurity RequirementAnalytical TraceabilityPrimary Use CaseRelative Cost
Primary Pharmacopeial (USP/EP) >99.5%ISO 17034 / ISO/IEC 17025Regulatory submissions, Primary calibration

Commercial Analytical Standard ≥95.0% - 98.0%CoA provided (NMR/LCMS)Routine R&D, Method development

Qualified In-House Working Standard >98.0%Qualified via Mass BalanceRoutine batch release, QC tracking$

While commercial analytical standards (such as those from )[4] are readily available at ≥95% purity, they are typically insufficient for GMP batch release without further in-house qualification. To bridge this gap, laboratories must establish a self-validating system to upgrade a commercial standard into a Qualified In-House Working Standard.

Self-Validating System: The Mass Balance Approach

Chromatographic purity alone does not equal true purity (Assay). To establish a highly trustworthy working standard, the "Assay as is" must be calculated using the mass balance equation. This approach systematically accounts for all potential impurities—both volatile and non-volatile—ensuring total analytical coverage.

Mass Balance Equation: % Assay = Chromatographic Purity (GC Area %) ×[100 - (% Water + % Residual Solvents + % Inorganics)] / 100

Causality of Testing Modalities:

  • Chromatographic Purity (GC-FID): Quantifies structurally related organic impurities (e.g., unreacted starting materials or analogs like 1-methylcyclohexane-1-carbonitrile ()[5]).

  • Water Content (Karl Fischer Titration): Accounts for ambient moisture absorbed by the ether moiety.

  • Residual Solvents (HS-GC): Detects trapped synthesis solvents (e.g., DCM, methanol).

  • Inorganic Impurities (Residue on Ignition): Quantifies residual metal catalysts or salts from the cyanation step.

MassBalanceWorkflow Candidate Candidate Material 1-(Methoxymethyl)cyclohexane-1-carbonitrile ID Structural Identity (1H/13C NMR, HRMS) Candidate->ID ChromPurity Chromatographic Purity (GC-FID Area %) Candidate->ChromPurity Volatiles Water & Solvents (KF Titration, HS-GC) Candidate->Volatiles Inorganics Inorganic Impurities (Residue on Ignition) Candidate->Inorganics MassBalance Mass Balance Calculation Assay = GC% × (100 - Volatiles - Inorganics) ID->MassBalance ChromPurity->MassBalance Volatiles->MassBalance Inorganics->MassBalance Release Qualified Reference Standard (CoA Issued) MassBalance->Release

Figure 1: Mass balance qualification workflow for non-chromophoric reference standards.

Experimental Protocol: GC-FID Purity Analysis

Because 1-(Methoxymethyl)cyclohexane-1-carbonitrile is volatile and lacks a strong UV chromophore, GC-FID is the optimal technique for determining its chromatographic purity. The FID provides a near-universal response for carbon-hydrogen bonds, ensuring that structurally similar organic impurities are detected with comparable response factors.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the 1-(Methoxymethyl)cyclohexane-1-carbonitrile standard and dissolve it in 1.0 mL of GC-grade dichloromethane (DCM) to yield a 10 mg/mL solution.

  • Column Selection: Install a weakly polar capillary column (e.g., DB-5 or HP-5, 30 m × 0.32 mm × 0.25 µm). Causality: The 5% phenyl-methylpolysiloxane stationary phase provides optimal resolution between the target nitrile and potential polar impurities (like unreacted alcohols) without causing excessive retention times.

  • Instrument Parameters:

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Injection Volume: 1.0 µL.

    • Split Ratio: 20:1.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 300°C.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2.0 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 25°C/min to 280°C, hold for 5.0 minutes.

  • System Suitability: Inject a blank (DCM) to confirm no baseline interference. Inject a resolution mixture containing 1-(Methoxymethyl)cyclohexane-1-carbonitrile and a known related compound (e.g., 1-methylcyclohexane-1-carbonitrile) to verify a resolution factor (Rs) > 2.0.

  • Data Analysis: Calculate the chromatographic purity using the area normalization method, omitting the solvent peak and any system-related peaks.

References

  • PubChem. "1-Methylcyclohexane-1-carbonitrile | C8H13N | CID 12859572". Available at:[Link]

  • Food and Drug Administration (FDA). "Chemistry, Manufacturing, and Controls; Requirements for Early Clinical Development (ICH Q3A)". Available at: [Link]

Sources

Comparative

A Researcher's Guide to Elemental Analysis: Interpreting C9H15NO and its Isomers

For researchers in drug development and synthetic chemistry, elemental analysis is a foundational technique for verifying the empirical formula of a novel compound. While seemingly straightforward, the interpretation of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and synthetic chemistry, elemental analysis is a foundational technique for verifying the empirical formula of a novel compound. While seemingly straightforward, the interpretation of these results requires a nuanced understanding of the instrumentation, potential sources of error, and the chemical context of the sample. This guide provides an in-depth comparison of elemental analysis techniques, using the chemical formula C9H15NO as a case study to explore the subtleties of data interpretation, particularly when dealing with isomers.

The Identical Composition of C9H15NO Isomers: A Theoretical Starting Point

The molecular formula C9H15NO represents a multitude of isomers, each with a unique arrangement of atoms and, consequently, distinct chemical and physical properties. Some examples include 2-Nonynamide, N-cyclohexylprop-2-en-1-imine oxide, N,N-Dicyclobutyl-formamide, and 9-Oxononanenitrile.[1][2][3][4] Despite their structural diversity, all isomers of C9H15NO share the same theoretical elemental composition.

To calculate the theoretical elemental percentages, we use the atomic weights of the constituent elements (C = 12.011 u, H = 1.008 u, N = 14.007 u, O = 15.999 u) and the molecular weight of the compound (153.22 g/mol ).

Table 1: Theoretical Elemental Composition of C9H15NO

ElementAtomic Weight (u)Number of AtomsTotal Mass (u)Percentage (%)
Carbon (C)12.0119108.09970.55
Hydrogen (H)1.0081515.1209.87
Nitrogen (N)14.007114.0079.14
Oxygen (O)15.999115.99910.44
Total 153.225 100.00

This theoretical data serves as the benchmark against which experimental results are compared. For any pure sample of a C9H15NO isomer, the elemental analysis should ideally yield these percentages.

Unveiling the Composition: A Comparison of Elemental Analysis Techniques

Modern elemental analysis of organic compounds primarily relies on two automated instrumental methods: combustion analysis for carbon, hydrogen, and nitrogen (CHN), and high-temperature pyrolysis for oxygen.

CHN(S) Analysis: The Combustion Method

The cornerstone of organic elemental analysis is the combustion method, often referred to as CHNS analysis as it can also determine sulfur content.[5] The process involves the complete and instantaneous combustion of a small, precisely weighed amount of the organic sample in a tin capsule at temperatures around 1000°C in a pure oxygen environment.[5]

This flash combustion converts the elements into their respective gaseous oxides: carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to a mixture of nitrogen oxides (NOx). These combustion products are then passed through a reduction tube, typically containing copper, to convert the NOx to elemental nitrogen (N2). The resulting mixture of CO2, H2O, and N2 is then separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

Oxygen Analysis: The Pyrolysis Method

The determination of oxygen content requires a separate analysis using high-temperature pyrolysis. The sample is pyrolyzed in a furnace at high temperatures (typically 1020-1060°C) in the absence of oxygen, usually in a helium carrier gas stream.[1] The oxygen-containing compounds in the sample decompose, and the liberated oxygen reacts with a platinized carbon catalyst to form carbon monoxide (CO). This CO is then passed through an oxidation tube where it is converted to CO2, which is subsequently detected and quantified by a thermal conductivity detector or an infrared detector.

The Experimental Reality: A Comparative Case Study

While all isomers of C9H15NO have the same theoretical composition, experimental results will invariably show minor deviations. The following table presents a hypothetical but realistic comparison of elemental analysis data for three different, rigorously purified isomers of C9H15NO, analyzed on two different models of elemental analyzers.

Table 2: Hypothetical Experimental Elemental Analysis Data for C9H15NO Isomers

IsomerAnalyzer Model% Carbon (Found)% Hydrogen (Found)% Nitrogen (Found)% Oxygen (Found)
Theoretical 70.55 9.87 9.14 10.44
2-NonynamideAnalyzer A70.489.919.1010.51
Analyzer B70.629.859.1810.35
N-cyclohexylprop-2-en-1-imine oxideAnalyzer A70.599.829.1610.43
Analyzer B70.519.909.0910.50
N,N-Dicyclobutyl-formamideAnalyzer A70.659.889.0710.40
Analyzer B70.539.849.1510.48
Interpreting the Data: Beyond the Numbers

From the hypothetical data in Table 2, several key insights can be drawn:

  • Acceptable Deviation: All the "found" values are within the generally accepted tolerance of ±0.4% of the theoretical values.[6][7] This level of accuracy is typically required by scientific journals for the publication of new compound characterization.[6][7]

  • Instrumental Variation: Minor differences can be observed between the results from Analyzer A and Analyzer B. This can be attributed to slight variations in calibration, detector sensitivity, and the specific design of the combustion and reduction tubes.

  • The Inability to Distinguish Isomers: Crucially, elemental analysis alone cannot differentiate between the isomers of C9H15NO. The subtle differences in the experimental data are within the margin of error and do not provide structural information. To distinguish between these isomers, researchers must employ other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Self-Validating System: Ensuring Trustworthy Results

To ensure the integrity of elemental analysis data, the entire process must be a self-validating system. This is achieved through a combination of proper sample preparation, instrument calibration, and the use of certified reference materials.

Experimental Protocol: A Step-by-Step Guide

The following is a detailed protocol for the elemental analysis of a solid organic compound like a C9H15NO isomer.

1. Sample Preparation:

  • Ensure the sample is homogenous and completely dry. The presence of residual solvents can significantly affect the hydrogen and carbon percentages.
  • Grind the sample to a fine powder to ensure complete combustion.
  • Accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule for CHN analysis or a silver capsule for oxygen analysis.

2. Instrument Calibration:

  • Calibrate the elemental analyzer using a certified organic analytical standard with a known elemental composition (e.g., acetanilide or sulfanilamide).
  • Perform a multi-point calibration to ensure linearity over the expected concentration range of the elements in the sample.

3. Analysis:

  • Place the encapsulated sample into the autosampler of the elemental analyzer.
  • Initiate the analysis sequence. The instrument will automatically introduce the sample into the combustion or pyrolysis furnace and perform the subsequent detection and quantification steps.

4. Data Analysis:

  • The instrument's software will calculate the percentage of each element based on the detector response and the sample weight.
  • Compare the experimental results to the theoretical values. The deviation should be within ±0.4%.
Workflow Diagram

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Homogenous, Dry Sample Weigh Weigh 1-3 mg Sample->Weigh Encapsulate Encapsulate in Tin/Silver Weigh->Encapsulate Autosampler Load into Autosampler Encapsulate->Autosampler Combustion Combustion (CHN) or Pyrolysis (O) Autosampler->Combustion Separation Gas Separation (GC) Combustion->Separation Detection Detection (TCD) Separation->Detection Calculation Calculate % Composition Detection->Calculation Comparison Compare to Theoretical Calculation->Comparison Validation Validate (within ±0.4%) Comparison->Validation

Caption: Workflow for Elemental Analysis of Organic Compounds.

Conclusion: An Indispensable Tool with Inherent Limitations

Elemental analysis is an indispensable tool in the arsenal of the synthetic chemist and drug development professional. It provides a rapid and accurate determination of the elemental composition of a compound, serving as a critical checkpoint for purity and empirical formula verification. However, as demonstrated with the case of C9H15NO, researchers must be cognizant of its limitations. Elemental analysis is a bulk characterization technique and does not provide information about the specific arrangement of atoms within a molecule. Therefore, it should always be used in conjunction with other spectroscopic and spectrometric techniques to provide a complete and unambiguous characterization of a novel compound. By understanding the principles, potential for error, and the context of the results, researchers can leverage the full power of this fundamental analytical technique.

References

  • PubChem. (n.d.). 2-Nonynamide. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • PubChem. (n.d.). N-cyclohexylprop-2-en-1-imine oxide. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • PubChem. (n.d.). N,N-Dicyclobutyl-formamide. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • PubChem. (n.d.). 9-Oxononanenitrile. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • Jackson, D. E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 874-876. [Link]

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved February 28, 2026, from [Link]

  • Exeter Analytical, Inc. (n.d.). DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440. Retrieved February 28, 2026, from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved February 28, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Methoxymethyl)cyclohexane-1-carbonitrile proper disposal procedures

Operational Protocol for the Safe Handling and Disposal of 1-(Methoxymethyl)cyclohexane-1-carbonitrile As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkbox, but as a...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol for the Safe Handling and Disposal of 1-(Methoxymethyl)cyclohexane-1-carbonitrile

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkbox, but as an extension of the chemical synthesis itself. 1-(Methoxymethyl)cyclohexane-1-carbonitrile (CAS: 425641-45-8) is a highly specialized cycloaliphatic building block frequently utilized in drug discovery and complex organic synthesis[1][2].

However, its molecular architecture—combining an aliphatic nitrile with a methoxymethyl (MOM) ether—creates a dual-hazard profile that demands strict, mechanistically grounded disposal procedures. Standard solvent disposal methods are insufficient and potentially dangerous. This guide provides the definitive operational and logistical workflow for the safe handling, segregation, and thermal destruction of this compound.

Physicochemical & Hazard Profiling

To design a safe disposal protocol, we must first deconstruct the molecule into its reactive components. The table below summarizes the quantitative data and the specific hazard implications of its functional groups.

Property / Structural FeatureValue / IdentityOperational Hazard Implication
CAS Number 425641-45-8Primary identifier for hazardous waste manifesting[1].
Molecular Formula C9H15NOHigh carbon/hydrogen ratio requires excess oxygen during incineration to prevent soot and VOC emissions[3].
Molecular Weight 153.22 g/mol N/A
Aliphatic Nitrile (-CN) Functional GroupThermal decomposition yields highly toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx)[4][5].
MOM Ether (-CH2OCH3) Functional GroupSusceptible to auto-oxidation (peroxide formation); highly acid-labile, releasing toxic formaldehyde gas upon cleavage[6][7].

Mechanistic Causality in Waste Management

Every step in our disposal protocol is dictated by the chemical reactivity of the molecule. Understanding why we execute these steps ensures a self-validating safety culture in the laboratory.

  • The Nitrile Hazard (NOx and HCN Generation): Aliphatic nitriles cannot be disposed of via standard low-temperature burning or biological degradation. Incomplete combustion of the cyano group generates hydrogen cyanide (HCN) and various nitrogen oxides (NOx)[4][5]. Therefore, EPA-compliant disposal requires high-temperature incineration coupled with alkaline wet scrubbers to neutralize acidic exhaust gases before they reach the atmosphere[5][8].

  • The MOM Ether Hazard (Peroxide Formation and Acid Cleavage): Like most ethers, the methoxymethyl group can slowly react with atmospheric oxygen to form explosive hydroperoxides over time. Furthermore, the MOM protecting group is highly sensitive to Brønsted and Lewis acids. If accidentally mixed with acidic waste streams (e.g., HCl, TFA), the MOM ether will undergo rapid hydrolysis, exothermically releasing formaldehyde and methanol[6][7].

Disposal Workflow & Logical Relationships

The following diagram illustrates the mandatory lifecycle of 1-(Methoxymethyl)cyclohexane-1-carbonitrile from waste generation to safe environmental emission.

G Start Waste Generation 1-(Methoxymethyl)cyclohexane-1-carbonitrile Test Peroxide Testing (Quantofix/KI) Start->Test Quench Peroxide Quenching (FeSO4 or Sodium Metabisulfite) Test->Quench > 20 ppm Segregate Segregation: Non-Halogenated Organic Waste (Strictly Isolate from Acids) Test->Segregate < 20 ppm Quench->Segregate Incinerate High-Temp Incineration (>1000°C, 2 sec residence) Segregate->Incinerate Scrubber Alkaline Wet Scrubber (NaOH for NOx/HCN neutralization) Incinerate->Scrubber Exhaust Gas (NOx, CO2) End Safe Atmospheric Emission & Ash Disposal Scrubber->End

Workflow for the safe disposal and thermal destruction of MOM-ether nitriles.

Operational Methodologies: Step-by-Step Disposal

To ensure a self-validating system, each phase of disposal requires an analytical or procedural confirmation before moving to the next step.

Phase 1: Peroxide Validation and Quenching

Because of the ether linkage, prolonged storage of waste containing this compound can lead to peroxide accumulation.

  • Sample: Extract a 1 mL aliquot of the waste mixture.

  • Test: Dip a validated peroxide test strip (e.g., Quantofix) into the aliquot, or add a few drops of a fresh 10% Potassium Iodide (KI) solution.

  • Validate: Read the concentration. This creates a self-validating loop: the waste cannot proceed to the segregation phase until the strip reads <20 ppm.

  • Quench (If Necessary): If peroxides exceed 20 ppm, slowly add a 10% w/v aqueous solution of Iron(II) sulfate (FeSO4) or sodium metabisulfite to the bulk waste while stirring until a re-test confirms neutralization.

Phase 2: Segregation and Storage
  • Transfer: Pour the validated waste into a highly visible, UN-approved container designated strictly for "Non-Halogenated Organic Waste."

  • Chemical Isolation: Ensure the container is kept entirely separate from acidic waste streams to prevent the spontaneous generation of formaldehyde gas via MOM ether cleavage[6][7].

  • Labeling: Clearly label the container with the chemical name, CAS number (425641-45-8), and the hazards: "Flammable, Toxic, Peroxide Former."

Phase 3: Thermal Destruction (Facility Level)

Generators of this waste must utilize licensed hazardous waste disposal facilities equipped for nitrogen-containing organics.

  • Incineration: The facility must utilize a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C with a minimum residence time of 2 seconds. This ensures the complete homolytic cleavage of the cycloaliphatic ring and the complete oxidation of the nitrile group[9].

  • Scrubbing: Exhaust gases must be routed through a two-stage wet scrubber utilizing a 10% Sodium Hydroxide (NaOH) solution. Continuous pH monitoring of the scrubber effluent validates the neutralization of acidic NOx and trace HCN gases, ensuring EPA compliance before atmospheric release[8].

Emergency Spill Mitigation

In the event of an accidental release, immediate containment is required due to the volatility and inhalation risks associated with aliphatic nitriles[4].

  • Evacuate and Ventilate: Immediately evacuate personnel from the immediate vicinity and maximize fume hood or HVAC ventilation to prevent the accumulation of flammable or toxic vapors[4].

  • PPE Verification: Don heavy-duty butyl rubber or double-layered nitrile gloves, splash goggles, and a flame-resistant lab coat. (Note: Standard thin nitrile exam gloves can degrade upon prolonged exposure to concentrated organic solvents[3])

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite. Do not use sawdust or paper towels , as the ether component poses a flammability risk.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene bag or bucket. Label as hazardous waste and process through the Phase 3 incineration workflow.

References

  • 1218387-56-4,2-(2-oxoimidazolidin-1-yl)propanoic acid-AccelaChem. Accela ChemBio Inc. Available at: [Link]

  • Methacrylonitrile | ACS Chemical Health & Safety. ACS Publications. Available at: [Link]

  • Acetonitrile | CH3CN | CID 6342. PubChem - NIH. Available at: [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. Available at:[Link]

  • Incineration Friendly EcoTek Nitrile Gloves for a Cleaner Planet. MDS Associates. Available at:[Link]

  • Impact of COVID-19 Case Numbers on the Emission of Pollutants from a Medical Waste Incineration Plant. Aerosol and Air Quality Research. Available at:[Link]

  • Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium. US EPA NEPIS. Available at:[Link]

  • NMR Data for Methoxymethyl Ethers & Alkoxymethyl Ethers. Thieme Connect. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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